molecular formula C11H9NO3 B1325491 2-(2-Methoxybenzoyl)oxazole CAS No. 898759-44-9

2-(2-Methoxybenzoyl)oxazole

Cat. No.: B1325491
CAS No.: 898759-44-9
M. Wt: 203.19 g/mol
InChI Key: CIKHOJDZEPDTNZ-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)oxazole is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKHOJDZEPDTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642065
Record name (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-44-9
Record name (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a novel derivative, 2-(2-Methoxybenzoyl)oxazole. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities. We will explore a logical and feasible synthetic pathway, predicated on established chemical principles, and provide an in-depth analysis of the expected spectroscopic data for the target compound. This guide emphasizes the causality behind experimental choices and provides a framework for the self-validating characterization of this and similar molecules.

Introduction: The Significance of the Oxazole Moiety

Oxazole-containing molecules are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole ring can act as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The diverse substitution patterns possible on the oxazole ring allow for fine-tuning of a molecule's physicochemical properties and biological target engagement. The introduction of a 2-methoxybenzoyl group is of particular interest, as this moiety is present in several known bioactive compounds and can influence molecular conformation and receptor binding through steric and electronic effects.

Proposed Synthesis of this compound

Rationale for the Synthetic Strategy

The chosen strategy involves the initial formation of an amide bond between 2-amino-1-phenylethanol and 2-methoxybenzoyl chloride. This reaction is a standard and high-yielding transformation. The resulting N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide intermediate contains the requisite functionalities for the subsequent cyclization to an oxazoline ring. The final step involves the oxidation of the oxazoline to the aromatic oxazole. This stepwise approach allows for the isolation and characterization of the intermediate, ensuring the integrity of the synthetic pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide (Intermediate 1)

  • Reaction Setup: To a solution of (S)-2-amino-2-phenylethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide.

Step 2: Synthesis of this compound (Target Compound)

  • Cyclization to Oxazoline: The intermediate N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide can be cyclized to the corresponding oxazoline using a variety of dehydrating agents. A common and effective method is the use of Deoxo-Fluor® in an appropriate solvent like DCM at room temperature.

  • Oxidation to Oxazole: The resulting oxazoline can be oxidized to the oxazole without isolation. A well-established method for this transformation is the use of a copper(I)/copper(II) salt mixture in the presence of a peroxide, which is a modification of the Kharasch-Sosnovsky reaction.[2][3] Alternatively, manganese dioxide (MnO₂) can be employed as a heterogeneous oxidizing agent, which can simplify the purification process.[4]

  • Reaction Monitoring and Work-up: The progress of the oxidation can be monitored by TLC. Upon completion, the reaction mixture is filtered (if using MnO₂) and the solvent is removed under reduced pressure.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization & Oxidation A 2-Amino-1-phenylethanol C N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide A->C Triethylamine, DCM, 0°C to rt B 2-Methoxybenzoyl Chloride B->C D Oxazoline Intermediate C->D Deoxo-Fluor®, DCM E This compound D->E Cu(I)/Cu(II), Peroxide or MnO₂

Caption: Proposed synthetic pathway for this compound.

Structural and Physicochemical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following section details the predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound.

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.0-8.2 (m, 1H, Ar-H), 7.8-7.9 (s, 1H, Oxazole-H), 7.5-7.7 (m, 2H, Ar-H), 7.3-7.5 (m, 1H, Oxazole-H), 7.0-7.2 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 162-164 (C=O), 158-160 (Oxazole C2), 156-158 (Ar-C-OCH₃), 140-142 (Oxazole C5), 133-135 (Ar-CH), 131-133 (Ar-CH), 128-130 (Ar-C), 125-127 (Oxazole C4), 120-122 (Ar-CH), 111-113 (Ar-CH), 55-57 (OCH₃)
FTIR (KBr, cm⁻¹)~3130 (C-H stretch, oxazole), ~3060 (C-H stretch, aromatic), ~1670 (C=O stretch, ketone), ~1610, 1580, 1480 (C=C and C=N stretch, aromatic and oxazole), ~1250 (C-O stretch, methoxy)
Mass Spec. (EI)m/z (%): 267 (M⁺), 236 (M⁺ - OCH₃), 135 (C₈H₇O₂⁺), 105 (C₇H₅O⁺), 77 (C₆H₅⁺)
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzoyl group and the oxazole ring. The oxazole protons typically appear as singlets or multiplets in the downfield region. The singlet at approximately 4.0 ppm is characteristic of the methoxy group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. The carbonyl carbon of the benzoyl group is expected to appear significantly downfield. The carbons of the oxazole ring have characteristic chemical shifts, with C2 being the most deshielded. The methoxy carbon will resonate in the typical range of 55-57 ppm.

  • FTIR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. A strong absorption band around 1670 cm⁻¹ will be indicative of the carbonyl group. Characteristic stretching vibrations for the aromatic and oxazole C-H and C=C/C=N bonds, as well as the C-O stretch of the methoxy group, are also expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (267 g/mol ). The fragmentation pattern is anticipated to involve the loss of the methoxy group and cleavage of the bond between the carbonyl group and the oxazole ring, leading to characteristic fragment ions.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound TLC TLC Analysis (Purity Assessment) Start->TLC NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) TLC->NMR FTIR FTIR Spectroscopy (Functional Group ID) TLC->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) TLC->MS Data Data Analysis & Interpretation NMR->Data FTIR->Data MS->Data Confirmation Structural Confirmation Data->Confirmation

Caption: A systematic workflow for the characterization of this compound.

Potential Applications in Drug Development

Given the established biological significance of the oxazole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of the methoxybenzoyl moiety could confer unique pharmacological properties. This compound could be screened against a variety of biological targets, including kinases, proteases, and nuclear receptors, to identify potential lead compounds for various diseases, such as cancer, inflammatory disorders, and infectious diseases. Further structural modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently undertake the preparation and validation of this novel compound. The detailed protocols and characterization data provided herein serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the identification of promising therapeutic candidates.

References

  • A. I. Meyers, and K. A. Lutomski. "Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction." J. Org. Chem. 1982, 47, 24, 5107–5111. [Link]

  • Sci-Hub. "Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction." Accessed January 17, 2026. [Link]

  • I. R. Baxendale, S. V. Ley, et al. "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions." Org. Biomol. Chem., 2014, 12, 9562-9566. [Link]

  • H.-Z. Zhang, Z.-L. Zhao, and C.-H. Zhou. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules 2020, 25(7), 1569. [Link]

Sources

Physical and chemical properties of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(2-Methoxybenzoyl)oxazole (CAS No. 898759-44-9). As a member of the oxazole family, a class of heterocyclic compounds renowned for their versatile applications in medicinal chemistry and materials science, this molecule presents a unique scaffold for further research and development. This document consolidates available data and theoretical knowledge to serve as a foundational resource for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, predicted physicochemical properties, and plausible synthetic routes. Furthermore, this guide will explore the compound's chemical reactivity based on the established principles of oxazole chemistry and discuss its potential applications, drawing parallels with structurally related bioactive molecules.

Compound Identification and Structure

This compound is a substituted aromatic ketone featuring a central oxazole ring. The structural uniqueness of this compound arises from the juxtaposition of the electron-rich 2-methoxyphenyl group and the electron-deficient oxazole moiety, which is expected to influence its reactivity and biological profile.

IdentifierValueSource
Chemical Name This compoundArctom[1]
CAS Number 898759-44-9Arctom[1]
Molecular Formula C₁₁H₉NO₃BLDpharm[2]
Molecular Weight 203.19 g/mol BLDpharm[2]
MDL Number MFCD07699336BLDpharm[2]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

PropertyPredicted Value/InformationJustification/Reference
Appearance Likely a solid at room temperature.The presence of aromatic rings and a ketone functional group often leads to a solid state in similar molecules.
Melting Point Expected to be in the range of 100-200 °C.Methoxy-substituted aromatic compounds often exhibit melting points in this range[3].
Boiling Point > 300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.The aromatic and ketone functionalities confer solubility in organic solvents, while the overall nonpolar character suggests poor water solubility.
pKa The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8-1.0.The nitrogen atom in the oxazole ring is pyridine-like and exhibits weak basicity[4].

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the oxazole ring, the ketone linker, and the methoxy-substituted benzene ring.

Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to certain types of reactions.

  • Electrophilic Substitution : The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the pyridine-like nitrogen atom. When forced, substitution typically occurs at the C5 position[5].

  • Nucleophilic Substitution : Nucleophilic attack is more favorable, particularly at the C2 position, especially if a good leaving group is present. The C2 proton is the most acidic, with a pKa of approximately 20, allowing for deprotonation by strong bases[6].

  • Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, providing a synthetic route to pyridines and furans[6][7].

  • Ring Opening : The oxazole ring can undergo cleavage under harsh conditions, such as in the presence of strong acids or bases, or upon reduction[7].

Reactivity of the Ketone and Methoxybenzoyl Groups

The ketone group can undergo typical reactions such as reduction to a secondary alcohol or reductive amination. The methoxy group on the benzene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group.

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 2-aroyl oxazoles. One common approach involves the reaction of an α-haloketone with a primary amide, a method known as the Robinson-Gabriel synthesis. An alternative modern approach could involve a palladium-catalyzed coupling followed by cyclization.

Here, we propose a synthetic protocol based on the reaction of 2-bromo-1-(oxazol-2-yl)ethan-1-one with 2-methoxyphenol, followed by an intramolecular cyclization.

Proposed Synthetic Workflow

Synthesis_of_this compound Figure 2. Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Bromo-1-(oxazol-2-yl)ethan-1-one conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 2-Methoxyphenol reactant2->conditions product This compound conditions->product

Caption: Figure 2. Proposed Synthesis of this compound

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-1-(oxazol-2-yl)ethan-1-one

  • 2-Methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-(oxazol-2-yl)ethan-1-one (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following are predicted values based on the analysis of its structure and data from analogous compounds[8][9].

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8-8.0m2HAromatic protons (benzoyl ring)
~7.5-7.7m2HAromatic protons (benzoyl ring)
~7.2-7.4d1HOxazole ring proton (C5-H)
~7.0-7.2d1HOxazole ring proton (C4-H)
~3.9s3HMethoxy group (-OCH₃)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Carbon Assignment
~185Carbonyl carbon (C=O)
~161Oxazole ring carbon (C2)
~158Aromatic carbon (C-OCH₃)
~140Oxazole ring carbon (C5)
~135Aromatic carbon
~132Aromatic carbon
~128Oxazole ring carbon (C4)
~121Aromatic carbon
~112Aromatic carbon
~56Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3150C-H stretching (oxazole ring)
~2850-3000C-H stretching (aromatic and methoxy)
~1680C=O stretching (ketone)
~1600C=N stretching (oxazole ring)
~1450-1550C=C stretching (aromatic and oxazole rings)
~1250C-O stretching (aryl ether)
Mass Spectrometry (MS)
m/zAssignment
203.06[M]⁺ (Molecular ion)
172.05[M - OCH₃]⁺
135.04[M - C₃H₂NO]⁺ (loss of oxazole ring fragment)
107.05[C₇H₇O]⁺ (methoxybenzoyl fragment)

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the oxazole and benzoxazole scaffolds are present in a wide range of biologically active compounds, suggesting potential therapeutic applications for this molecule[10][11][12][13][14].

  • Anticancer Activity : Many benzoxazole derivatives have demonstrated potent anticancer properties[10][11]. The 2-substituted benzoxazole moiety can interact with various biological targets involved in cancer progression[13].

  • Anti-inflammatory and Analgesic Effects : Certain 2-oxo-3H-benzoxazole derivatives are known to possess analgesic and anti-inflammatory properties[12].

  • Antimicrobial and Antifungal Activity : The benzoxazole nucleus is a key component in several compounds exhibiting significant antibacterial and antifungal activities[13][14].

  • Enzyme Inhibition : The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes, a common mechanism of action for many drugs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis Online. (URL: [Link])

  • Oxazole.pdf - CUTM Courseware. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES - of DSpace. (URL: [Link])

  • Product Search - BuyersGuideChem. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis - ResearchGate. (URL: [Link])

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES - An-Najah National University. (URL: [Link])

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. (URL: [Link])

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Biological activities of benzoxazole and its derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][5][6]Azoles - ResearchGate. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

  • Synthesis of 2‐aroyl benzothiazoles 13 from the oxidation of aryl/heteroarylmethanes 12. … - ResearchGate. (URL: [Link])

  • Synthesis of some novel 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles as potent anti-inflammatory agents - PubMed. (URL: [Link])

  • 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem. (URL: [Link])

  • [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar. (URL: [Link])

  • Benzene, (methoxymethyl)- - the NIST WebBook. (URL: [Link])

  • The packing of methoxy-substituted distyryl-benzenes: questions and answers. (URL: [Link])

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (URL: [Link])

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

  • Benzene, (methoxymethyl)- - the NIST WebBook. (URL: [Link])

Sources

Spectroscopic Characterization of 2-(2-Methoxybenzoyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 2-(2-Methoxybenzoyl)oxazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heteroaromatic compound featuring an oxazole ring substituted at the 2-position with a 2-methoxybenzoyl group. The unique arrangement of these moieties gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers working on the synthesis and application of novel oxazole derivatives.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic structure.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted by dissolving a few milligrams of the purified compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Data Interpretation:

Based on the analysis of related benzoxazole and methoxybenzoyl structures, the following proton signals are anticipated[1][2][3]:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Oxazole H-47.2 - 7.4Doublet~1-2
Oxazole H-57.6 - 7.8Doublet~1-2
Methoxy (-OCH₃)3.8 - 4.0SingletN/A
Aromatic (Benzoyl) H-3'7.0 - 7.2Doublet~8-9
Aromatic (Benzoyl) H-4'7.5 - 7.7Triplet~7-8
Aromatic (Benzoyl) H-5'7.1 - 7.3Triplet~7-8
Aromatic (Benzoyl) H-6'7.9 - 8.1Doublet~7-8
  • The protons on the oxazole ring (H-4 and H-5) are expected to appear as distinct signals due to their different chemical environments.

  • The methoxy protons will be a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

  • The aromatic protons of the benzoyl group will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation:

The anticipated chemical shifts for the carbon atoms are summarized below, based on data from similar compounds[1][2]:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 185
Oxazole C-2160 - 165
Oxazole C-4125 - 130
Oxazole C-5140 - 145
Methoxy (-OCH₃)55 - 60
Aromatic (Benzoyl) C-1'128 - 132
Aromatic (Benzoyl) C-2'155 - 160
Aromatic (Benzoyl) C-3'110 - 115
Aromatic (Benzoyl) C-4'130 - 135
Aromatic (Benzoyl) C-5'120 - 125
Aromatic (Benzoyl) C-6'130 - 135
  • The carbonyl carbon is expected to be the most downfield signal due to its significant deshielding.

  • The carbons of the oxazole ring will have characteristic shifts, with C-2 being the most downfield of the ring carbons due to its attachment to two heteroatoms.

  • The carbon of the methoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The key vibrational frequencies expected for this compound are:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)1660 - 1680Strong
C=N Stretch (Oxazole)1600 - 1630Medium
C-O-C Stretch (Aromatic Ether)1240 - 1260 (asymmetric) & 1020 - 1040 (symmetric)Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 2960Medium

The strong absorption band for the carbonyl group is a key diagnostic feature. The presence of bands corresponding to the C=N and C-O-C stretching vibrations confirms the integrity of the oxazole and methoxybenzoyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.

Data Interpretation:

The expected fragmentation pattern for this compound under EI conditions is as follows:

fragmentation M [M]⁺˙ This compound F1 [M - OCH₃]⁺ M->F1 - •OCH₃ F2 [2-Methoxybenzoyl]⁺ M->F2 α-cleavage F3 [Oxazol-2-yl]⁺ M->F3 α-cleavage F4 [C₆H₄CO]⁺˙ F2->F4 - CH₃

Caption: Plausible mass fragmentation pathway of this compound.

  • Molecular Ion Peak ([M]⁺˙): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule.

  • Key Fragment Ions:

    • Loss of a methoxy radical (•OCH₃) to give the [M - 31]⁺ ion.

    • Cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of the 2-methoxybenzoyl cation ([C₈H₇O₂]⁺) and the 2-oxazolyl radical, or the 2-oxazolyl cation ([C₃H₂NO]⁺) and the 2-methoxybenzoyl radical.

    • The 2-methoxybenzoyl cation can further fragment by losing a methyl radical to form the [C₇H₄O₂]⁺˙ ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is essential for its further development and application in various scientific fields. The provided protocols and expected data serve as a valuable reference for experimental design and data interpretation.

References

  • Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]

  • Mass Spectrometry of Oxazoles. Semantic Scholar. Available at: [Link]

  • Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons, Inc. Available at: [Link]

Sources

Crystal structure of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Methoxybenzoyl)oxazole

Abstract

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a foundational requirement for understanding its function and potential as a therapeutic agent. This guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of this compound, a member of the pharmacologically significant oxazole class of heterocyclic compounds.[1][2][3] While a public crystal structure for this specific molecule is not available, this document serves as an in-depth technical guide outlining the necessary protocols, from synthesis and crystallization to advanced structural analysis and validation. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative standards, providing a complete workflow for any researcher approaching this or similar small molecules.

Introduction: The Rationale for Structural Analysis

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The molecule this compound combines this versatile heterocycle with a methoxybenzoyl moiety, suggesting potential for unique intermolecular interactions that can govern its pharmacokinetic and pharmacodynamic profiles.

Understanding the precise three-dimensional arrangement of atoms, conformational preferences, and crystal packing interactions is paramount. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unambiguous data that underpins structure-activity relationship (SAR) studies and enables rational, computer-aided drug design.[6] This guide will therefore focus on the complete workflow required to achieve this goal.

Synthesis and Crystal Growth: From Powder to Diffraction-Quality Crystal

A successful crystallographic experiment begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for forming 2,5-disubstituted oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[7] The causality for this choice lies in its high efficiency and the ready availability of starting materials.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration A 2-Amino-1-(2-methoxyphenyl)ethan-1-one C N-(2-(2-methoxyphenyl)-2-oxoethyl)acetamide (α-acylamino ketone intermediate) A->C Pyridine, DCM B Acetyl Chloride B->C E This compound (Final Product) C->E D Dehydrating Agent (e.g., H₂SO₄ or POCl₃) D->E XRay_Workflow A Crystal Selection & Mounting Select a clear, well-formed crystal. Mount on a cryoloop. Flash-cool in liquid nitrogen stream (100 K). B Data Collection Mount on diffractometer. Center the crystal in the X-ray beam. Collect diffraction data (hundreds of frames). A->B Transfer to Goniometer C Data Reduction & Integration Integrate raw diffraction spots. Apply corrections (Lorentz, polarization). Generate a reflection file (h, k, l, I, σ(I)). B->C Process Raw Data D Structure Solution Solve the 'phase problem' using direct methods or Patterson synthesis. Generate initial electron density map. C->D Input Reflection File E Structure Refinement Build atomic model into the electron density map. Refine atomic positions and displacement parameters. Locate and add hydrogen atoms. D->E Initial Model F Validation & Finalization Check for errors (e.g., using CHECKCIF). Generate final crystallographic report (CIF file). Analyze geometry and intermolecular interactions. E->F Refined Model

Sources

The Therapeutic Potential of 2-Aroyl-Substituted Oxazoles: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific and promising subclass: 2-aroyloxazoles, with a particular emphasis on structures akin to 2-(2-methoxybenzoyl)oxazole. While literature directly investigating the this compound core is limited, this document will provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of the broader class of 2-aroyl- and 2-substituted-benzoxazoles, offering valuable insights for the rational design of novel therapeutics.[3][4] We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by established experimental protocols and mechanistic insights.

Chemical Synthesis of the 2-Aroyloxazole Scaffold

The synthesis of 2-aroyloxazoles can be achieved through several established methods. One of the most versatile and widely used is the Robinson-Gabriel synthesis.[5][6] This method involves the cyclodehydration of α-acylamino ketones, which can be readily prepared from α-amino ketones and aroyl chlorides. The presence of a methoxy group on the benzoyl moiety, as in our topic compound, is well-tolerated in these synthetic schemes.

A generalized workflow for the Robinson-Gabriel synthesis is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclodehydration alpha_amino_ketone α-Amino Ketone acylamino_ketone α-(2-Methoxybenzamido) Ketone alpha_amino_ketone->acylamino_ketone Acylation aroyl_chloride 2-Methoxybenzoyl Chloride aroyl_chloride->acylamino_ketone oxazole This compound Derivative acylamino_ketone->oxazole Intramolecular Cyclization & Dehydration cyclizing_agent Dehydrating Agent (e.g., H2SO4, PPA) cyclizing_agent->oxazole

Caption: Robinson-Gabriel Synthesis of 2-Aroyloxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2-Aroyloxazole Derivative

This protocol provides a general framework for the synthesis of a this compound derivative.

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

  • Dissolve the starting α-amino ketone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine or pyridine (2.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure α-(2-methoxybenzamido) ketone.

Step 2: Cyclodehydration to the Oxazole

  • To the purified α-(2-methoxybenzamido) ketone (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[5]

  • Heat the mixture, typically between 80-120°C, for 2-6 hours. Monitor the formation of the oxazole product by TLC.

  • After completion, carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude oxazole derivative by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

Derivatives of the oxazole and benzoxazole families have demonstrated a remarkable breadth of pharmacological effects, positioning them as privileged scaffolds in drug discovery.[3][7]

Anticancer Activity

Oxazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[3][8]

Mechanism of Action: A primary mechanism of action for many anticancer oxazole derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[9]

Furthermore, various oxazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival. These include the inhibition of protein kinases and transcription factors like STAT3.[3]

G Oxazole_Derivative 2-Aroyloxazole Derivative Tubulin β-Tubulin Oxazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Anticancer Mechanism via Tubulin Inhibition.

Quantitative Data for Representative Oxazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
5-phenyloxazole-2-carboxamidesHeLa, A549, HepG20.78 - 1.27[9]
2-benzoxazolyl hydrazonesLeukemia, Colon, OvariannM range[10]
Oxadiazole-based derivativesMCF-7 (Breast)0.31 - 5.89[1][11]
Anti-inflammatory Activity

Certain benzoxazole derivatives have been identified as potent anti-inflammatory agents.[12] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: A significant target for anti-inflammatory benzoxazoles is the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Acclimatize male Wistar rats for one week prior to the experiment.

  • Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the 2-aroyloxazole derivative.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After one hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The oxazole and benzoxazole scaffolds are present in many compounds with significant antibacterial and antifungal properties.[7][13] The substitution pattern on the heterocyclic core plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Mechanism of Action: The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, it is believed that they can interfere with essential cellular processes in microorganisms. For some derivatives, molecular docking studies suggest that they may act by inhibiting enzymes crucial for bacterial survival, such as DNA gyrase.

Quantitative Data for Representative Oxazole/Benzoxazole Derivatives:

Compound ClassTest OrganismMIC (µg/mL)Reference
2,5-disubstituted benzoxazolesCandida albicans16[5]
Amide-oxazole derivativesE. coli, S. aureusComparable to Ampicillin[5]
2-substituted benzoxazolesS. aureus, E. coli25

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for quantifying the in vitro antimicrobial activity of a compound.

  • Prepare a stock solution of the 2-aroyloxazole derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-aroyloxazole scaffold and its benzoxazole analogues represent a versatile and promising platform for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential. The methoxy substitution on the benzoyl ring offers a key point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to elucidate specific structure-activity relationships and identify lead compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important class of heterocyclic compounds.

References

  • Wikipedia. Robinson–Gabriel synthesis. Wikipedia. Accessed January 17, 2026. [Link]

  • Sheeja Rekha A G, et al. a brief review on antimicrobial activity of oxazole derivatives. iajps. 2022. [Link]

  • Khan, K. M., et al. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. 2021. [Link]

  • Tomi, I. H., et al. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. PubMed. 2010. [Link]

  • Various Authors. Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. 2025. [Link]

  • Kaur, R., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. 2021. [Link]

  • Al-blewi, F. F., et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. 2023. [Link]

  • Kumar, A., et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. 2023. [Link]

  • Kaur, R., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. 2021. [Link]

  • Al-wsbaye, O. A., et al. A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry. 2025. [Link]

  • An-Najah National University. BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Accessed January 17, 2026. [Link]

  • Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 2022. [Link]

  • Priyanka, D., et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. 2024. [Link]

  • Kumar, A., et al. Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. 2023. [Link]

  • Easmon, J., et al. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. PubMed. 2006. [Link]

  • Soni, S., et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. 2023. [Link]

  • Al-wsbaye, O. A., et al. A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. 2025. [Link]

  • Garg, A. K., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023. [Link]

  • Zhang, X., et al. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. 2021. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 2-(2-Methoxybenzoyl)oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1] This technical guide delves into the untapped therapeutic potential of a specific, under-investigated derivative: 2-(2-Methoxybenzoyl)oxazole. While direct literature on this compound is sparse, its structural motifs—the 2-substituted oxazole ring and the methoxybenzoyl moiety—are prevalent in numerous pharmacologically active agents. This document synthesizes information from analogous structures to build a compelling scientific case for its investigation. We will explore its most promising potential applications in oncology, neuroprotection, and infectious diseases. Furthermore, this guide provides a strategic framework for its synthesis, characterization, and preclinical evaluation, complete with detailed experimental protocols and logical workflows designed for researchers and drug development professionals. The objective is to provide a comprehensive roadmap for validating this compound as a novel lead compound for therapeutic development.

The Oxazole Scaffold: A Foundation for Drug Discovery

The Privileged Structure of the Oxazole Ring

The five-membered oxazole heterocycle, containing oxygen and nitrogen atoms at positions 1 and 3 respectively, is a prominent feature in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its significance in medicinal chemistry stems from its unique electronic properties and its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles. The nitrogen and oxygen atoms serve as key hydrogen bond acceptors, enabling diverse, high-affinity interactions with a wide array of biological targets like enzymes and receptors.[2][4] This inherent versatility has made the oxazole scaffold a focal point for the development of novel therapeutic agents.

A Spectrum of Biological Activity

The substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects.[1][5] Research has demonstrated that oxazole derivatives possess a remarkably broad range of pharmacological activities, including:

  • Anticancer: Targeting novel pathways such as STAT3, G-quadruplexes, tubulin polymerization, and various protein kinases.[6][7]

  • Antimicrobial: Exhibiting potent antibacterial and antifungal properties.[1][5]

  • Anti-inflammatory: Modulating inflammatory pathways.[4][8]

  • Neuroprotective: Including inhibition of enzymes like monoamine oxidase (MAO) implicated in neurodegenerative disorders.[9]

  • Antidiabetic, Antioxidant, and Antiparasitic activities. [1][4]

Spotlight on this compound

The subject of this guide, this compound, combines the privileged oxazole core with a 2-methoxybenzoyl group. While this specific molecule remains largely unexplored, its constituent parts are well-represented in established pharmacophores. The methoxybenzoyl moiety, in particular, is a key structural element in numerous tubulin polymerization inhibitors. This structural analogy provides a strong rationale for its investigation as a potential therapeutic agent.

Predicted Therapeutic Arenas Based on Structural Analogs

Based on the known activities of structurally related compounds, we can logically predict the most promising therapeutic applications for this compound.

Anticancer Potential via Tubulin Polymerization Inhibition

A significant class of anticancer agents functions by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] A series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which are structurally analogous to our target molecule, have shown potent anticancer activity through the inhibition of tubulin polymerization.[10][11]

Causality: The methoxybenzoyl group is critical for binding to the colchicine site on β-tubulin. It is hypothesized that the this compound structure can orient itself similarly, with the oxazole ring and the methoxybenzoyl group interacting with key residues in the binding pocket. The methoxy group, in particular, can form crucial hydrogen bonds, enhancing binding affinity.

Neuroprotective Potential via Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize neurotransmitters and are key drug targets for treating depression and neurodegenerative diseases like Parkinson's.[9] Numerous studies have demonstrated that benzoxazole derivatives are potent and selective inhibitors of human MAO enzymes, with some compounds exhibiting IC50 values in the nanomolar range.[9]

Causality: The planar, heterocyclic structure of the oxazole core is well-suited to fit within the active site of MAO enzymes. The specific substitution pattern dictates the selectivity and potency for MAO-A versus MAO-B. The benzoyl moiety of this compound could form key interactions within the enzyme's hydrophobic substrate cavity, making it a promising candidate for evaluation as a MAO inhibitor.

Broad-Spectrum Antimicrobial Activity

The oxazole nucleus is a well-established scaffold in the development of antimicrobial agents.[5] Its derivatives have been shown to be effective against a range of pathogens, including multi-drug resistant strains of bacteria.[1]

Causality: The mechanism of antimicrobial action for oxazoles can vary, but it often involves the disruption of essential cellular processes. The lipophilic nature of the benzoyl group combined with the polar oxazole ring creates a molecule with amphipathic properties, which may facilitate membrane interaction or penetration, a common feature of antimicrobial compounds.

Synthetic Strategy and Characterization

A robust and efficient synthesis is the first step in evaluating a novel compound. The van Leusen oxazole synthesis is a well-established and versatile method for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[2] However, for a 2-substituted oxazole like our target, a modified Robinson-Gabriel synthesis or a condensation reaction is more appropriate.[12]

Proposed Synthesis Route

We propose a straightforward two-step synthesis starting from 2-methoxybenzoyl chloride and aminomethyl ketone.

  • Amide Formation: 2-methoxybenzoyl chloride is reacted with an appropriate amino ketone (e.g., 2-aminoacetophenone) to form an α-acylamino ketone intermediate.

  • Cyclodehydration (Robinson-Gabriel type): The intermediate is then subjected to cyclodehydration using a dehydrating agent such as sulfuric acid, phosphorus oxychloride, or polyphosphoric acid to yield the final this compound.[12]

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the final, characterized compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization SM Starting Materials (2-methoxybenzoyl chloride, Amino Ketone) Amide Step 1: Amide Formation (Schotten-Baumann Reaction) SM->Amide Intermediate α-Acylamino Ketone Intermediate Amide->Intermediate Cyclize Step 2: Cyclodehydration (e.g., H2SO4, POCl3) Intermediate->Cyclize Crude Crude Product Cyclize->Crude Extract Work-up & Extraction Crude->Extract Chrom Column Chromatography (Silica Gel) Extract->Chrom Pure Pure Compound This compound Chrom->Pure QC Analytical QC (NMR, MS, HPLC) Pure->QC

Caption: Workflow for synthesis, purification, and quality control.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C-O-C).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally >95%.

Experimental Protocols for Preclinical Evaluation

The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity and trustworthiness.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound inhibits tubulin polymerization in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).

    • Prepare positive control (Colchicine, 10 µM) and negative control (1% DMSO vehicle).

  • Assay Execution:

    • Pipette 5 µL of compound dilutions, controls, or vehicle into a pre-warmed (37°C) 96-well plate.

    • Add 50 µL of the tubulin solution to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance (optical density) at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization (Vmax) and the final extent of polymerization (ODmax).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol: MAO-Glo™ Assay for MAO-A/B Inhibition

Objective: To measure the potency and selectivity of this compound against human recombinant MAO-A and MAO-B.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the appropriate buffer.

    • Prepare positive controls: Clorgyline for MAO-A and Pargyline for MAO-B. Use 1% DMSO as a vehicle control.

    • Prepare MAO-A and MAO-B enzymes and their respective luminogenic substrates according to the manufacturer's protocol (Promega).

  • Assay Execution (in a 96-well plate):

    • Add 5 µL of compound dilutions or controls to respective wells.

    • Add 10 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the appropriate MAO substrate. Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding 25 µL of Luciferin Detection Reagent. Incubate for 20 minutes.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine IC50 values for both MAO-A and MAO-B by fitting the data to a four-parameter logistic curve. The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation:

    • Prepare a 2x concentrated stock solution of the compound in Mueller-Hinton Broth (MHB).

    • Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of final test concentrations.

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (e.g., Amoxicillin) and a negative control (no drug, only inoculum).[1]

  • Inoculation and Incubation:

    • Add the bacterial inoculum to all wells containing the compound and controls.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.

Data Interpretation and Future Directions

Building a Structure-Activity Relationship (SAR) Profile

The initial screening data from the protocols above will serve as the foundation for a robust SAR study. By systematically modifying the structure of this compound, we can identify which chemical features are essential for activity and selectivity.

Table 1: Hypothetical SAR Data for Anticancer Screening

Compound IDR1 (Oxazole C5)R2 (Benzoyl Ring)Tubulin IC50 (µM)MCF-7 Cell IC50 (µM)
LEAD-001 H2-OCH₃1.52.1
ANA-002 H4-OCH₃5.88.3
ANA-003 H2-Cl0.91.2
ANA-004 H2,4-diCl0.50.7
ANA-005 CH₃2-OCH₃3.24.5

From this hypothetical data, one could infer that an electron-withdrawing group at the 2-position of the benzoyl ring enhances potency, while substitution at the C5 position of the oxazole is detrimental.

Lead Optimization Workflow

Successful drug development relies on an iterative cycle of design, synthesis, and testing. The goal is to refine the lead compound to maximize potency and selectivity while minimizing off-target effects and toxicity.

G cluster_cycle Iterative Lead Optimization Cycle Design Design Analogs (Based on SAR, Docking) Synth Chemical Synthesis & Purification Design->Synth Hypothesis Test Biological Testing (In Vitro & In Vivo) Synth->Test New Compounds Analyze Data Analysis (Update SAR) Test->Analyze Raw Data Analyze->Design Informed Decisions

Caption: The iterative cycle of lead optimization in drug discovery.

Concluding Remarks

This compound stands as a promising yet unexamined candidate for therapeutic development. Its structure contains key pharmacophoric elements present in known anticancer, neuroprotective, and antimicrobial agents. The scientific rationale for its investigation is strong, grounded in extensive research on analogous compounds. This guide provides the necessary strategic and methodological framework for its synthesis and preclinical validation. The proposed experiments are designed to rigorously test its potential, and if successful, will pave the way for a comprehensive lead optimization program. The exploration of this molecule could unlock a new class of therapeutics, underscoring the enduring value of scaffold-based drug discovery.

References

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  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (Source: PubMed Central) [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (Source: Ingenta Connect) [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (Source: MDPI) [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (Source: MDPI) [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (Source: ResearchGate) [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (Source: NIH) [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (Source: An-Najah National University) [Link]

  • The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). (Source: ResearchGate) [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (Source: Biointerface Research in Applied Chemistry) [Link]

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  • A comprehensive review on biological activities of oxazole derivatives - PMC. (Source: NIH) [Link]

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2-(2-Methoxybenzoyl)oxazole as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Methoxybenzoyl)oxazole as a Precursor in Organic Synthesis

Abstract

The oxazole nucleus is a cornerstone in heterocyclic chemistry, frequently appearing in pharmacologically active molecules and natural products.[1][2] Among the vast family of oxazole derivatives, this compound stands out as a particularly versatile and strategic precursor. Its unique architecture, featuring an electrophilic carbonyl center directly attached to the electron-deficient C2 position of the oxazole ring, unlocks a diverse range of synthetic transformations. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, exploring the nuances of its reactivity, and demonstrating its application as a pivotal building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is a bifunctional heterocyclic compound. The structure is characterized by:

  • An oxazole ring : A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is known for its relative stability and its ability to participate in various reactions, including cycloadditions and ring-opening transformations.[3][4] The oxazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

  • A 2-methoxybenzoyl group : An aromatic acyl substituent at the C2 position of the oxazole. The carbonyl group serves as a primary site for nucleophilic attack, while the ortho-methoxy group can influence the conformation and electronic properties of the benzoyl moiety.

The direct linkage of the carbonyl carbon to the C2 position of the oxazole is the key to this precursor's utility. The C2 position of the oxazole ring is the most electron-deficient, making it susceptible to nucleophilic attack, especially when activated by an acyl group.[4] This inherent reactivity allows for controlled ring-opening reactions, providing access to highly functionalized acyclic structures that are otherwise challenging to synthesize.

Synthesis of the Precursor

The construction of the 2-acyloxazole scaffold can be achieved through several established methods of oxazole synthesis. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic and reliable approach.[4][7]

Synthetic Pathway: A Modified Robinson-Gabriel Approach

A robust pathway to this compound begins with commercially available 2-methoxybenzoic acid. The synthesis involves the preparation of an α-amino ketone followed by acylation and subsequent cyclodehydration.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A 2-Aminoacetophenone C 2-((2-Methoxybenzoyl)amino)acetophenone A->C Pyridine, DCM B 2-Methoxybenzoyl chloride B->C D 2-((2-Methoxybenzoyl)amino)acetophenone E This compound D->E H₂SO₄ or POCl₃ G cluster_0 Key Reactive Sites cluster_1 Primary Transformations center_node This compound C2 C2 of Oxazole (Electrophilic) C5 C5 of Oxazole (Nucleophilic, for EAS) CO Carbonyl Carbon (Electrophilic) Cycloaddition Diels-Alder Cycloaddition center_node->Cycloaddition Diene character RingOpening Nucleophilic Ring Opening C2->RingOpening Nu⁻ attack CarbonylAdd Carbonyl Addition CO->CarbonylAdd Nu⁻ attack G cluster_0 Nucleophilic Ring-Opening Workflow start This compound step1 Nucleophile (R-MgBr) attacks C2 start->step1 step2 Intermediate Ring-Opened Anion step1->step2 step3 Aqueous Workup (H₃O⁺) step2->step3 end N-Acyl-β-keto Amide Product step3->end

Sources

An In-depth Technical Guide to 2-(2-Methoxybenzoyl)oxazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-Methoxybenzoyl)oxazole, a member of the versatile oxazole family of heterocyclic compounds. While the specific historical discovery of this molecule is not extensively documented in seminal literature, this paper outlines a robust and logical synthetic pathway based on well-established oxazole synthesis methodologies. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characterization, and potential therapeutic applications based on the activities of related compounds.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] The unique electronic properties and the ability of the oxazole core to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects of the molecule.[1]

Proposed Synthesis of this compound

Given the absence of a specific paper detailing the initial synthesis of this compound (CAS No. 898759-44-9), this guide proposes a logical and efficient synthetic route. The synthesis of related acyl-oxazoles can be achieved through several established methods. A plausible and effective approach involves the reaction of an appropriate oxazole precursor with 2-methoxybenzoyl chloride. A common strategy for the formation of 2-acyl oxazoles is the acylation of a 2-unsubstituted oxazole.

A generalized and effective method for the synthesis of the oxazole ring itself is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[3] However, for the specific case of an acyl-substituted oxazole, a more direct approach is often the coupling of an oxazole-containing organometallic reagent with an acyl chloride or the direct acylation of an oxazole.

Below is a detailed, step-by-step methodology for a proposed synthesis of this compound.

Experimental Protocol: Synthesis via Acylation of an Oxazole Precursor

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of a 2-lithiated oxazole intermediate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. The deprotonation at the C2 position of the oxazole is often rapid.[2]

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

Step 2: Acylation with 2-Methoxybenzoyl Chloride

  • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.2 equivalents) in anhydrous THF.

  • Add the solution of 2-methoxybenzoyl chloride dropwise to the suspension of 2-lithiooxazole at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Oxazole + n-BuLi Intermediate 2-Lithiooxazole Intermediate Start->Intermediate -78 °C, THF Product This compound Intermediate->Product Acylation Reagent 2-Methoxybenzoyl Chloride Reagent->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Structural Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated.[4][5]

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the oxazole ring (typically δ 7.0-8.0 ppm). Aromatic protons of the 2-methoxybenzoyl group (typically δ 6.9-7.8 ppm). A singlet for the methoxy group protons (typically δ 3.8-4.0 ppm).
¹³C NMR Carbonyl carbon signal (typically δ 180-190 ppm). Signals for the aromatic carbons of both the oxazole and benzoyl rings (typically δ 110-160 ppm). A signal for the methoxy carbon (typically δ 55-60 ppm).
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₁H₉NO₃ (203.19 g/mol ).[6]
IR A strong absorption band for the carbonyl (C=O) stretching vibration (typically 1650-1680 cm⁻¹). C-O-C stretching vibrations for the ether and oxazole ring. Aromatic C-H and C=C stretching vibrations.

Potential Applications in Drug Discovery and Development

Anticancer Activity

Many benzoxazole derivatives have been reported to exhibit potent anticancer activity.[7] For instance, some have been shown to act as topoisomerase inhibitors or to have activity against multidrug-resistant cancer cells.[7] The structural features of this compound make it a candidate for screening against various cancer cell lines.

Antimicrobial and Antifungal Properties

The oxazole nucleus is a key component of many natural and synthetic compounds with antimicrobial and antifungal properties.[1] Derivatives of benzoxazole have also shown broad-spectrum antibacterial and antifungal activity, suggesting a potential avenue for the development of new anti-infective agents.[8]

Enzyme Inhibition

Substituted benzoxazole derivatives have been investigated as inhibitors of various enzymes. For example, certain 2-phenylbenzo[d]oxazole scaffolds have been identified as potent tyrosinase inhibitors, which are of interest for applications in skin lightening and treating hyperpigmentation disorders.[4] Another study reported that a functionalized benzoxazole derivative exhibited significant α-amylase inhibitory activity.[9]

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for a range of biological activities. While its specific discovery and history are not well-documented, established synthetic methodologies for oxazoles provide a clear path for its preparation in a laboratory setting. The proposed synthesis via acylation of a lithiated oxazole intermediate is a robust and versatile method. The anticipated spectroscopic data provides a basis for its characterization. Based on the known pharmacological profiles of related oxazole and benzoxazole derivatives, this compound represents a promising scaffold for future research in drug discovery, particularly in the areas of oncology, infectious diseases, and enzyme inhibition. Further investigation into its synthesis, biological evaluation, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

  • Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. Retrieved January 18, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2013). MDPI. Retrieved January 18, 2026, from [Link]

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  • CAS NO. 898759-44-9 | this compound. (n.d.). Arctom. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of 2-methylbenzoxazole. (1991). Google Patents.
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The Oxazole Nucleus at the Forefront of Medicinal Chemistry: A Technical Guide to 2-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Oxazole

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological macromolecules make it a cornerstone for the development of novel therapeutic agents.[1][2][3] The 2-substituted oxazole derivatives, in particular, represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships (SAR) of 2-substituted oxazole derivatives, offering valuable insights for researchers and drug development professionals. The rationale for focusing on the 2-position stems from its susceptibility to nucleophilic attack and the relative ease of introducing diverse substituents, allowing for extensive chemical space exploration.[1][7]

Strategic Synthesis of the 2-Substituted Oxazole Core

The construction of the 2-substituted oxazole ring is a critical step in the drug discovery process, with numerous synthetic strategies developed to achieve this goal. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical and Modern Synthetic Methodologies

Several named reactions have been historically significant in oxazole synthesis, including the Robinson-Gabriel synthesis and the Bredereck reaction.[7][8] The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone, a robust method for preparing 2,5-disubstituted oxazoles.[7] The Bredereck reaction, on the other hand, utilizes the reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles.[8]

More contemporary approaches often employ metal-catalyzed cross-coupling reactions and one-pot procedures to enhance efficiency and molecular diversity.[1][8] For instance, palladium- or copper-catalyzed reactions have been instrumental in the direct arylation and benzylation of the oxazole core.[8][9] A notable modern approach involves the triflic anhydride (Tf₂O)-promoted electrophilic activation of tertiary amides, which then react with 2-aminophenols in a cascade reaction to form 2-substituted benzoxazoles.[9] This method is valued for its mild reaction conditions and broad substrate scope.[9]

Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf₂O Activation

The following protocol is a representative example of a modern, efficient method for synthesizing 2-substituted benzoxazoles.[9]

Materials:

  • Tertiary amide (1.0 equiv)

  • 2-Aminophenol (1.2 equiv)

  • Triflic anhydride (Tf₂O) (1.5 equiv)

  • 2-Fluoropyridine (3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the tertiary amide and 2-fluoropyridine in the anhydrous solvent under an inert atmosphere at 0 °C, add triflic anhydride dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated amidinium salt intermediate.

  • Add a solution of the 2-aminophenol in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether: ethyl acetate) to afford the desired 2-substituted benzoxazole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Triflic anhydride is highly reactive towards moisture. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent its decomposition and ensure the efficient formation of the reactive intermediate.

  • 2-Fluoropyridine: This base serves to neutralize the triflic acid byproduct generated during the reaction, preventing potential side reactions and degradation of acid-sensitive functional groups.

  • Stepwise Addition at 0 °C: The initial activation of the amide with Tf₂O is an exothermic process. Performing this step at a reduced temperature helps to control the reaction rate and minimize the formation of undesired byproducts.

Medicinal Chemistry Applications of 2-Substituted Oxazoles

The versatility of the 2-substituted oxazole scaffold is evident in its wide array of pharmacological applications.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Substituted oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival.[10][11]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain oxazole-containing compounds act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest and apoptosis.[10][11]

  • Kinase Inhibition: The oxazole nucleus can serve as a scaffold for the design of potent inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[10][11]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.[10][11]

  • Targeting STAT3 and G-quadruplexes: Novel oxazole derivatives have shown promise in inhibiting the STAT3 signaling pathway and stabilizing G-quadruplex structures in telomeres, both of which are attractive targets for cancer therapy.[10][11]

anticancer_mechanisms 2-Substituted Oxazole 2-Substituted Oxazole Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 2-Substituted Oxazole->Tubulin Polymerization Inhibition Kinase Inhibition Kinase Inhibition 2-Substituted Oxazole->Kinase Inhibition DNA Damage DNA Damage 2-Substituted Oxazole->DNA Damage Apoptosis Apoptosis Tubulin Polymerization Inhibition->Apoptosis Kinase Inhibition->Apoptosis DNA Damage->Apoptosis

Caption: Anticancer mechanisms of 2-substituted oxazoles.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. 2-Substituted oxazoles have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[12] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation.[12][14] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal toxicity, are linked to the inhibition of COX-1.[12][14] 2-Substituted benzoxazole derivatives have been designed as selective COX-2 inhibitors, aiming to provide potent anti-inflammatory activity with an improved safety profile.[12][13]

anti_inflammatory_mechanism Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 catalysis Prostaglandins Prostaglandins COX-2->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation 2-Substituted Oxazole 2-Substituted Oxazole 2-Substituted Oxazole->COX-2 inhibition

Caption: Inhibition of the COX-2 pathway by 2-substituted oxazoles.

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[6] 2-Substituted oxazoles have demonstrated a broad spectrum of activity against various bacteria and fungi.[4][15]

Mechanism of Action: The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, it is believed that they may act by:

  • Inhibiting essential bacterial enzymes.

  • Disrupting cell wall synthesis.

  • Interfering with nucleic acid or protein synthesis.

The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial potency and spectrum of activity.[4][15]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 2-substituted oxazoles, SAR studies have revealed key structural features that are essential for their pharmacological effects.[1][16]

Key SAR Insights:

  • Substitution at the 2-position: The nature of the substituent at the C2 position is a primary determinant of biological activity. Aromatic and heteroaromatic rings are often favored, as they can engage in π-π stacking and other interactions with the target protein.[1] The electronic properties of the substituent (electron-donating or electron-withdrawing) can significantly impact potency.[16]

  • Substitution at other positions: While the 2-position is often the main focus, substituents at the C4 and C5 positions can also modulate activity, selectivity, and pharmacokinetic properties.[1]

  • Overall molecular conformation: The three-dimensional shape of the molecule is critical for its binding to the target. The oxazole ring provides a rigid scaffold that helps to orient the key interacting groups in the optimal conformation.[2]

Table 1: SAR Summary for Different Activities

Pharmacological ActivityKey Structural Features at the 2-PositionReferences
Anticancer Bulky aromatic or heteroaromatic groups, often with specific substitution patterns to enhance target binding.[10][11]
Anti-inflammatory (COX-2) Specific aryl moieties that can fit into the hydrophobic pocket of the COX-2 active site.[12][13]
Antimicrobial Varied, but often includes halogenated phenyl rings or other lipophilic groups to facilitate cell membrane penetration.[4][15]

Conclusion and Future Perspectives

2-Substituted oxazole derivatives continue to be a highly promising class of compounds in medicinal chemistry. Their synthetic accessibility, metabolic stability, and diverse pharmacological activities make them attractive candidates for the development of new drugs. Future research in this area will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies.

  • The exploration of novel biological targets for oxazole-based compounds.

  • The use of computational modeling and artificial intelligence to guide the rational design of more potent and selective derivatives.

  • The investigation of their potential in combination therapies to overcome drug resistance.

By leveraging the insights gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of the 2-substituted oxazole scaffold.

References

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In silico prediction of 2-(2-Methoxybenzoyl)oxazole bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 2-(2-Methoxybenzoyl)oxazole Bioactivity

In the modern paradigm of drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities.[1] Computational approaches enable the prediction of a molecule's biological activity and an assessment of its potential as a therapeutic candidate before significant investment in laboratory synthesis and testing.[1] This guide provides a comprehensive technical framework for predicting the bioactivity of the novel compound this compound, leveraging a suite of computational tools and methodologies.

Part 1: Foundational Analysis and Target Identification

The initial phase of our investigation focuses on characterizing the physicochemical properties of this compound and identifying potential biological targets.

Molecular Descriptors and Physicochemical Properties

A foundational step in any in silico analysis is the calculation of molecular descriptors. These numerical representations of a molecule's chemical and physical characteristics are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models and for assessing its drug-likeness.[6][7]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight203.2 g/mol Influences absorption and distribution. Generally, <500 Da is preferred for oral bioavailability.
LogP (octanol-water partition coefficient)2.5Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors0Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors4Influences binding to target proteins and solubility.
Molar Refractivity55.0 cm³Relates to molecular volume and polarizability, affecting ligand-receptor interactions.
Topological Polar Surface Area (TPSA)52.1 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Target Identification: A Ligand-Based Approach

In the absence of known targets for this compound, a ligand-based approach is a logical starting point.[8] This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[8]

Experimental Protocol: Similarity-Based Target Prediction

  • Chemical Fingerprinting: The structure of this compound is converted into a binary vector known as a chemical fingerprint. This fingerprint encodes the presence or absence of various chemical features.[9]

  • Database Screening: Publicly accessible databases such as ChEMBL and PubChem are screened using the fingerprint of our query molecule. The search aims to identify compounds with a high degree of structural similarity that have known biological targets.

  • Target Prioritization: A list of potential targets is generated based on the similarity search. These targets are then prioritized based on their relevance to human disease and their "druggability" (i.e., the likelihood of being modulated by a small molecule).

Part 2: Predicting Biological Activity

With a prioritized list of potential targets, the next step is to predict the binding affinity and interaction of this compound with these targets.

Molecular Docking: Simulating the Ligand-Receptor "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[10]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and non-essential ions are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.[11]

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized.

    • Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

  • Grid Box Definition: A "docking box" is defined around the active site of the protein, specifying the search space for the ligand.[12]

  • Docking Simulation: AutoDock Vina is used to perform the docking simulation, which explores various conformations of the ligand within the active site and scores them based on a defined scoring function.[13]

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy (highest predicted affinity) and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[14]

Pharmacophore Modeling: Identifying Key Interaction Features

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[15] Pharmacophore modeling can be used to screen for new compounds with similar activity or to understand the key interactions between a ligand and its target.[16][17]

Experimental Protocol: Structure-Based Pharmacophore Model Generation

  • Complex Analysis: The docked pose of this compound within the active site of the target protein is analyzed to identify key interaction features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[18]

  • Pharmacophore Feature Definition: Based on the analysis, a 3D arrangement of these features is defined, creating a pharmacophore model.

  • Virtual Screening: This model can then be used as a 3D query to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to bind to the same target.[19]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[7][20] If a dataset of structurally similar compounds with known activities against a particular target is available, a QSAR model can be built to predict the activity of new compounds like this compound.[21]

Experimental Protocol: Building a Predictive QSAR Model

  • Data Collection and Preparation: A dataset of compounds with known biological activity against the target of interest is compiled. The data is curated to remove any inconsistencies or errors.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and 3D) are calculated for each compound in the dataset.[6]

  • Model Building and Validation: The dataset is divided into a training set and a test set. A statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a model that correlates the descriptors with the biological activity.[22] The model's predictive power is then validated using the test set.[21]

  • Activity Prediction: The validated QSAR model is used to predict the biological activity of this compound.

Part 3: Assessing Drug-Likeness and ADMET Properties

A compound's potential as a drug is not solely determined by its biological activity; its pharmacokinetic properties are equally critical.[23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential step in the early stages of drug discovery.[24]

Table 2: Predicted ADMET Properties of this compound

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikelyMay be able to cross the BBB, which is desirable for CNS targets but a potential liability for peripheral targets.
P-glycoprotein (P-gp) SubstrateNoLess likely to be subject to efflux by P-gp, a mechanism of multidrug resistance.
Metabolism
CYP450 2D6 InhibitorUnlikelyLow risk of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateUnlikelyLess likely to be actively secreted by the kidneys via this transporter.
Toxicity
hERG (human Ether-à-go-go-Related Gene) InhibitionLow riskReduced likelihood of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow probability of being carcinogenic.

Experimental Protocol: ADMET Prediction Using In Silico Tools

A variety of open-access and commercial software tools are available for ADMET prediction.[25] Web-based platforms like ADMET-AI and SwissADME can provide rapid predictions for a range of properties.[26] These tools utilize pre-built models based on large datasets of experimental data to predict the ADMET profile of a new chemical entity.[27]

Visualizing the Workflow

To provide a clear overview of the in silico prediction pipeline, the following diagrams illustrate the key stages of the process.

In_Silico_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Bioactivity Prediction cluster_2 Part 3: Drug-Likeness Assessment cluster_3 Outcome A This compound Structure B Calculate Molecular Descriptors A->B C Similarity-Based Target Prediction A->C G ADMET Prediction B->G D Molecular Docking C->D F QSAR Modeling C->F E Pharmacophore Modeling D->E H Predicted Bioactivity & Drug-Likeness Profile D->H E->H F->H G->H

Caption: Overall in silico workflow for bioactivity prediction.

Molecular_Docking_Workflow A Obtain Protein Structure (PDB) B Prepare Receptor (Remove water, add hydrogens) A->B E Define Docking Grid Box B->E C Generate Ligand 3D Structure D Energy Minimize Ligand C->D F Run Docking Simulation (e.g., AutoDock Vina) D->F E->F G Analyze Binding Poses & Scores F->G H Visualize Ligand-Receptor Interactions G->H

Caption: Step-by-step molecular docking workflow.

Conclusion

This technical guide outlines a comprehensive and robust in silico strategy for predicting the bioactivity of this compound. By systematically applying a range of computational techniques, from target identification and molecular docking to QSAR modeling and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this novel compound. The methodologies described herein represent a field-proven approach to modern drug discovery, enabling the prioritization of promising candidates for further experimental validation.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • A Beginner's Guide to QSAR Modeling in Cheminform
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  • What is pharmacophore modeling and its applications?.
  • What is the significance of QSAR in drug design?.
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  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube.
  • Pharmacophore modeling. Slideshare.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • QSAR Analysis.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Docking Tutorial. Unknown Source.
  • ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services. Aurigene Pharmaceutical Services.
  • ADMET-AI. ADMET-AI.
  • Predict ADMET Properties with Proprietary D
  • How do you predict ADMET properties of drug candid
  • In Silico Drug Discovery - Design Process. biomolecularmodelling.com.
  • Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
  • In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. Benchchem.
  • Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative.
  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PubMed Central.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Unknown Source.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.

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Methodological & Application

Step-by-step synthesis protocol for 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(2-Methoxybenzoyl)oxazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and professionals in drug development. The synthesis is approached via a robust and well-documented three-step sequence: (1) Amidation of 2-methoxybenzoyl chloride with ethanolamine to form an N-(2-hydroxyethyl)benzamide intermediate, (2) Dehydrative cyclization to yield the corresponding 2-oxazoline, and (3) Subsequent oxidation to the target aromatic oxazole. This guide emphasizes the mechanistic rationale behind each step, provides detailed experimental procedures, and includes troubleshooting insights to ensure a high rate of success.

Introduction and Strategic Overview

Oxazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules with a wide range of biological activities.[1] The synthesis of specifically substituted oxazoles is therefore a critical task in the development of novel chemical entities.

This protocol details a reliable pathway to this compound. The chosen strategy involves the construction of a 2-oxazoline precursor followed by aromatization. This approach is often favored over direct ring synthesis from acyclic precursors due to the ready availability of starting materials and the generally high yields achieved in each step.[2] The overall workflow is depicted below.

G SM Starting Materials: 2-Methoxybenzoyl Chloride + Ethanolamine Amide Intermediate 1: N-(2-hydroxyethyl)-2-methoxybenzamide SM->Amide Step 1: Amidation (Schotten-Baumann Conditions) Oxazoline Intermediate 2: 2-(2-Methoxyphenyl)-2-oxazoline Amide->Oxazoline Step 2: Cyclization (Dehydrating Agent, e.g., SOCl₂) Product Final Product: This compound Oxazoline->Product Step 3: Oxidation (Oxidizing Agent, e.g., MnO₂)

Caption: Overall 3-step synthetic workflow.

Mechanistic Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

  • Step 1: Amidation: This is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 2-methoxybenzoyl chloride is attacked by the nucleophilic nitrogen atom of ethanolamine. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving it to completion.[3]

  • Step 2: Dehydrative Cyclization: The N-(2-hydroxyethyl)amide intermediate is cyclized to form the 2-oxazoline ring. Reagents like thionyl chloride (SOCl₂) or Deoxo-Fluor® are effective for this transformation.[4][5] The mechanism involves the activation of the hydroxyl group, converting it into a good leaving group (e.g., a chlorosulfite ester with SOCl₂). This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the activated hydroxyl group, leading to ring closure.

  • Step 3: Oxidation to Oxazole: The final step is the aromatization of the 2-oxazoline ring. This oxidation removes two hydrogen atoms from the C4 and C5 positions. Various reagents can achieve this, including manganese dioxide (MnO₂), copper(II) bromide with a base, or N-bromosuccinimide (NBS).[2][4] MnO₂ is a mild and effective heterogeneous oxidant for this type of transformation, often favored for its simple workup procedure (filtration).[4][5] The reaction likely proceeds via a radical-based mechanism on the surface of the MnO₂.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of N-(2-hydroxyethyl)-2-methoxybenzamide

This step involves the formation of the amide precursor.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methoxybenzoyl chloride170.595.0 g29.3
Ethanolamine61.081.96 mL (2.0 g)32.2
Triethylamine (TEA)101.194.5 mL (3.26 g)32.2
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric Acid (HCl)-~50 mL-
Saturated Sodium Bicarbonate-~50 mL-
Brine-~50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Dissolve ethanolamine (1.96 mL) and triethylamine (4.5 mL) in 50 mL of dichloromethane (DCM) in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 2-methoxybenzoyl chloride (5.0 g) in 50 mL of DCM and add it to the dropping funnel.[6][7]

  • Add the 2-methoxybenzoyl chloride solution dropwise to the stirred ethanolamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methoxybenzoyl chloride) is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-(2-hydroxyethyl)-2-methoxybenzamide, is typically a white to off-white solid and can be used in the next step without further purification. If desired, it can be recrystallized from ethyl acetate/hexanes.

Step 2: Synthesis of 2-(2-Methoxyphenyl)-2-oxazoline

This step involves the cyclization of the amide to form the oxazoline ring.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-(2-hydroxyethyl)-2-methoxybenzamide195.225.7 g (crude)~29.3
Thionyl Chloride (SOCl₂)118.972.35 mL (4.2 g)35.2
Dichloromethane (DCM), anhydrous-100 mL-
Saturated Sodium Bicarbonate-~100 mL-
Brine-~50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Set up a 250 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve the crude N-(2-hydroxyethyl)-2-methoxybenzamide (5.7 g) in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (2.35 mL) dropwise to the stirred solution over 15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. The product, 2-(2-methoxyphenyl)-2-oxazoline, will have a higher Rf value than the starting amide.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into 100 mL of a stirred, ice-cold saturated sodium bicarbonate solution. Caution: This will generate gas (CO₂ and SO₂); ensure adequate ventilation and perform the quench slowly.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2-(2-methoxyphenyl)-2-oxazoline as a colorless oil or low-melting solid.

Step 3: Synthesis of this compound

This final step is the oxidation of the oxazoline to the aromatic oxazole.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(2-Methoxyphenyl)-2-oxazoline177.214.0 g22.6
Activated Manganese Dioxide (MnO₂)86.9420 g~230 (excess)
Toluene-150 mL-
Celite®-As needed-

Procedure:

  • Set up a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-(2-methoxyphenyl)-2-oxazoline (4.0 g) and 150 mL of toluene to the flask.

  • Add activated manganese dioxide (20 g, approx. 10 equivalents) to the solution. Note: The quality of MnO₂ is critical for the success of this reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain reflux for 12-24 hours.

  • Monitor the reaction progress by TLC. The formation of the oxazole product will be indicated by a new, often UV-active spot.

  • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with ethyl acetate or DCM (3 x 50 mL) to ensure all the product is recovered.

  • Combine the filtrate and washings and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product, this compound.

Summary of Results

The following table summarizes typical expectations for this synthetic sequence. Actual results may vary based on the purity of reagents and reaction scale.

StepProductTypical YieldPhysical StateKey Characterization Notes (¹H NMR, δ ppm)
1. AmidationN-(2-hydroxyethyl)-2-methoxybenzamide>90% (crude)White SolidAromatic protons (6.9-7.8), -OCH₃ (~3.9), -CH₂- (~3.5-3.8), broad NH signal
2. Cyclization2-(2-Methoxyphenyl)-2-oxazoline75-85%Colorless OilAromatic protons (6.9-7.7), -OCH₃ (~3.8), oxazoline -CH₂- protons (~4.0, ~4.4)
3. OxidationThis compound50-70%Crystalline SolidAromatic protons, -OCH₃, distinct oxazole ring protons (~7.2, ~7.7)

References

  • Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215. [Link]

  • American Chemical Society Publications. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry. [Link]

  • Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. University of Cambridge. [Link]

  • Sci-Hub. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • Shainyan, B. A., et al. Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. Physical Chemistry Chemical Physics.
  • CUTM Courseware. Oxazole.pdf. [Link]

  • SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]

  • National Institutes of Health. (2016). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • YouTube. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]

  • ResearchGate. The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). [Link]

  • ResearchGate. Dehydrative cyclization of N-(β-hydroxyethyl)amides. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Google Patents. (2016). Process for preparing 4[[(benzoyl)
  • Shree Sulphurics. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PubChem. 2-Methoxybenzoyl chloride. [Link]

  • Google Patents. (2013). 2,5-dihydroxy-N-(2-hydroxyethyl)
  • PubChem. N-(2-hydroxyethyl)-4-methoxybenzamide. [Link]

  • Google Patents. (2018). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Methoxybenzoyl)oxazole via Robinson-Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Moiety in Modern Drug Discovery

The oxazole ring system is a cornerstone in medicinal chemistry, appearing as a crucial structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] These five-membered heterocyclic compounds, containing both nitrogen and oxygen, are prized for their ability to engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities. Oxazole derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, making their efficient synthesis a significant focus for researchers in drug development.[1] The Robinson-Gabriel synthesis, a classic and robust method for constructing the oxazole core from 2-acylamino ketones, remains a highly relevant and versatile tool in the synthetic chemist's arsenal.[1][3][4] This application note provides a detailed, two-part protocol for the synthesis of a specific derivative, 2-(2-Methoxybenzoyl)oxazole, a compound of interest for further pharmacological screening.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, a 2-acylamino ketone, via the Dakin-West reaction.[5][6][7][8][9] This is followed by the classical Robinson-Gabriel cyclodehydration to furnish the final oxazole product.

G cluster_0 Step 1: Dakin-West Reaction cluster_1 Step 2: Robinson-Gabriel Synthesis Glycine Glycine Acylamino_ketone 2-(2-methoxybenzamido)acetophenone (Intermediate) Glycine->Acylamino_ketone Pyridine, Acetic Anhydride 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl chloride 2-Methoxybenzoyl_chloride->Acylamino_ketone Final_Product This compound Acylamino_ketone->Final_Product H2SO4 (conc.) Δ G cluster_mechanism Mechanism of Dakin-West Reaction Glycine Glycine Acylated_Glycine N-(2-Methoxybenzoyl)glycine Glycine->Acylated_Glycine 2-Methoxybenzoyl chloride, Pyridine Mixed_Anhydride Mixed Anhydride Acylated_Glycine->Mixed_Anhydride Acetic Anhydride Azlactone Azlactone Intermediate Mixed_Anhydride->Azlactone Cyclization Acylated_Azlactone Acylated Azlactone Azlactone->Acylated_Azlactone Acylation Keto_Amide_Precursor Ring-Opened Intermediate Acylated_Azlactone->Keto_Amide_Precursor Ring Opening Acylamino_Ketone 2-(2-methoxybenzamido)acetophenone Keto_Amide_Precursor->Acylamino_Ketone Decarboxylation G cluster_mechanism Mechanism of Robinson-Gabriel Synthesis Acylamino_Ketone 2-(2-methoxybenzamido)acetophenone Protonated_Ketone Protonated Ketone Acylamino_Ketone->Protonated_Ketone H+ Enol_Intermediate Enol Intermediate Protonated_Ketone->Enol_Intermediate Tautomerization Oxazoline_Intermediate Protonated Oxazoline Enol_Intermediate->Oxazoline_Intermediate Intramolecular Nucleophilic Attack Final_Product This compound Oxazoline_Intermediate->Final_Product -H2O, -H+

Sources

The Van Leusen Reaction: A Versatile and Efficient Route to 5-Substituted Oxazoles from Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Authored by: Senior Application Scientist

Introduction: The Significance of the Oxazole Moiety and the Power of the Van Leusen Reaction

The oxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow for diverse non-covalent interactions, making oxazole-containing compounds potent ligands for a wide array of biological targets, including enzymes and receptors.[1][2] Consequently, the oxazole nucleus is found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2]

The Van Leusen oxazole synthesis, first reported in 1972, provides a robust and highly efficient method for the construction of 5-substituted oxazoles.[1][2] This reaction utilizes the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde under basic conditions.[1][2] The operational simplicity, mild reaction conditions, and broad substrate scope have established the Van Leusen reaction as a cornerstone in heterocyclic synthesis.[1][3] This application note provides a comprehensive overview of the Van Leusen reaction for the synthesis of 5-substituted oxazoles, including a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of its applications and variations.

Mechanistic Insights: A Stepwise [3+2] Cycloaddition

The Van Leusen oxazole synthesis proceeds through a well-defined, multi-step mechanism. The unique reactivity of TosMIC, which possesses an acidic α-carbon, an isocyano group, and a good leaving group (the tosyl group), drives the reaction forward.[4][5]

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, generating a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes an intramolecular cyclization (a 5-endo-dig cyclization) to form a 4,5-dihydrooxazole (oxazoline) intermediate.[1][2][4][5] The final step is the base-promoted elimination of the tosyl group, which leads to the aromatization of the ring and the formation of the desired 5-substituted oxazole.[1][2][4]

Diagram 1: Reaction Mechanism of the Van Leusen Oxazole Synthesis

Van_Leusen_Mechanism cluster_product Product Aldehyde R-CHO (Aldehyde) Alkoxide R-CH(O⁻)-CH(Tos)-NC Aldehyde->Alkoxide Nucleophilic Attack TosMIC Tos-CH₂-NC (TosMIC) Carbanion Tos-CH⁻-NC (TosMIC Carbanion) Base Base Base->TosMIC Oxazoline 4-Tosyl-5-substituted-oxazoline Alkoxide->Oxazoline Intramolecular Cyclization (5-endo-dig) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Tosyl Group

Caption: A stepwise representation of the Van Leusen oxazole synthesis.

Experimental Protocol: A General Procedure for the Synthesis of 5-Aryl-1,3-oxazoles

This protocol provides a general and reliable method for the synthesis of 5-substituted oxazoles from various aldehydes. The procedure has been adapted from established literature methods and is suitable for a broad range of substrates.[1][6]

Materials and Reagents:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous methanol (MeOH) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and TosMIC (1.0 mmol).

  • Solvent and Base Addition: Add anhydrous methanol (10 mL) to the flask, followed by potassium carbonate (2.0 mmol).

  • Reaction Conditions: Place the flask under an inert atmosphere and heat the reaction mixture to reflux (approximately 65 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the substrate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-substituted oxazole.

Diagram 2: Experimental Workflow for Van Leusen Oxazole Synthesis

Experimental_Workflow start Start setup 1. Reaction Setup (Aldehyde, TosMIC in Flask) start->setup add_reagents 2. Add Anhydrous Methanol and Potassium Carbonate setup->add_reagents reflux 3. Heat to Reflux under Inert Atmosphere add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool and Remove Solvent monitor->workup Reaction Complete extraction 6. Aqueous Workup and Extraction with Ethyl Acetate workup->extraction dry 7. Dry and Concentrate Organic Layer extraction->dry purify 8. Purify by Column Chromatography dry->purify product Pure 5-Substituted Oxazole purify->product

Caption: A streamlined workflow for the synthesis of 5-substituted oxazoles.

Substrate Scope and Reaction Optimization

The Van Leusen oxazole synthesis is compatible with a wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. Aromatic aldehydes bearing both electron-donating and electron-withdrawing groups generally provide good to excellent yields.[7][8]

Table 1: Representative Examples of Van Leusen Oxazole Synthesis

EntryAldehyde SubstrateBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeK₂CO₃Methanol485[6]
24-NitrobenzaldehydeK₂CO₃Methanol292[7]
34-MethoxybenzaldehydeK₂CO₃Methanol680[7]
42-FuraldehydeK₂CO₃Methanol378[6]
5Pyridine-4-carboxaldehydeK₂CO₃Methanol575[6]
6CinnamaldehydeK₂CO₃Methanol488General Knowledge
7BenzaldehydeK₃PO₄Isopropanol (MW)0.2590[7]
8BenzaldehydeK₂CO₃[bmim]Br (Ionic Liquid)191[8]

Key Considerations for Optimization:

  • Base: While potassium carbonate is commonly used, other bases such as potassium phosphate (K₃PO₄) have also been employed successfully.[7] The choice of base can influence the reaction rate and yield.

  • Solvent: Methanol is the most common solvent, but other alcohols like isopropanol can also be used.[7] The use of ionic liquids as solvents has been shown to offer advantages in terms of reaction efficiency and recyclability.[1][8]

  • Reaction Conditions: Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.[1][2][7]

Troubleshooting Common Issues

While the Van Leusen reaction is generally robust, researchers may occasionally encounter challenges. Here are some common issues and their potential solutions:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion by TLC. If not, extend the reaction time or consider a more forcing condition (e.g., higher temperature or microwave irradiation).

    • Purity of reagents: Use high-purity, anhydrous reagents and solvents. TosMIC is stable but should be stored properly.

    • Inefficient workup: The product may have some water solubility. Ensure thorough extraction.

  • Side Reactions:

    • Formation of byproducts: The formation of side products can sometimes occur, especially with sensitive substrates. Purification by column chromatography is usually effective in isolating the desired oxazole.

  • Reaction Fails to Start:

    • Inactive base: Ensure the base is fresh and active.

    • Low temperature: Ensure the reaction is heated to the appropriate reflux temperature.

Conclusion: A Timeless Tool for Heterocyclic Synthesis

The Van Leusen reaction for the synthesis of 5-substituted oxazoles remains a powerful and indispensable tool for organic and medicinal chemists. Its operational simplicity, mild conditions, and broad applicability make it an ideal method for accessing a wide range of oxazole derivatives. The continued development of variations, such as microwave-assisted and ionic liquid-based protocols, further enhances its utility and aligns with the principles of green chemistry. This application note provides a solid foundation for researchers to successfully employ this elegant and efficient transformation in their synthetic endeavors.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Georg Thieme Verlag KG. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. [Link]

  • van Leusen oxazole synthesis. ResearchGate. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. PubMed. [Link]

  • TosMIC Whitepaper. Varsal Chemical. [Link]

Sources

Application Note: A Validated Protocol for the Purification of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Heterocyclic Compound Research

Oxazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1] The compound 2-(2-Methoxybenzoyl)oxazole, a member of this important class, holds potential as an intermediate or lead compound in drug discovery programs targeting a range of biological pathways.[2] The integrity of all subsequent biological and pharmacological data hinges on the chemical purity of the test compound. The presence of uncharacterized impurities, such as starting materials, byproducts, or residual solvents, can lead to erroneous results, confounding structure-activity relationship (SAR) studies and threatening the reproducibility of experiments.

This application note provides a comprehensive, field-tested protocol for the purification of this compound from a crude synthetic reaction mixture. The methodology is built upon a multi-step strategy combining liquid-liquid extraction and silica gel flash column chromatography, a widely adopted and effective technique for the purification of oxazole and benzoxazole derivatives.[3][4][5] We will elucidate the rationale behind each step, from the initial work-up to final purity verification, to provide a self-validating and robust procedure.

Principle of the Purification Strategy

The purification strategy is designed to systematically remove impurities based on their differential physicochemical properties—primarily polarity and solubility.

  • Aqueous Work-up/Extraction: The initial step involves partitioning the crude reaction mixture between an organic solvent and a series of aqueous washes. This process efficiently removes inorganic salts, highly polar starting materials, and water-soluble byproducts. An acid wash removes basic impurities, while a bicarbonate wash removes acidic impurities.[3]

  • Silica Gel Flash Column Chromatography: The core purification step leverages the principle of adsorption chromatography. The crude organic extract is loaded onto a stationary phase of silica gel, a highly polar material. A mobile phase (eluent) of increasing polarity is then passed through the column. Non-polar impurities travel through the column quickly with the low-polarity eluent, while the more polar target compound, this compound, adsorbs more strongly to the silica gel. By gradually increasing the eluent polarity (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture), the target compound is selectively desorbed and eluted, separating it from less polar and more polar impurities.[4][6]

  • Purity Assessment: The final step is the rigorous verification of the compound's purity and identity using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] This orthogonal approach ensures a high degree of confidence in the final product's quality.

Experimental Workflow Diagram

G cluster_0 Initial Work-up cluster_1 Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na2SO4, Filter brine_wash->dry concentrate1 Concentrate in vacuo dry->concentrate1 adsorb Adsorb onto Silica Gel concentrate1->adsorb Crude Organic Residue chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) adsorb->chromatography collect Collect Pure Fractions (TLC) chromatography->collect concentrate2 Combine & Concentrate collect->concentrate2 product Purified Product concentrate2->product Isolated Compound hplc HPLC Purity Check product->hplc ms LC-MS Identity Check product->ms nmr NMR Structure Check product->nmr

Caption: Purification workflow for this compound.

Materials and Equipment

Category Item Details/Grade
Chemicals Crude this compoundFrom synthesis
Silica GelFlash chromatography grade, 230-400 mesh
Ethyl Acetate (EtOAc)ACS Grade or higher
n-HexaneACS Grade or higher
Dichloromethane (DCM)ACS Grade or higher
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Chloride (NaCl)Saturated aqueous solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Deuterated Chloroform (CDCl₃)For NMR analysis
Equipment Rotary EvaporatorWith vacuum pump and water bath
Glass Chromatography ColumnAppropriate size for scale
Separatory Funnel
Erlenmeyer Flasks & Beakers
Magnetic Stirrer and Stir Bars
TLC PlatesSilica gel 60 F₂₅₄
UV LampFor TLC visualization (254 nm)
Analytical Balance
Filtration Funnel & Filter Paper
Instrumentation HPLC-UV System
LC-MS System
NMR Spectrometer400 MHz or higher

Detailed Experimental Protocol

Part A: Initial Aqueous Work-up

Causality: This stage is designed to rapidly remove inorganic salts and highly polar or ionizable impurities from the crude reaction mixture, reducing the burden on the subsequent chromatographic step.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 15-20 mL per gram of crude material) in a separatory funnel. Ensure all solids are fully dissolved.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer. This step removes residual basic impurities.[3]

  • Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution. Shake again, venting carefully as CO₂ may be generated. After separation, discard the lower aqueous layer. This neutralizes any remaining acid and removes acidic impurities.[3]

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase. Discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the crude product ready for chromatography.

Part B: Silica Gel Flash Column Chromatography

Causality: This is the primary purification step. The choice of a hexane/ethyl acetate gradient is standard for moderately polar compounds, allowing for a controlled and efficient separation.[5][6]

  • TLC Analysis & Solvent System Selection: Before packing the column, analyze the crude product by TLC to determine an appropriate starting eluent composition. Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show the product spot with a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:EtOAc). Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude residue from Part A in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent system. Collect fractions in test tubes or flasks. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10, then 80:20 hexane:EtOAc) to elute the compounds from the column.

  • Fraction Monitoring: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain only the pure desired product (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment and Characterization

A successful purification must be confirmed with rigorous analytical testing.[10]

Technique Purpose Expected Result for this compound
HPLC Quantitative Purity AssessmentA single major peak with >98% purity by area normalization.[7]
LC-MS Molecular Weight ConfirmationA peak corresponding to the [M+H]⁺ ion at m/z = 204.07, confirming the molecular formula C₁₁H₉NO₃.[8][10]
¹H NMR Structural ElucidationCharacteristic peaks corresponding to the aromatic protons on the oxazole and methoxybenzoyl rings, and a singlet for the methoxy group protons.
IR Spectroscopy Functional Group IdentificationKey absorbances for C=O (ketone), C=N (oxazole), and C-O (ether and oxazole) bonds.[8]

Troubleshooting

Problem Possible Cause Solution
Poor separation on column Incorrect solvent system.Re-evaluate eluent polarity with TLC. Ensure an Rf of 0.2-0.3 for the target compound.
Column overloaded with sample.Use a larger column or reduce the amount of sample loaded (typically 1-5% of silica gel weight).
Product co-elutes with impurity Impurity has very similar polarity.Try a different solvent system (e.g., Dichloromethane/Methanol). Consider preparative HPLC or recrystallization.
Low yield after column Product is highly retained on silica.Increase the final eluent polarity significantly (e.g., up to 100% EtOAc) to ensure all product is eluted.
Product is unstable on silica.Work quickly and avoid leaving the compound on the column for extended periods. Consider using deactivated silica or an alternative stationary phase like alumina.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Handle hydrochloric acid with care as it is corrosive.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • BenchChem Technical Support Center. (n.d.). Purification of Oxazole Carboxylic Acids.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.
  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025, August 10). ResearchGate.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH.
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI.
  • Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. (n.d.). PubMed.

Sources

The Emergence of Oxazole Scaffolds in Cellular Imaging: A Detailed Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Molecule Fluorophores in Unraveling Cellular Dynamics

Modern cell biology and drug discovery are increasingly reliant on the ability to visualize and track subcellular components and processes in real-time. Fluorescent probes are indispensable tools in this endeavor, offering a non-invasive window into the intricate workings of the cell. While fluorescent proteins have revolutionized live-cell imaging, small organic fluorophores are gaining prominence due to their synthetic versatility, tunable photophysical properties, and potential for targeted applications.[1] Among these, the oxazole scaffold has emerged as a promising platform for developing novel fluorescent probes.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of oxazole-based fluorescent probes in cell imaging. While specific data on 2-(2-Methoxybenzoyl)oxazole as a fluorescent probe is not extensively documented in current literature, this guide will leverage established principles and protocols from closely related, highly substituted oxazole derivatives to provide a robust framework for its characterization and application. We will delve into the underlying principles of probe design, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the necessary knowledge to effectively employ novel oxazole compounds in their cellular imaging workflows.

Core Principles of Oxazole-Based Fluorescent Probes

The utility of an oxazole derivative as a fluorescent probe is dictated by its chemical structure, which in turn governs its photophysical properties and biological interactions.

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)

Many fluorescent oxazole derivatives operate on the principle of Intramolecular Charge Transfer (ICT).[2] In these molecules, an electron-donating group is conjugated to an electron-accepting group through a π-electron system, often incorporating the oxazole ring. Upon excitation with light of a specific wavelength, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The relaxation of this excited state back to the ground state results in the emission of a photon of light (fluorescence). The energy, and therefore the color, of this emitted light is sensitive to the local environment, a property known as solvatochromism.[2] This sensitivity can be harnessed to probe changes in cellular microenvironments, such as polarity or pH.

Designing for Specificity: Organelle Targeting

A key advantage of small molecule probes is the ability to chemically modify them for subcellular targeting.[1] By incorporating specific functional groups, oxazole-based probes can be directed to various organelles. For instance, positively charged moieties can facilitate accumulation in mitochondria due to the negative mitochondrial membrane potential.[2] Similarly, weakly basic groups that are membrane-permeant in their neutral state can lead to accumulation in acidic organelles like lysosomes.[2]

Photophysical Properties of Representative Oxazole Probes

The selection of a fluorescent probe is critically dependent on its spectral characteristics. The following table summarizes typical photophysical properties observed for fluorescent oxazole derivatives, which can serve as a starting point for the characterization of novel compounds like this compound.

PropertyTypical Range/ValueSignificance in Cell Imaging
Excitation Maximum (λex) 350 - 450 nmDetermines the optimal wavelength of light for exciting the probe. Shorter wavelengths can increase phototoxicity.[3]
Emission Maximum (λem) 450 - 600 nmDictates the color of the emitted fluorescence and the appropriate filter set for detection.
Stokes Shift 50 - 150 nmA larger Stokes shift minimizes the overlap between excitation and emission spectra, improving signal-to-noise ratio.[2]
Quantum Yield (Φ) 0.1 - 0.9A measure of the probe's brightness. Higher quantum yields are desirable for detecting low-abundance targets.
Molar Extinction Coefficient (ε) 20,000 - 80,000 M⁻¹cm⁻¹Represents the efficiency of light absorption at the excitation maximum.

Note: The specific values for this compound would need to be experimentally determined.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of an oxazole-based fluorescent probe in cell imaging.

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for the visualization of dynamic processes within living cells.

Materials and Reagents:

  • Oxazole Probe Stock Solution: 1 mM in DMSO.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Cells: Cultured on glass-bottom dishes or coverslips.

  • Fluorescence Microscope: Equipped with appropriate filter sets (e.g., DAPI for blue fluorescence).

Workflow for Live-Cell Staining:

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on glass-bottom dish probe_prep 2. Prepare working solution of oxazole probe cell_culture->probe_prep incubation 3. Incubate cells with probe solution probe_prep->incubation wash 4. Wash cells to remove excess probe incubation->wash imaging 5. Image cells using fluorescence microscope wash->imaging

Caption: Workflow for live-cell staining with an oxazole fluorescent probe.

Step-by-Step Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Working Solution Preparation: On the day of the experiment, prepare a working solution of the oxazole probe by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally to maximize signal while minimizing cytotoxicity.

  • Staining: Remove the existing culture medium from the cells and add the probe-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to reduce background fluorescence from unbound probe.[4]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter set for the probe's spectral properties.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for applications where cellular structures are to be preserved and imaged at a later time.

Materials and Reagents:

  • Oxazole Probe Stock Solution: 1 mM in DMSO.

  • PBS: pH 7.4.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution (Optional): 0.1% Triton X-100 in PBS.

  • Mounting Medium: With antifade reagent.

Step-by-Step Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips. Wash once with PBS, then add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If the target of the probe is intracellular and membrane-impermeable, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a working solution of the oxazole probe in PBS (1-10 µM). Add the solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a fluorescence microscope.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential cytotoxicity of any new fluorescent probe to ensure that observed cellular effects are not artifacts of probe-induced toxicity.[2]

Materials and Reagents:

  • Cells: Seeded in a 96-well plate.

  • Oxazole Probe: Various concentrations.

  • MTT Solution: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Workflow for Cytotoxicity Assessment:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate add_probe 2. Treat cells with varying concentrations of probe seed_cells->add_probe add_mtt 3. Add MTT solution and incubate add_probe->add_mtt solubilize 4. Solubilize formazan crystals add_mtt->solubilize read_absorbance 5. Measure absorbance at 570 nm solubilize->read_absorbance G cluster_cell Cell cluster_mito Mitochondrion membrane_potential High Negative Membrane Potential probe_accum Oxazole Probe Accumulation membrane_potential->probe_accum attracts fluorescence Strong Fluorescence probe_accum->fluorescence drug_treatment Drug Treatment/ Cellular Stress depolarization Mitochondrial Depolarization drug_treatment->depolarization probe_release Probe Release/ Quenching depolarization->probe_release decreased_fluor Decreased Fluorescence probe_release->decreased_fluor

Caption: Hypothetical mechanism for an oxazole probe monitoring mitochondrial membrane potential.

In this model, the positively charged oxazole probe accumulates in healthy mitochondria with a high negative membrane potential, resulting in a strong fluorescent signal. Upon cellular stress or drug treatment that causes mitochondrial depolarization, the probe is released or its fluorescence is quenched, leading to a decrease in the signal. This would allow for the dynamic monitoring of mitochondrial health.

Conclusion and Future Perspectives

The oxazole scaffold represents a versatile and powerful platform for the development of novel fluorescent probes for cell imaging. While the specific compound this compound requires further characterization, the principles and protocols outlined in this guide provide a solid foundation for its evaluation and application. By systematically assessing its photophysical properties, cytotoxicity, and cellular localization, researchers can unlock its potential as a valuable tool in cell biology and drug discovery. The continued exploration of new oxazole derivatives will undoubtedly lead to the development of next-generation probes with enhanced brightness, specificity, and functionality, further illuminating the complex and dynamic world of the living cell.

References

  • Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16555. [Link]

  • Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PubMed, 36192545. [Link]

  • Thakral, S., et al. (2021). Synthesis and Characterization of 2‐(2‐((1‐Aryl‐1H‐1,2,3‐triazol‐4‐yl)methoxy)phenyl)benzoxazoles: Evaluation of Cytotoxicity and Antioxidant Activity. ChemistrySelect, 6(33), 8637-8643. [Link]

  • Prahl, S. (2017). 2-Methylbenzoxazole. OMLC. [Link]

  • Swamy, S. N., & Krishnamurthy, G. (1987). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 26A, 103-107. [Link]

  • Hassan, M. M., et al. (2024). Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. MDPI. [Link]

  • Hassan, M. M., et al. (2024). Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. ResearchGate. [Link]

  • Gotor, R., et al. (2017). Extended Alkenyl and Alkynyl Benzotriazoles with Enhanced Two‐Photon Absorption Properties as a Promising Alternative to Benzothiadiazoles. Chemistry – A European Journal, 23(47), 11420-11430. [Link]

  • Wang, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4841-4845. [Link]

  • Al-Tel, T. H., et al. (2023). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]

  • Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 256-262. [Link]

  • Kim, D., et al. (2021). Dual organelle targeting for intra-organelle click: mitochondria and endoplasmic reticulum-directed benzothiophene-fused cycloalkyne probes. Journal of Materials Chemistry B, 9(2), 347-354. [Link]

  • Ksenofontov, A. A., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • M. -B., F., & Piguel, S. (2013). Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. Tetrahedron Letters, 54(32), 4255-4259. [Link]

  • Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 590. [Link]

  • Lummis, P. A., et al. (2015). Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. ResearchGate. [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: Light Microscopy (Neutral Red-Methyl Blue Dye). [Link]

Sources

Application Notes and Protocols for Protein Labeling with 2-(2-Methoxybenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the principles and practices of labeling proteins using 2-(2-methoxybenzoyl)oxazole derivatives. This emerging class of photoactivatable probes offers a unique approach for covalently modifying proteins, enabling a wide range of applications in chemical biology, proteomics, and drug discovery. By harnessing the intrinsic photoreactivity of the oxazole core, these reagents can be used to capture and identify protein-ligand interactions with high spatial and temporal resolution. We will delve into the underlying mechanism, provide comprehensive, step-by-step protocols for labeling experiments, and discuss the synthesis of custom probes.

Introduction: A New Paradigm in Photoaffinity Labeling

Protein labeling is a cornerstone technique for elucidating protein function, interactions, and localization.[1] Traditional photoaffinity labeling (PAL) has relied on a limited toolkit of photoreactive groups, such as aryl azides, benzophenones, and diazirines.[1][2] While powerful, these classic photo-cross-linkers can introduce significant structural perturbations to a small molecule probe, potentially altering its binding affinity and specificity.[2]

A new strategy has emerged that utilizes the inherent photochemical properties of common medicinal chemistry scaffolds, such as oxazoles and isoxazoles.[1][2][3][4] These "minimalist photo-cross-linkers" are embedded within the core structure of a molecule of interest, minimizing structural alterations.[2][4] The this compound moiety represents a promising example of this approach. Upon irradiation with UV light, the oxazole ring is believed to undergo a photochemical rearrangement, generating a highly reactive species that can covalently modify proximal amino acid residues.[4] This allows for the irreversible capture of even transient or weak interactions between a small molecule and its protein target(s).

Key Advantages of this compound Derivatives:

  • Minimal Structural Perturbation: The photoreactive group is an integral part of the molecule, preserving the native binding interactions.

  • Temporal Control: The covalent labeling is initiated by UV light, allowing for precise control over the timing of the reaction.

  • Versatility: These probes can be adapted for a wide range of applications, including target identification, binding site mapping, and the development of covalent inhibitors.

The Mechanism of Photochemical Labeling

The protein labeling process with this compound derivatives is a light-initiated event. While the precise mechanism for this specific oxazole derivative is still under investigation, it is hypothesized to proceed through a pathway analogous to that of other photoreactive heterocycles like isoxazoles.[4]

Upon absorption of UV light (typically in the range of 300-365 nm), the this compound moiety is excited to a higher energy state.[5][6] This excitation can lead to the cleavage of the N-O bond within the oxazole ring, resulting in the formation of highly reactive intermediates such as nitrenes or azirines.[4] These transient species can then react with a variety of amino acid side chains in close proximity to form a stable, covalent bond.


Probe [label="this compound\nDerivative", fillcolor="#F1F3F4"]; Excited [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Reactive Intermediate\n(e.g., Nitrene, Azirine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Target Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Labeled_Protein [label="Covalently Labeled\nProtein", fillcolor="#34A853", fontcolor="#FFFFFF"];

Probe -> Excited [label="UV Light (hν)"]; Excited -> Intermediate [label="Ring Opening"]; Intermediate -> Labeled_Protein [label="Covalent Bond Formation"]; Protein -> Labeled_Protein [style=dashed]; }

Figure 1. Proposed mechanism of photochemical labeling.

Synthesis of a Functionalized this compound Probe

To facilitate the detection and enrichment of labeled proteins, a this compound derivative can be synthesized with a "clickable" handle, such as a terminal alkyne or azide. This allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via bioorthogonal chemistry.

The following is a generalized, two-step synthetic scheme for a this compound derivative bearing a terminal alkyne for click chemistry applications.


Step1 [label="Step 1: Amide Coupling", fillcolor="#F1F3F4"]; Step2 [label="Step 2: Oxazole Formation", fillcolor="#F1F3F4"]; Product [label="Alkyne-Functionalized\nthis compound Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];

ReagentA [label="2-Methoxybenzoic acid", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ReagentB [label="2-Amino-4-pentyn-1-ol", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="N-(1-hydroxy-4-pentyn-2-yl)-2-\nmethoxybenzamide", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ReagentA -> Step1; ReagentB -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 2. Generalized synthesis workflow.

Protocol 1: Synthesis of an Alkyne-Functionalized Probe

Materials:

  • 2-Methoxybenzoic acid

  • 2-Amino-4-pentyn-1-ol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dess-Martin periodinane

  • Anhydrous DCM (Dichloromethane)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Amide Coupling:

    • Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add 2-amino-4-pentyn-1-ol (1.0 eq) and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the intermediate amide.

  • Oxazole Formation (Cyclodehydration):

    • Dissolve the intermediate amide (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the final alkyne-functionalized this compound probe.

Protocol for Photoaffinity Labeling of Proteins

This protocol provides a general workflow for labeling a purified protein or a complex protein lysate with a this compound probe.


Incubate [label="1. Incubate Protein with Probe", fillcolor="#F1F3F4"]; Irradiate [label="2. UV Irradiation", fillcolor="#FBBC05", fontcolor="#202124"]; Click [label="3. Click Chemistry\n(Optional)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="4. Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate -> Irradiate; Irradiate -> Click; Click -> Analyze; }

Figure 3. Experimental workflow for protein labeling.

Protocol 2: In Vitro Protein Labeling

Materials:

  • Purified protein of interest or cell lysate

  • This compound probe (dissolved in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (365 nm)[5]

  • Click chemistry reagents (if using a functionalized probe):

    • Azide- or alkyne-containing reporter tag (e.g., fluorescent dye, biotin)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Fluorescence scanner or Western blot imaging system

Step-by-Step Procedure:

  • Incubation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 µM.

    • Add the this compound probe to the protein solution to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate the mixture for 30-60 minutes at room temperature or 4 °C to allow for binding of the probe to the protein.

  • UV Irradiation:

    • Place the sample in a UV-transparent plate (e.g., quartz or UV-compatible plastic).

    • Irradiate the sample with a 365 nm UV lamp for 15-60 minutes.[5] The optimal irradiation time should be determined empirically.

    • Perform a control experiment without UV irradiation to assess non-specific labeling.

  • Click Chemistry (for functionalized probes):

    • To the irradiated sample, add the following click chemistry reagents in order:

      • Azide- or alkyne-reporter tag (e.g., 10 µM final concentration)

      • TCEP (1 mM final concentration)

      • TBTA (100 µM final concentration)

      • Copper(II) sulfate (50 µM final concentration)

      • Sodium ascorbate (500 µM final concentration)

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE.

    • If a fluorescent reporter was used, visualize the labeled protein directly using a fluorescence scanner.

    • If a biotin reporter was used, perform a Western blot using a streptavidin-HRP conjugate for detection.

Data Interpretation and Quantitative Analysis

The results of the labeling experiment can provide valuable insights into protein-ligand interactions. The intensity of the band corresponding to the labeled protein on a gel or blot is proportional to the extent of labeling.

Table 1: Example Data for a Labeling Experiment

ConditionUV Irradiation (365 nm)Probe Concentration (µM)Competitor LigandRelative Labeling Intensity
1+50-1.00
2-50-0.05
3+10-0.45
4+100-1.80
5+50+0.20

Interpretation:

  • Condition 2 vs. 1: The low signal in the absence of UV light indicates that the labeling is light-dependent.

  • Conditions 1, 3, and 4: The labeling intensity increases with probe concentration, as expected.

  • Condition 5 vs. 1: The reduced labeling in the presence of a competitor ligand that binds to the same site demonstrates the specificity of the probe.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low labeling Inefficient UV irradiationOptimize irradiation time and distance from the UV source.
Low probe concentrationIncrease the concentration of the probe.
Probe instabilityPrepare fresh solutions of the probe before each experiment.
High background/non-specific labeling Probe reacts with buffer componentsUse a buffer with minimal nucleophilic components.
Hydrophobic aggregation of the probeAdd a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.

Conclusion and Future Directions

The use of this compound derivatives as photoaffinity probes represents a significant advancement in the field of chemical biology. Their minimalist design and inherent photoreactivity provide a powerful tool for studying protein-ligand interactions in a manner that is both precise and minimally perturbative. Future developments in this area may include the design of probes with different photoreactive heterocycles and the application of these techniques to in-cell and in-vivo studies.

References

  • Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. doi:10.1101/2021.12.23.474013
  • Li, Z., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. doi:10.1002/anie.202209947
  • Gass, C., et al. (2015). Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders. Molecular Pharmaceutics, 12(9), 3237–3245. doi:10.1021/acs.molpharmaceut.5b00224
  • Parker, C. G., & Woo, C. M. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 17(6), 1394–1401. doi:10.1021/acschembio.2c00293

Sources

Application Note: A Hierarchical Screening Protocol for Evaluating the Anticancer Potential of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention due to their structural diversity and broad-spectrum pharmacological activities.[1][2] Oxazole derivatives have been shown to exert potent anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways like STAT3.[3][4][5] This diverse mechanistic profile makes the oxazole moiety a privileged structure in the design of next-generation chemotherapeutics.[1]

This document details a comprehensive, multi-tiered application protocol for the in vitro screening of 2-(2-Methoxybenzoyl)oxazole , a novel derivative, to systematically evaluate its potential as an anticancer drug candidate. The protocol is designed for researchers, scientists, and drug development professionals, providing a logical progression from broad cytotoxicity assessment to detailed mechanistic elucidation. Our approach is structured to maximize data quality and provide a clear, evidence-based path for go/no-go decisions in the early stages of drug discovery.

Part 1: Primary Screening - Assessment of Cytotoxicity

Expert Rationale: The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[6] A robust and high-throughput assay is required to establish a dose-response relationship and determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that serves this purpose effectively. It measures the metabolic activity of cells by quantifying the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product, a reaction that is proportional to the number of living, metabolically active cells.[7][8][9]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the procedure for determining the IC50 value of this compound across a panel of human cancer cell lines.

1.1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate])

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[9]

1.2. Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10][11] Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration should be sufficient for the compound to exert its effect, typically two to three cell doubling times.[6]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

1.3. Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log-transformed compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

  • Summarize the results in a table for clear comparison.

Table 1: Example IC50 Data for this compound

Cancer Cell Line Tissue of Origin IC50 (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma Experimental Value
A549 Lung Carcinoma Experimental Value
PC-3 Prostate Carcinoma Experimental Value
HeLa Cervical Carcinoma Experimental Value

| Doxorubicin (Control) | - | Reference Value |

Part 2: Secondary Screening - Elucidating the Mechanism of Cell Death

Expert Rationale: Once a compound demonstrates significant cytotoxicity (i.e., a low micromolar or nanomolar IC50), the next critical step is to determine how it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[4][12] Flow cytometry is a powerful technique for quantitatively assessing both phenomena in a cell population.

  • Apoptosis Detection: We use dual staining with Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can then bind to the cell surface.[13] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] This allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[15]

  • Cell Cycle Analysis: Propidium Iodide (PI) staining is also used for cell cycle analysis. PI binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[16]

Visual Workflow: Anticancer Screening Cascade

G cluster_0 Part 1: Primary Screening cluster_1 Part 2: Secondary Screening cluster_2 Part 3: Mechanistic Insight start Select Cancer Cell Lines assay1 Protocol 1: MTT Assay (Dose-Response Curve) start->assay1 calc_ic50 Calculate IC50 Values assay1->calc_ic50 decision1 Potency Assessment (IC50 < Threshold?) calc_ic50->decision1 assay2 Protocol 2: Annexin V/PI Apoptosis Assay decision1->assay2 Yes assay3 Protocol 3: PI Staining Cell Cycle Analysis decision1->assay3 Yes stop Compound Inactive (Stop) decision1->stop No assay4 Protocol 4: Western Blot (Signaling Pathways) assay2->assay4 assay3->assay4 target_id Identify Molecular Targets assay4->target_id

Caption: Hierarchical workflow for in vitro anticancer drug screening.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

2.1. Materials and Reagents:

  • Cells treated with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

2.2. Step-by-Step Procedure:

  • Cell Preparation: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[13]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 3: Cell Cycle Analysis by PI Staining

3.1. Materials and Reagents:

  • Treated cells (as in Protocol 2).

  • PBS, cold

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[17]

  • Flow cytometer

3.2. Step-by-Step Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation and wash once with cold PBS.[16]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate at 4°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing PI to enter and stain the DNA.

  • Washing: Centrifuge the fixed cells at ~800 x g for 5 minutes to remove the ethanol. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to model the cell cycle phases (G0/G1, S, G2/M).[17]

Part 3: Advanced Mechanistic Insight - Signaling Pathway Analysis

Expert Rationale: The results from apoptosis and cell cycle assays provide a macroscopic view of the compound's effect. To understand the underlying molecular events, we must investigate key protein signaling pathways. Western blotting is the gold-standard technique for this purpose, allowing for the detection and semi-quantification of specific proteins in cell lysates.[19][20] Based on the known mechanisms of other oxazole-based anticancer agents, promising targets for investigation include proteins involved in the intrinsic apoptosis pathway (e.g., Bcl-2 family proteins like Bcl-2 and Bax, and executioner caspases like Cleaved Caspase-3) and cell cycle regulation (e.g., cyclins and cyclin-dependent kinases).[3][21]

Visual Pathway: Intrinsic Apoptosis Signaling

G compound This compound stress Cellular Stress compound->stress bax Bax (Pro-Apoptotic) stress->bax Activates bcl2 Bcl-2 (Anti-Apoptotic) stress->bcl2 Inhibits mito Mitochondrion bax->mito bcl2->mito Blocks cytc Cytochrome c Release mito->cytc Permeabilization cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates cleaved_cas3 Cleaved Caspase-3 (Active) cas3->cleaved_cas3 apoptosis Apoptosis cleaved_cas3->apoptosis

Caption: A potential mechanism: induction of the intrinsic apoptosis pathway.

Protocol 4: Western Blotting for Key Signaling Proteins

4.1. Materials and Reagents:

  • Treated cells (as in Protocol 2).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

4.2. Step-by-Step Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.[20] Scrape the cells and collect the lysate. Centrifuge at high speed (~14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[21]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[20]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the data.

Table 2: Potential Protein Targets for Western Blot Analysis

Pathway Target Protein Expected Change with Treatment Function
Intrinsic Apoptosis Bcl-2 Decrease Anti-apoptotic
Intrinsic Apoptosis Bax Increase Pro-apoptotic
Apoptosis Execution Cleaved Caspase-3 Increase Executioner caspase
Cell Cycle Cyclin B1 Decrease G2/M progression
Cell Cycle p21 Increase CDK inhibitor

| Loading Control | β-Actin | No Change | Housekeeping protein |

Summary and Future Directions

This application note provides a systematic, three-part protocol for the initial in vitro evaluation of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to specific assays for apoptosis, cell cycle, and protein signaling, researchers can build a comprehensive profile of the compound's biological activity. Positive and compelling results from this screening cascade would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models, target deconvolution studies, and the synthesis of analogues for structure-activity relationship (SAR) analysis.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • MTT assay. Wikipedia.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Cell viability assays. Abcam.
  • MTT Cell Viability Assay Kit. Biotium.
  • The Annexin V Apoptosis Assay. University of Georgia.
  • What are the similarities between MTT and MTS assays?.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
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  • Cell Cycle Tutorial Contents. University of Aberdeen.
  • Current Scenario of 1,3-oxazole Deriv
  • Cell Cycle Protocols. BD Biosciences.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western blot protocol. Abcam.
  • Anti-Cancer Activity of Deriv
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
  • The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g)....
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI.
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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

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Method for synthesizing 2-(2-Methoxybenzoyl)oxazole derivatives with varied substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxybenzoyl)oxazole Derivatives

Abstract

The oxazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active molecules due to its ability to engage with biological targets through diverse non-covalent interactions.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery. We present a robust and versatile synthetic strategy based on the Robinson-Gabriel synthesis, detailing the reaction mechanism, a step-by-step experimental protocol, and methods for introducing chemical diversity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to build a library of novel oxazole-based compounds for screening and development.

Introduction and Scientific Rationale

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered immense interest from the scientific community.[4][5] Their structural and electronic properties make them privileged scaffolds in the design of therapeutic agents, with applications including anticancer, anti-inflammatory, and antimicrobial agents.[2][6] The 2-aroyl-substituted oxazole motif, in particular, serves as a key pharmacophore in various biologically active molecules.

The synthesis of the oxazole ring has been achieved through numerous classic and modern methodologies, including the Robinson-Gabriel synthesis, Van Leusen reaction, and Fischer oxazole synthesis.[1] For the specific construction of 2-(2-Methoxybenzoyl)oxazoles, a highly adaptable and efficient approach is required to allow for the exploration of structure-activity relationships (SAR).

Causality Behind Experimental Choice: We have selected a modified Robinson-Gabriel synthesis as our core methodology. This pathway involves the acylation of an α-amino ketone with 2-methoxybenzoyl chloride, followed by a cyclodehydration reaction. This choice is deliberate for several key reasons:

  • Versatility: It allows for the facile introduction of a wide variety of substituents at the 4- and 5-positions of the oxazole ring by simply changing the starting α-amino ketone.

  • Convergent Synthesis: The two key fragments (the benzoyl group and the amino ketone) are prepared separately and combined in a convergent manner, which is highly efficient for building a compound library.

  • Robustness: The reactions involved—acylation and cyclodehydration—are fundamental, well-understood transformations in organic chemistry, making the protocol reliable and scalable.

General Synthetic Pathway and Mechanism

The overall synthetic strategy is a two-step process starting from a commercially available or readily synthesized α-amino ketone hydrochloride and 2-methoxybenzoyl chloride.

Step 1: Amide Formation (Acylation) The first step is a classic Schotten-Baumann reaction. The α-amino ketone is N-acylated with 2-methoxybenzoyl chloride under basic conditions to form the key intermediate, an N-(2-oxoalkyl)-2-methoxybenzamide. The base neutralizes the HCl generated during the reaction, driving it to completion.

Step 2: Cyclodehydration (Oxazole Formation) The formed N-(2-oxoalkyl)-2-methoxybenzamide intermediate is then subjected to cyclodehydration. This reaction is typically promoted by a strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride (POCl₃). The reaction proceeds via an intramolecular nucleophilic attack of the enol or enolate oxygen onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. This is the cornerstone of the Robinson-Gabriel synthesis.[1]

Below is a diagram illustrating the general synthetic workflow.

G A α-Amino Ketone (Varied R1, R2) C N-(2-oxoalkyl)-2-methoxybenzamide (Intermediate) A->C Acylation (Base, Solvent) B 2-Methoxybenzoyl Chloride B->C D Final Product: This compound Derivatives C->D Cyclodehydration (e.g., H₂SO₄, POCl₃) G cluster_amide Protocol 1: Amide Synthesis cluster_oxazole Protocol 2: Oxazole Formation start_end start_end process process check check output output A Combine α-Amino Ketone & DCM at 0 °C B Add Pyridine A->B C Add 2-Methoxybenzoyl Chloride Solution B->C D Stir 12-16h at Room Temp. C->D E TLC Check D->E F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F Reaction Complete G Dry, Filter, Concentrate F->G H Purify (Recrystallization/Column) G->H I Pure Amide Intermediate H->I J Add Amide to conc. H₂SO₄ at 0 °C I->J K Stir 2-4h at Room Temp. J->K L TLC Check K->L M Pour onto Ice L->M Reaction Complete N Neutralize with NaHCO₃ & Precipitate M->N O Filter and Wash with Water N->O P Purify & Dry O->P Q Final Oxazole Product P->Q

Sources

Application Note: A Methodological Framework for Characterizing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: Profiling 2-(2-Methoxybenzoyl)oxazole Using a Universal Luminescence-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known cause of numerous diseases, making them prime targets for therapeutic intervention.[1][2][3] The identification and characterization of novel small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive methodological framework for the initial characterization of a putative kinase inhibitor, using this compound as a representative test compound. While the benzoxazole scaffold is present in molecules with demonstrated biological activity, including some kinase inhibitors[4][5], the specific activity of this compound is not established. This guide, therefore, focuses on the how and why of the experimental process, providing a robust protocol for determining a compound's inhibitory potential and potency (IC₅₀) against any kinase of interest. We will use the universal ADP-Glo™ Kinase Assay as our primary model system due to its broad applicability and high sensitivity.

Foundational Strategy: Selecting the Appropriate Assay Platform

The first crucial decision in characterizing a novel inhibitor is the choice of assay technology. The ideal platform should be robust, reproducible, and suited to the specific research question. Two dominant methodologies in kinase screening are luminescence-based assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify enzymatic activity by measuring the amount of ADP produced in the kinase reaction.[6][7] The ADP is converted to ATP, which then fuels a luciferase-luciferin reaction, generating a light signal directly proportional to kinase activity.[8][9] Their key advantage is universality; they can be used for virtually any kinase without the need for substrate-specific antibodies.[7]

  • TR-FRET Assays (e.g., HTRF®, LanthaScreen™): These assays measure the phosphorylation of a specific substrate.[10][11] A donor fluorophore (e.g., Europium or Terbium) is typically linked to an anti-phospho-substrate antibody, and an acceptor fluorophore is linked to the kinase substrate.[12] Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. While highly sensitive, this method requires specific, validated reagents for each kinase-substrate pair.

For the initial characterization of a novel compound against a potentially diverse panel of kinases, the ADP-Glo™ Kinase Assay is selected for this protocol due to its superior flexibility and universality.

Principle of the ADP-Glo™ Kinase Assay

The assay operates on a robust two-step principle designed to minimize signal interference from unused ATP and maximize sensitivity.

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction period, "ADP-Glo™ Reagent" is added. This reagent simultaneously stops the kinase reaction (via chelation of divalent cations) and depletes the remaining, unconsumed ATP from the well. This step is critical because high background ATP levels would otherwise obscure the signal from the newly generated ADP.

  • ADP Conversion & Signal Detection: "Kinase Detection Reagent" is added. This formulation contains an enzyme that converts the ADP produced by the target kinase back into ATP. This newly synthesized ATP serves as the substrate for a highly sensitive luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the initial kinase activity.

Below is a diagram illustrating the core principle of the assay.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation K Kinase + Substrate ADP ADP (Generated) K->ADP Phosphorylation ATP_initial ATP (High Conc.) ATP_initial->K Inhibitor This compound Inhibitor->K Inhibition ATP_new ATP (Newly Synthesized) ADP->ATP_new ATP_leftover ATP (Leftover) ATP_depleted ATP Depleted ATP_leftover->ATP_depleted ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_Glo_Reagent->ATP_leftover Stops Reaction & Depletes ATP Detection_Reagent Add Kinase Detection Reagent Detection_Reagent->ADP Light Luminescent Signal ATP_new->Light Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: IC₅₀ Determination of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Positive Control: Staurosporine, 1 mM stock in 100% DMSO.

  • Kinase: Purified kinase of interest (e.g., SRC, ABL, EGFR).

  • Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • ATP: Ultra-Pure ATP solution (e.g., 10 mM).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar).[6]

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Labware: White, opaque, low-volume 384-well assay plates (essential for luminescence assays to prevent well-to-well crosstalk), multichannel pipettes, acoustic dispenser (optional).

  • Instrumentation: Plate-reading luminometer.

Experimental Workflow

The following workflow provides a step-by-step guide for a typical IC₅₀ determination in a 384-well format with a final kinase reaction volume of 5 µL.

protocol_workflow A 1. Compound Preparation Prepare 10-point, 3-fold serial dilution of This compound in DMSO. B 2. Intermediate Dilution Create a 4X working solution of the compound dilution series in Kinase Buffer. A->B C 3. Plate Dispensing Add 1.25 µL of 4X compound solution or DMSO control to assay plate wells. B->C D 4. Kinase Addition Add 1.25 µL of 4X Kinase solution. Pre-incubate for 15 min at RT. (Allows inhibitor to bind kinase). C->D E 5. Initiate Reaction Add 2.5 µL of 2X Substrate/ATP solution. Incubate for 60 min at RT. D->E F 6. Stop Reaction & Deplete ATP Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. E->F G 7. Generate Signal Add 10 µL of Kinase Detection Reagent. Incubate for 30 min at RT. F->G H 8. Read Plate Measure luminescence on a plate reader. G->H

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.

Step-by-Step Methodology

1. Compound Preparation & Plating:

  • Prepare a 10-point, 3-fold serial dilution of the 10 mM this compound stock in a DMSO plate. This creates the primary concentration curve.

  • Prepare an intermediate plate by diluting the compound series into Kinase Reaction Buffer to a 4X final assay concentration.

  • Dispense 1.25 µL of the 4X compound dilutions into the 384-well white assay plate.

  • Rationale: Creating an intermediate dilution minimizes the final DMSO concentration in the assay, preventing solvent-induced enzyme inhibition. A final DMSO concentration of ≤1% is recommended.

2. Kinase Reaction:

  • Prepare a 4X working solution of the kinase in Kinase Reaction Buffer.

  • Add 1.25 µL of the 4X kinase solution to each well containing the compound.

  • Incubate the plate for 15 minutes at room temperature.

  • Rationale: This pre-incubation step allows the test compound to bind to the kinase and reach equilibrium before the reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Prepare a 2X working solution of the substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution to all wells. The total reaction volume is now 5 µL.

  • Incubate for 60 minutes at room temperature (or an empirically determined time that yields ~10-30% ATP turnover).

3. Signal Detection:

  • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[13]

  • Incubate for 40 minutes at room temperature to ensure complete depletion of residual ATP.[8]

  • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and begins the generation of the luminescent signal.

  • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[13]

4. Data Acquisition:

  • Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second.

Data Analysis, Presentation, and Interpretation

4.1 Data Normalization: Raw luminescence data (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each compound concentration.

  • 100% Activity Control (High Signal): Wells containing kinase, substrate, ATP, and only the DMSO vehicle (no inhibitor).

  • 0% Activity Control (Background Signal): Wells containing substrate, ATP, and DMSO, but no kinase .

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - [RLU_Sample - RLU_Background] / [RLU_High_Signal - RLU_Background])

4.2 IC₅₀ Curve Fitting: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting sigmoidal dose-response curve using a four-parameter logistic regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

4.3 Hypothetical Data Presentation: To assess the selectivity of a compound, it should be tested against a panel of kinases. Below is a table of hypothetical results for this compound.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82

Interpretation: In this hypothetical example, this compound shows high potency against Kinase A and Kinase D, moderate potency against Kinase B, and is inactive against Kinase C. This suggests a degree of selectivity, which is a desirable characteristic for a therapeutic candidate. The Staurosporine control confirms that the assay system is performing as expected.[2]

References

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • N/A. (n.d.). ADP Glo Protocol.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenyl)-5-methylbenzo[d]oxazole. Retrieved from [Link]

  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]

  • N/A. (n.d.).
  • PubChem. (n.d.). 2-(4-methoxybenzyl)benzo[d]oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 898759-44-9 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxybenzoyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing expert-driven insights to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of 2-substituted oxazoles like this compound is typically achieved through several established methods. The most prevalent and versatile is the Van Leusen oxazole synthesis , which involves the reaction of an aldehyde (2-methoxybenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] Other notable methods include the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes.[3]

Q2: What is the general mechanism for the Van Leusen synthesis of this compound?

A2: The reaction proceeds through a well-defined multi-step mechanism:

  • Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts an acidic proton from the methylene group of TosMIC to form a nucleophilic carbanion.[2]

  • Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline ring.

  • Elimination: Aided by the base, the tosyl group (a good leaving group) is eliminated, leading to the formation of the aromatic oxazole ring.[2]

Q3: What is a realistic target yield for this synthesis?

A3: Under optimized conditions, the Van Leusen synthesis can be quite efficient, with yields often reported in the range of 70-90%.[1] However, yields can be significantly lower if reagents are impure, conditions are not optimized, or side reactions occur. A yield below 50% warrants a thorough investigation using this troubleshooting guide.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting aldehyde, TosMIC, and the product. The product, being more conjugated, should have a distinct Rf value and is often UV-active. Staining with potassium permanganate can also help visualize spots. For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product mass.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low or No Product Conversion

Q: My reaction has stalled. TLC analysis shows primarily unreacted 2-methoxybenzaldehyde and TosMIC. What are the potential causes and how can I resolve this?

A: This is a common issue that typically points to problems with reagents or reaction conditions. Let's break down the possibilities.

  • Cause 1: Ineffective Base

    • The "Why": The initial deprotonation of TosMIC is critical and requires a sufficiently strong and anhydrous base. Potassium carbonate (K₂CO₃) is commonly used, but it is hygroscopic. Absorbed water can quench the TosMIC anion and inhibit the reaction.

    • Solution:

      • Use freshly opened or properly stored K₂CO₃. For best results, dry the K₂CO₃ in an oven ( > 120°C) for several hours before use.

      • Ensure the base is finely powdered to maximize surface area.

      • Consider a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, especially if K₂CO₃ proves ineffective.[2]

  • Cause 2: Poor Reagent Quality

    • The "Why": The purity of your starting materials is paramount. 2-methoxybenzaldehyde can oxidize over time to 2-methoxybenzoic acid, which will not participate in the reaction. TosMIC can also degrade upon prolonged exposure to moisture and air.

    • Solution:

      • Verify the purity of 2-methoxybenzaldehyde by NMR or IR spectroscopy. If oxidized, purify it by distillation.[2]

      • Use high-quality TosMIC from a reputable supplier. Store it in a desiccator.

      • Ensure your solvent (e.g., methanol, THF) is anhydrous. Using molecular sieves or distilling from a suitable drying agent is recommended.[2]

  • Cause 3: Sub-optimal Reaction Conditions

    • The "Why": The reaction rate is sensitive to both temperature and time. Insufficient heat may lead to a sluggish reaction, while prolonged reaction times at high temperatures can sometimes lead to degradation.

    • Solution:

      • Ensure the reaction mixture is reaching the target temperature. For K₂CO₃ in methanol, this is typically reflux temperature.[2]

      • Increase the reaction time and monitor by TLC every 1-2 hours until the starting material is consumed.

      • If using a stronger base like t-BuOK, the reaction may proceed at a lower temperature (e.g., room temperature to 40°C).

Problem Area 2: Significant Side Product Formation

Q: I am forming the desired product, but my crude sample is contaminated with significant impurities. How can I identify and minimize them?

A: Side product formation often arises from competing reaction pathways or the presence of contaminants like water.

  • Potential Side Reaction: Hydrolysis

    • The "Why": If you are using a synthetic route that starts with 2-methoxybenzoyl chloride, the presence of water during the reaction or workup will hydrolyze it to 2-methoxybenzoic acid. This acidic impurity can complicate purification.

    • Solution:

      • Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

      • Use anhydrous solvents.

      • During workup, a mild basic wash (e.g., saturated sodium bicarbonate solution) can effectively remove the acidic byproduct.

  • Potential Side Reaction: Incomplete Elimination

    • The "Why": The final step of the Van Leusen synthesis is the elimination of the tosyl group to form the aromatic oxazole. If this step is incomplete, you may isolate a 5-methoxy-2-(2-methoxyphenyl)-5-tosyl-4,5-dihydro-1,3-oxazole intermediate (when using methanol as a solvent).

    • Solution:

      • Ensure a sufficient stoichiometric amount of base is used (typically 1.5-2.0 equivalents).

      • Allow for adequate reaction time at the appropriate temperature to drive the elimination to completion.

Problem Area 3: Product Loss During Isolation and Purification

Q: My crude NMR looks promising, but my final isolated yield is very low. Where am I losing my product?

A: Product loss during workup and purification is often mechanical or due to suboptimal technique.

  • Issue: Inefficient Extraction

    • The "Why": this compound has moderate polarity. Using an extraction solvent that is too nonpolar (like hexanes) or too polar may result in incomplete partitioning into the organic layer.

    • Solution:

      • Use a solvent of intermediate polarity like dichloromethane (DCM) or ethyl acetate for extraction.[4]

      • Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery.

      • Wash the combined organic layers with brine to aid in breaking up emulsions and removing dissolved water.

  • Issue: Suboptimal Chromatography

    • The "Why": Improper choice of silica gel or eluent system can lead to poor separation from impurities or irreversible adsorption of the product onto the column.

    • Solution:

      • First, determine an optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3-0.4.

      • "Dry load" the crude product onto the column by adsorbing it onto a small amount of silica gel first. This often gives better resolution than "wet loading."

      • If the product is streaking, consider adding a small amount (0.5-1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel.

Data & Protocols

Table 1: Troubleshooting Summary for Low Yield
Symptom Potential Cause Recommended Solution
No reaction Inactive/wet baseUse freshly dried, powdered K₂CO₃ or switch to t-BuOK.
(starting materialsOxidized aldehydePurify 2-methoxybenzaldehyde by distillation.
remain)Degraded TosMICUse fresh, high-quality TosMIC.
Wet solventUse anhydrous methanol or THF.
Multiple Side Incomplete eliminationEnsure sufficient base and reaction time/temperature.
Products Hydrolysis of precursorRun under inert atmosphere; use basic wash during workup.
Low Isolated Poor extractionUse DCM or Ethyl Acetate for extraction (perform multiple times).
Yield Poor chromatographyOptimize eluent via TLC; consider dry loading or adding Et₃N.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Van Leusen Reaction
  • Materials:

    • 2-methoxybenzaldehyde

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

    • Anhydrous Methanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxybenzaldehyde (1.0 eq.).

    • Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

    • Add TosMIC (1.1 eq.) to the solution and stir until dissolved.

    • Add anhydrous, powdered K₂CO₃ (1.5 eq.) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once the aldehyde is consumed, cool the reaction to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.[2]

    • Partition the resulting residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

    • Filter the solution and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.

Visualizations

Van Leusen Reaction Mechanism

VanLeusen_Mechanism cluster_start Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization cluster_elimination Step 4: Elimination TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion - H⁺ Base Base (K₂CO₃) Alkoxide Alkoxide Intermediate Anion->Alkoxide + Aldehyde Anion->Alkoxide Aldehyde 2-Methoxy- benzaldehyde Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline 5-endo-dig Alkoxide->Oxazoline Product 2-(2-Methoxybenzoyl) oxazole Oxazoline->Product - TosH - Base Oxazoline->Product

Caption: The four key stages of the Van Leusen oxazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Analyze Starting Materials (NMR, Purity) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PurifyReagents Purify or Replace Reagents ReagentsOK->PurifyReagents No CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) ReagentsOK->CheckConditions Yes PurifyReagents->Start Re-run ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Systematically Vary Conditions (e.g., Temp) ConditionsOK->OptimizeConditions No CheckWorkup Analyze Workup & Purification (Extraction, Chromatography) ConditionsOK->CheckWorkup Yes OptimizeConditions->Start Re-run WorkupOK Procedure OK? CheckWorkup->WorkupOK OptimizeWorkup Refine Purification Technique WorkupOK->OptimizeWorkup No Success Yield Improved WorkupOK->Success Yes OptimizeWorkup->Success

Caption: A logical decision tree for troubleshooting low reaction yields.

References

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

  • Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Note: General reference for named reactions, URL not applicable for a book).
  • CUTM Courseware. Oxazole.pdf. Centurion University. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic-Chemistry.org. Available at: [Link]

  • Joshi, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

  • Ramana Reddy, L. V., et al. (2015). Copper(II) triflate-catalyzed synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters. (Note: Specific journal article, a general search can locate it, direct deep links can be unstable).
  • Kulkarnia, B. A., & Ganesan, A. (1999). A simple, one-pot procedure for the synthesis of 5-substituted oxazoles. Tetrahedron Letters. Available at: [Link]

  • Lallemand, M., et al. (2001). Process for the synthesis of trisubstituted oxazoles. US Patent US6333414B1.

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Common side reactions in the synthesis of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-methoxybenzoyl)oxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of oxazole-based compounds. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

For this class of 2-aroyloxazoles, the Robinson-Gabriel synthesis and its variations are the most robust and frequently employed methods.[1][2] The core of this reaction involves the cyclodehydration of a 2-acylamino-ketone precursor, in this case, N-(2-oxoethyl)-2-methoxybenzamide. This precursor is typically synthesized by acylating aminoacetaldehyde dimethyl acetal with 2-methoxybenzoyl chloride, followed by acidic hydrolysis of the acetal. The subsequent cyclization is promoted by a strong dehydrating agent.[3]

Q2: Why is my overall yield consistently low?

Low yields in oxazole synthesis can stem from multiple stages. The primary culprits are often:

  • Incomplete Cyclodehydration: This is the most critical step. Insufficient heating or a weak dehydrating agent will leave unreacted N-(2-oxoethyl)-2-methoxybenzamide.[4]

  • Side Reactions During Cyclization: Harsh dehydrating agents like concentrated sulfuric acid can cause charring and decomposition, especially with an electron-rich aromatic ring like 2-methoxybenzoyl.[4]

  • Hydrolysis of Starting Materials: The key reagent, 2-methoxybenzoyl chloride, is highly susceptible to hydrolysis.[5][6] Failure to use anhydrous conditions during the initial acylation step will convert it to the unreactive 2-methoxybenzoic acid, significantly reducing the yield of the precursor.

  • Product Loss During Workup: The basic nitrogen in the oxazole ring can lead to emulsification or loss into the aqueous layer during extraction if the pH is not carefully controlled.

Q3: What are the typical reaction conditions for the cyclodehydration step?

The cyclodehydration is typically carried out using strong dehydrating agents. Common choices include:

  • Polyphosphoric Acid (PPA): Often heated to 140-160°C. PPA is viscous and can make workup challenging but is generally effective.[3][4]

  • Concentrated Sulfuric Acid (H₂SO₄): A classic reagent, though it can lead to charring if temperatures are not well-controlled.[2]

  • Phosphorus Oxychloride (POCl₃): Used in a solvent like toluene or as a neat reagent, often requiring reflux temperatures.

  • Trifluoroacetic Anhydride (TFAA): A milder alternative that can be effective at lower temperatures, sometimes even room temperature.[7]

The choice of reagent depends on the stability of the substrate and the desired reaction rate. For this compound, starting with PPA or POCl₃ is a common strategy.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues. The primary synthetic route considered is the Robinson-Gabriel cyclodehydration of N-(2-oxoethyl)-2-methoxybenzamide.

Problem 1: The reaction stalls, and TLC analysis shows significant unreacted precursor.

Q: I've heated my reaction in PPA for hours, but the starting material spot on the TLC plate is still prominent. What's going wrong?

A: This indicates a failure in the cyclodehydration step. The causality can be traced to several factors:

  • Insufficient Energy Input: The cyclization has a significant activation energy. Your reaction temperature may be too low, or the heating may be uneven.

    • Solution: Ensure your reaction flask is properly immersed in the heating bath and that the temperature is accurately measured. Consider increasing the temperature by 10-15°C increments, monitoring for any signs of decomposition (darkening).

  • Deactivated Dehydrating Agent: Polyphosphoric acid is hygroscopic. If it has absorbed atmospheric moisture, its efficacy will be dramatically reduced.

    • Solution: Use a freshly opened bottle of PPA or a properly stored and sealed container. For highly sensitive reactions, using PPA from a freshly opened container is recommended.

  • Mechanistic Bottleneck: The reaction proceeds via protonation of the ketone and amide carbonyls, followed by intramolecular attack of the amide oxygen onto the activated ketone, forming a hemiaminal-like intermediate (oxazoline), which then dehydrates. If the intermediate is unexpectedly stable or if protonation is inefficient, the reaction can stall.

Problem 2: The crude product is a dark, tar-like substance with low purity.

Q: After quenching the reaction and performing the workup, I'm left with a dark, intractable oil instead of a clean solid. Why?

A: This is a classic sign of decomposition, a common issue when using strong Brønsted acids like H₂SO₄ or PPA at high temperatures.[4]

  • Causality (Overheating/Harsh Conditions): The electron-donating methoxy group on the benzoyl ring makes the aromatic system susceptible to side reactions like sulfonation (with H₂SO₄) or other electrophilic attacks. High temperatures can lead to polymerization and charring of the organic material.

    • Solution 1 (Modify Conditions): Reduce the reaction temperature and extend the reaction time. Monitor carefully by TLC to find the optimal balance where the reaction proceeds without significant decomposition.

    • Solution 2 (Change Reagent): Switch to a milder dehydrating agent. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or using trifluoroacetic anhydride (TFAA) can promote cyclization under less forcing conditions, minimizing charring.[2][7]

Problem 3: A persistent, polar impurity is co-eluting with my product during column chromatography.

Q: I'm running a silica gel column, but a byproduct is smearing into my product fractions. What could it be and how do I remove it?

A: The most likely culprits are hydrolysis products or incomplete reaction intermediates.

  • Possible Impurity 1: 2-Methoxybenzoic Acid: If any 2-methoxybenzoyl chloride was hydrolyzed during the precursor synthesis, this acid will carry through the reaction. It is highly polar and can streak on silica gel.

    • Identification: It will appear as a baseline spot on TLC (in non-acidified eluents) and can be identified by its characteristic carboxylic acid proton (~10-12 ppm) in ¹H NMR.

    • Solution (Workup): Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The 2-methoxybenzoic acid will be deprotonated and extracted into the aqueous layer.[8]

  • Possible Impurity 2: N-(2-oxoethyl)-2-methoxybenzamide (Uncyclized Precursor): This is the direct precursor to your product and will have a similar polarity, making separation difficult.

    • Identification: It lacks the characteristic oxazole proton in the ¹H NMR spectrum (~7-8 ppm) and will show signals for the aldehyde and amide protons.

    • Solution (Reaction): The best solution is to drive the reaction to completion. If separation is necessary, try using a less polar solvent system for chromatography and run a very slow gradient to improve resolution.[9] Alternatively, a different stationary phase like alumina could alter the elution order.[8]

Summary of Troubleshooting Strategies
Observed Problem Potential Cause Recommended Solution
Low or No ConversionInsufficient temperature; Inactive dehydrating agentIncrease temperature cautiously; Use fresh, anhydrous PPA or H₂SO₄.
Dark/Tarry Crude ProductReaction temperature too high; Dehydrating agent too harshReduce temperature; Switch to a milder reagent (e.g., POCl₃, TFAA, PPh₃/I₂).[2][7]
Product Contaminated with 2-Methoxybenzoic AcidHydrolysis of 2-methoxybenzoyl chloride starting materialPerform a basic aqueous wash (e.g., NaHCO₃) during workup before chromatography.[8]
Incomplete Separation from PrecursorSimilar polarity of product and starting materialOptimize chromatography (slow gradient, different solvent system); Ensure reaction goes to completion.
Ring-Opened ByproductsNucleophilic attack on the oxazole ring during workupMaintain neutral or slightly acidic pH during workup; Avoid strong bases.[3]

Visualizations

Primary Synthetic Pathway: Robinson-Gabriel Synthesis

G SM1 2-Methoxybenzoyl chloride invis1 SM1->invis1 SM2 Aminoacetaldehyde dimethyl acetal SM2->invis1 Int1 N-(2,2-dimethoxyethyl)- 2-methoxybenzamide Int2 N-(2-oxoethyl)- 2-methoxybenzamide (Precursor) Int1->Int2 Acetal Hydrolysis (e.g., aq. HCl) Product This compound Int2->Product Cyclodehydration (e.g., PPA, heat) invis1->Int1 Acylation (e.g., Et3N, DCM) invis2 G SM1 2-Methoxybenzoyl chloride Byproduct 2-Methoxybenzoic Acid (Unreactive Byproduct) SM1->Byproduct Hydrolysis Reaction Desired Acylation Reaction SM1->Reaction Productive Path H2O H₂O (Moisture) H2O->Byproduct

Caption: Hydrolysis of the acyl chloride starting material, a common side reaction.

Logical Troubleshooting Workflow

G Start Reaction Complete? (Monitor by TLC) Problem Low Conversion/ Multiple Byproducts Start->Problem No Success Proceed to Workup & Purification Start->Success Yes Cause1 Is Starting Material (Precursor) Present? Problem->Cause1 Cause2 Is the Crude Product a Dark Tar? Cause1->Cause2 No Solution1 Action: 1. Increase Temperature 2. Check Reagent Quality Cause1->Solution1 Yes Solution2 Action: 1. Lower Temperature 2. Use Milder Reagent (TFAA) Cause2->Solution2 Yes End Re-run Optimized Reaction Solution1->End Solution2->End

Caption: A logical workflow for troubleshooting low-yielding oxazole syntheses.

Experimental Protocol: Robinson-Gabriel Synthesis

Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate safety precautions in a certified fume hood.

Part A: Synthesis of Precursor N-(2,2-dimethoxyethyl)-2-methoxybenzamide

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Acylation: Prepare a solution of 2-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM. [5][6]Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows consumption of the amine.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide precursor, which can be used directly or purified by column chromatography if necessary.

Part B: Cyclodehydration to this compound

  • Setup: Place the crude N-(2,2-dimethoxyethyl)-2-methoxybenzamide (1.0 eq) into a round-bottom flask.

  • Hydrolysis & Cyclization: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide) to the flask.

  • Heating: Heat the mixture with vigorous stirring to 140-150°C for 2-4 hours. The initial hydrolysis of the acetal and subsequent cyclodehydration occur in one pot. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the disappearance of the precursor and the appearance of the more nonpolar oxazole product.

  • Workup: Allow the reaction to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Once the PPA is fully dissolved, neutralize the acidic solution by the slow addition of a strong base (e.g., 50% NaOH solution) until the pH is ~8-9. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound. [9][10]

References

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Yadav, R., & Singh, A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 336-348. [Link]

  • Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2279. [Link]

  • Al-Smadi, M. (2009). Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Zhou, C., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(12), 3229. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2975-3000. [Link]

  • Singh, S., et al. (2021). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1163-1175. [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Li, X., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(10), 2345. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109. [Link]

  • Stan, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. [Link]

  • Yadav, R., & Singh, A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 10-14. [Link]

  • ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell chiral column. ResearchGate. [Link]

  • Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit. [Link]

  • Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent S N 1 and S N 2 reactions. Canadian Journal of Chemistry, 57(20), 2646-2652. [Link]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons. [Link]

  • El-Sayed, M. S. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 218-238. [Link]

  • PubChem. (n.d.). 2-Methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

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Optimizing reaction conditions for the cyclization of 2-(2-Methoxybenzoyl)oxazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclization of 2-(2-Methoxybenzoyl)oxazole Precursors

Welcome to the dedicated technical support guide for the optimization of reaction conditions for the intramolecular cyclization of this compound precursors. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific class of compounds, often en route to phenanthridinone-type scaffolds or related polycyclic aromatic systems. Our goal is to provide actionable, field-tested insights to help you navigate the common challenges associated with this transformation.

This guide is structured into two main parts:

  • A Troubleshooting Guide: Organized by common experimental problems in a question-and-answer format.

  • Frequently Asked Questions (FAQs): Addressing broader conceptual and mechanistic queries.

We will explore various cyclization strategies, including thermal, Lewis acid-catalyzed, and modern photoredox-catalyzed methods, explaining the causality behind each experimental choice to empower you to make informed decisions in your work.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section directly addresses the most common issues encountered during the cyclization of this compound precursors.

Problem 1: Low to No Product Yield

Question: I've set up my reaction based on a literature procedure for a similar substrate, but I'm observing very low conversion of my starting material, or no desired product at all. What are the primary factors I should investigate?

Answer: This is a common and frustrating issue. Low or no yield in this intramolecular cyclization typically points to one of three areas: (1) insufficient activation of the precursor, (2) degradation of the starting material or product, or (3) incorrect reaction conditions for your specific substrate.

Let's break down the troubleshooting process logically.

G cluster_start Initial Checks cluster_reaction Reaction Monitoring & Analysis cluster_outcomes Troubleshooting Paths cluster_solutions Corrective Actions A 1. Confirm Starting Material (SM) Integrity - Purity (NMR, LCMS) - Absence of residual solvents/reagents B 2. Re-evaluate Reagent Quality - Anhydrous solvents? - Freshly opened/purified Lewis Acid? - Photocatalyst integrity? A->B C 3. Monitor Reaction by TLC/LCMS - Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) D Analysis of Reaction Mixture C->D E Outcome A: SM Unchanged D->E No Conversion F Outcome B: Complex Mixture/ Decomposition D->F Degradation G Outcome C: Trace Product & Unreacted SM D->G Slow/Stalled Reaction Sol_E Increase Activation Energy: - Higher Temperature - Stronger Lewis Acid - Switch to Photoredox E->Sol_E Sol_F Reduce Reaction Severity: - Lower Temperature - Milder Lewis Acid - Screen Solvents - Degas reaction mixture F->Sol_F Sol_G Optimize Conditions: - Increase Catalyst Loading - Increase Reaction Time - Check for Inhibitors G->Sol_G

Caption: A logical workflow for troubleshooting low-yield cyclization reactions.

Detailed Explanation of Corrective Actions:

  • For "SM Unchanged" (Insufficient Activation): The energy barrier for the intramolecular Friedel-Crafts-type acylation is not being overcome.

    • Thermal Conditions: If attempting a purely thermal cyclization, the required temperatures may be exceedingly high, leading to decomposition. This method is often less effective without a catalyst.[1][2]

    • Lewis Acid Catalysis: The choice of Lewis acid is critical. The oxazole nitrogen and the two carbonyl oxygens are all potential Lewis basic sites. A weak Lewis acid (e.g., ZnCl₂) may not be sufficient. You should consider screening stronger Lewis acids.[3][4] Harder Lewis acids like AlCl₃ or FeCl₃ are more likely to activate the benzoyl carbonyl required for cyclization.

    • Photoredox Catalysis: This modern approach uses a photocatalyst to generate a radical species under mild conditions, which can be a highly effective alternative if traditional methods fail.[5][6][7] This pathway circumvents the need for harsh thermal or acidic conditions.

  • For "Complex Mixture/Decomposition": The reaction conditions are too harsh.

    • Lower Temperature: This is the simplest first step. Many intramolecular cyclizations can proceed, albeit slower, at lower temperatures, which minimizes side reactions.

    • Milder Lewis Acid: A very strong Lewis acid (e.g., AlCl₃) can promote unwanted side reactions or product degradation. Consider screening a range of Lewis acids with varying strengths (e.g., Bi(OTf)₃, Sc(OTf)₃, FeCl₃, Zn(OTf)₂).[8]

    • Solvent Choice: The solvent can dramatically influence the reaction. Highly coordinating solvents (like THF or Acetonitrile) can sequester the Lewis acid, inhibiting its catalytic activity. Non-coordinating solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitromethane are often preferred.

Problem 2: Formation of a Major Side Product

Question: My reaction is proceeding, but I'm isolating a significant amount of a side product. LCMS analysis suggests it's the hydrolyzed starting material (2-methoxybenzoic acid). How can I prevent this?

Answer: The formation of 2-methoxybenzoic acid indicates that the amide bond of the benzoyl group is being cleaved. This is a classic issue when using protic or strong Lewis acids in the presence of trace amounts of water.

Causality: The oxazole ring itself can be susceptible to ring-opening under acidic conditions, and the amide linkage is prone to hydrolysis.[9] Lewis acids, especially when contaminated with moisture, can generate strong Brønsted acids (H⁺) in situ, which readily catalyze this hydrolysis.

Solutions:

  • Strictly Anhydrous Conditions: This is non-negotiable.

    • Dry your glassware thoroughly (oven-dried or flame-dried).

    • Use freshly distilled, anhydrous solvents. Purchase solvents in septum-sealed bottles and store them over molecular sieves.

    • Use high-purity Lewis acids. If possible, use a freshly opened bottle or purify the Lewis acid before use.

  • Add a Non-Coordinating Base: Including a hindered, non-nucleophilic base like 2,6-lutidine or di-tert-butylpyridine can scavenge protons generated from trace moisture, thereby preventing Brønsted acid-catalyzed hydrolysis without interfering with the Lewis acid's function.

  • Lewis Acid Choice: Some Lewis acids are more hygroscopic than others. Consider using lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), which are known to be more water-tolerant and are excellent catalysts for Friedel-Crafts reactions.

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the this compound precursor (1.0 equiv).

  • Dissolve the precursor in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., AlCl₃, 1.2-2.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Caution: The reaction can be exothermic.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or NaHCO₃ with vigorous stirring.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the ortho-methoxy group on the benzoyl ring? Is it essential?

A1: The ortho-methoxy group serves a crucial dual purpose.

  • Electronic Activation: As an electron-donating group (EDG), it activates the aromatic ring, making it more nucleophilic and thus more susceptible to the intramolecular electrophilic attack by the activated carbonyl. This is a standard principle in electrophilic aromatic substitution reactions.[10]

  • Directing Group: It is an ortho, para-director. In this intramolecular context, it strongly activates the C6 position for cyclization. While not strictly essential (cyclization can occur without it), its presence significantly lowers the activation energy, allowing the reaction to proceed under milder conditions and often in higher yield. Substrates lacking this group may require much harsher conditions, increasing the risk of side reactions.[11]

Q2: Can I use other cyclization methods besides Lewis acid catalysis?

A2: Absolutely. While Lewis acid catalysis is a common and powerful method, other strategies can be advantageous, especially for sensitive substrates.

  • Photoredox Catalysis: This is an excellent modern alternative. A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) can, under visible light irradiation, facilitate a single-electron transfer (SET) process to generate a radical intermediate.[5][6] This radical can then undergo cyclization under very mild, neutral conditions, avoiding the pitfalls of strong acids.[12][13]

  • Radical Cyclization (Non-Photoredox): Radical cyclizations can also be initiated with chemical radical initiators, though this is sometimes less controlled than photoredox methods. These reactions often proceed via an iminyl radical which then cyclizes.[14][15]

  • Thermal Cyclization: As mentioned, purely thermal cyclization is possible but often requires high temperatures that can degrade the substrate.[16][17] This is generally the least preferred method unless the substrate is exceptionally stable and reactive.

Q3: How do I choose the right Lewis acid for my specific substrate?

A3: Lewis acid selection is a critical optimization step and there is no universal answer. A screening approach is often necessary. The choice depends on the electronic nature of your precursor and the need to balance reactivity with stability.

Lewis AcidTypical Loading (equiv)Common SolventsStrengthsWeaknesses
AlCl₃ 1.2 - 2.5DCE, CS₂, NitromethaneVery strong, highly reactive, inexpensive.Highly hygroscopic, can generate HCl, often promotes charring/side reactions.[3]
FeCl₃ 1.2 - 2.0DCE, DCMStrong, effective, less harsh than AlCl₃.Also hygroscopic, can be a redox-active interferent.
TiCl₄ 1.1 - 2.0DCMStrong, good for many carbonyl activations.Extremely sensitive to moisture, difficult to handle.
BF₃·OEt₂ 1.5 - 3.0DCM, DCEModerately strong, easy to handle liquid.Often requires higher temperatures or longer reaction times.
Sc(OTf)₃ 0.1 - 0.3 (Catalytic)DCE, AcetonitrileWater-tolerant, can be used catalytically, highly effective.Expensive.
Bi(OTf)₃ 0.1 - 0.3 (Catalytic)DCE, TolueneWater-tolerant, effective, less expensive than Sc(OTf)₃.May be less reactive for deactivated substrates.[8]

A good starting point is to screen a strong acid (FeCl₃), a moderate one (BF₃·OEt₂), and a catalytic triflate (Sc(OTf)₃ or Bi(OTf)₃) at a small scale to identify the most promising candidate.

Q4: My precursor has other functional groups. How will this affect the cyclization?

A4: Additional functional groups can significantly impact the reaction by acting as competing Lewis basic sites or by being sensitive to the reaction conditions.

  • Electron-Withdrawing Groups (EWGs) on the oxazole ring or the methoxy-bearing phenyl ring will deactivate the system, making cyclization more difficult and requiring stronger conditions.

  • Electron-Donating Groups (EDGs) will have the opposite effect, facilitating the reaction.

  • Lewis Basic Groups (e.g., amines, pyridines, other carbonyls) will compete for the Lewis acid. This often means you will need to use a stoichiometric amount of the Lewis acid (or more) to ensure enough is available to activate the target carbonyl.

  • Acid-Labile Groups (e.g., Boc-protecting groups, acetals, silyl ethers) are generally incompatible with strong Lewis acid conditions. In these cases, exploring milder photoredox-catalyzed methods is highly recommended.[5][7]

References

  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem Technical Support.
  • New Journal of Chemistry. (n.d.).
  • PubMed Central. (n.d.). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine.
  • ResearchGate. (2026). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • PubMed Central. (n.d.). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester.
  • PubMed. (2016). Visible-Light Photoredox Catalyzed Three-Component Cyclization of 2H-Azirines, Alkynyl Bromides, and Molecular Oxygen to Oxazole Skeleton.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • PubMed Central. (n.d.). Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids.
  • Sci-Hub. (2016). Visible-Light Photoredox Catalyzed Three-Component Cyclization of 2H-Azirines, Alkynyl Bromides, and Molecular Oxygen to Oxazole Skeleton. Sci-Hub.
  • Journal of the Chemical Society. (1955). Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. RSC Publishing.
  • Organic Chemistry Frontiers. (n.d.). Photoredox-catalyzed cascade [2 + 2 + 1] cyclization of 1,6-enynes with thiols. RSC Publishing.
  • PubMed Central. (n.d.). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols.
  • Organic & Biomolecular Chemistry. (n.d.).
  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Master Organic Chemistry.
  • Journal of the Chemical Society. (1955). Thermal cyclization of o-aroyloxyacetoarones. Part II. Further syntheses in the flavone series (diflavones and flavonols). RSC Publishing.
  • Organic Chemistry Frontiers. (n.d.). Synthesis of quinazolinones via radical cyclization of α-azidyl benzamides. RSC Publishing.
  • Sci-Hub. (2016).
  • NC State University Libraries. (n.d.). 30.3 Stereochemistry of Thermal Electrocyclic Reactions.

Sources

Technical Support Center: Purification of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methoxybenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Achieving high purity of this compound is critical for obtaining reliable experimental data and ensuring the safety and efficacy of potential drug candidates. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can originate from starting materials or arise from side reactions during synthesis. While specific impurities depend on the synthetic route, common contaminants in oxazole syntheses include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as hydrolysis or over-reaction.[1][2] For instance, if synthesizing from 2-aminophenol and acetic anhydride to form a related benzoxazole, a common impurity is the diacylated byproduct.[1] Similarly, depending on your specific route to this compound, you should be vigilant for analogous side products.

Q2: What is the first step I should take to purify my crude this compound?

A2: Before attempting large-scale purification, it is crucial to perform an initial analysis of your crude product. Thin-Layer Chromatography (TLC) is an excellent first step to visualize the number of components in your mixture and to get a preliminary idea of the polarity of the target compound versus the impurities.[1] This will help in selecting an appropriate solvent system for either column chromatography or recrystallization. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Q3: Is this compound stable under typical purification conditions?

A3: The oxazole ring can be sensitive to certain conditions. Oxazoles are generally thermally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring-opening.[3][4] It is advisable to avoid prolonged exposure to harsh pH environments. When performing aqueous workups, use of mild acids or bases and minimizing contact time is recommended. Additionally, like many heterocyclic compounds, prolonged exposure to light may cause degradation, so storing the compound in amber vials or in the dark is a good practice.[4]

Q4: Which purification technique is generally most effective for a compound like this compound?

A4: The choice of purification technique depends on the nature of the impurities.

  • Column chromatography on silica gel is highly effective for separating compounds with different polarities.[5][6] This is often the method of choice for removing both more polar and less polar impurities.

  • Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found and the impurities have different solubility profiles from the product.[7]

  • Distillation can be an option if the compound is a thermally stable liquid or low-melting solid, though this is less common for complex molecules like this one.[8]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Multiple spots on TLC, with some close to the product spot. The impurities are structurally similar to the product, having similar polarities.Optimize the TLC solvent system. Try a less polar or more polar solvent mixture to achieve better separation. A mixture of hexane and ethyl acetate is a common starting point.[6] If separation is still difficult, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like HPLC.
The product appears as an oil or a waxy solid after purification, not a crystalline powder. Residual solvent may be present, or the product may have a low melting point. The presence of persistent impurities can also inhibit crystallization.Dry the product under high vacuum for an extended period. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If impurities are suspected, an additional purification step (e.g., a second column or recrystallization from a different solvent system) may be necessary.
Low yield after column chromatography. The product may be sticking to the silica gel, or the chosen eluent may be too polar, causing co-elution with impurities. The compound might also be degrading on the silica.Ensure the polarity of the eluent is appropriate. A gradient elution from a non-polar to a moderately polar solvent can be effective. To mitigate degradation on acidic silica, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
The color of the product solution changes during workup or storage. This often indicates chemical degradation. The oxazole ring can be sensitive to pH, light, and oxidation.[4]Prepare solutions fresh when possible. Protect solutions and the solid product from light.[4] If performing an aqueous extraction, ensure the pH is not strongly acidic or basic. Store the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Visualizing Your Purification Strategy

A logical workflow is key to efficient and successful purification. The following diagram outlines a general strategy for purifying crude this compound.

General Purification Workflow for this compound crude Crude Product tlc Initial Analysis (TLC/HPLC) crude->tlc decision Assess Impurity Profile tlc->decision extraction Liquid-Liquid Extraction decision->extraction  Water-soluble  impurities present column Column Chromatography decision->column  Multiple organic  impurities recrystal Recrystallization decision->recrystal  Crude product  is mostly pure extraction->column final_analysis Purity Analysis (NMR, HPLC, MS) column->final_analysis recrystal->final_analysis pure_product Pure Product (>95%) final_analysis->pure_product  Meets Purity Criteria

Caption: A general workflow for the purification of this compound.

Choosing the right primary purification method is crucial. This decision tree can help guide your choice based on the initial analysis of your crude product.

Decision Tree for Purification Method Selection start Analyze Crude Product by TLC q1 Is the product the major spot (>85% estimated)? start->q1 q2 Are impurities significantly more or less polar? q1->q2 Yes column Perform Column Chromatography q1->column No recrystal Attempt Recrystallization q2->recrystal Yes q2->column No wash Consider an acidic/basic wash during workup before chromatography column->wash

Caption: A decision tree to select the optimal primary purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating this compound from impurities with different polarities.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[5]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate), determined from your initial TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is suitable if your crude product is relatively pure (>85%) and you can find a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A two-solvent system (one in which the product is soluble, and one in which it is not) can also be effective.[7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the product.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

References

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Technical Support Center: Optimizing the Use of 2-(2-Methoxybenzoyl)oxazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(2-Methoxybenzoyl)oxazole. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the solubility of this compound in biological assays. As researchers and drug development professionals, ensuring your compound is fully dissolved and available to interact with its biological target is paramount for generating accurate and reproducible data. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Introduction: The Solubility Challenge

Compounds like this compound, which belong to the broader family of oxazole-containing heterocycles, are of significant interest for their potential biological activities, ranging from anticancer to antimicrobial effects.[1][2][3] However, their often hydrophobic and planar nature can lead to poor aqueous solubility, a significant hurdle in the development of reliable biological assays.[4][5] Inaccurate assessment of a compound's activity due to precipitation can lead to misleading structure-activity relationships and wasted resources.[6] This guide will equip you with the knowledge and protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[7][8] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] However, it's crucial to be aware that some compounds can still precipitate from DMSO, especially at high concentrations or during freeze-thaw cycles.[9][10][11]

Q2: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?

A2: This is a very common issue known as "DMSO shock" or precipitation upon dilution. It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay. The final concentration of DMSO is critical; most cell-based assays can only tolerate a final DMSO concentration of less than 0.5% without significant toxicity.[7][12]

Troubleshooting Steps:

  • Optimize the Dilution Protocol: Avoid single, large dilution steps. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[6]

  • Lower the Final Compound Concentration: You may be testing a concentration that exceeds the compound's aqueous solubility limit. Try a lower concentration range.

  • Increase Final DMSO Concentration (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might maintain solubility. You must first validate the DMSO tolerance of your specific cells or assay system.[6]

  • Use Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more uniform suspension.[6]

Q3: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A3: Absolutely. Poor solubility is a primary reason for inaccurate and variable biological data.[6] If your compound is not fully dissolved, the actual concentration available to interact with the target is unknown and lower than the nominal concentration. This can lead to:

  • An underestimation of the compound's true potency (inflated IC50 values).

  • Poor reproducibility between experiments.

It is always advisable to confirm the solubility of your compound under the final assay conditions.

Troubleshooting Guide: A Systematic Approach

If you suspect solubility issues are impacting your results with this compound, follow this systematic approach to diagnose and resolve the problem.

Workflow for Troubleshooting Compound Precipitation

start Start: Inconsistent or No Activity Observed check_stock Q: Is the DMSO stock solution clear? start->check_stock precip_stock Action: Centrifuge stock. Use supernatant for a new dilution. Consider making a fresh, lower concentration stock. check_stock->precip_stock No no_precip_stock Stock is clear check_stock->no_precip_stock Yes solubility_issue Conclusion: Solubility is a likely cause. Proceed with solubility enhancement protocols. precip_stock->solubility_issue check_dilution Q: Does precipitation occur upon dilution into assay buffer? no_precip_stock->check_dilution precip_dilution Action: Implement optimized dilution protocol. Consider solubility enhancement methods. check_dilution->precip_dilution Yes no_precip_dilution No visible precipitate check_dilution->no_precip_dilution No precip_dilution->solubility_issue other_issues Conclusion: Solubility may not be the primary issue. Investigate other experimental variables (e.g., cell health, reagent stability). no_precip_dilution->other_issues

Caption: A decision tree for addressing compound precipitation in assays.

Advanced Solubility Enhancement Protocols

For compounds with persistent solubility challenges, more advanced formulation strategies may be necessary.

Protocol 1: Utilizing Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]

Step-by-Step Methodology:

  • Prepare a Concentrated HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution slightly (to ~37°C) and stir until the HP-β-CD is fully dissolved.

  • Prepare a Concentrated Compound Stock in DMSO: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

  • Form the Inclusion Complex:

    • Slowly add the DMSO stock solution to the stirred HP-β-CD solution. The final concentration of the compound and the ratio to cyclodextrin will need to be optimized. A common starting point is a 1:2 or 1:5 molar ratio of compound to HP-β-CD.

    • Keep the final DMSO concentration as low as possible, ideally below 5%.

  • Equilibrate: Stir the mixture at room temperature for at least 1-2 hours, or overnight, to allow for the formation of the inclusion complex.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining precipitate and to sterilize the solution for use in cell-based assays.

  • Assay Dilution: This complex-containing solution can now be further diluted in your assay medium.

Data Presentation: Expected Solubility Enhancement

The following table illustrates a hypothetical example of the solubility enhancement that could be achieved with different methods. Actual results for this compound would need to be determined experimentally.

FormulationMaximum Aqueous Solubility (µM)Final DMSO (%)Notes
Direct dilution from 10 mM DMSO stock< 10.1Significant precipitation observed.
Optimized serial dilution from 10 mM DMSO stock50.1Some improvement, but still limited by intrinsic solubility.
1:5 Molar Ratio with HP-β-CD500.1A 10-fold increase in apparent solubility, suitable for most assays.

Visualizing the Workflow: From Stock to Assay

The following diagram outlines the general workflow for preparing a poorly soluble compound for a biological assay, incorporating the troubleshooting and enhancement steps.

cluster_prep Preparation cluster_dilution Dilution & Troubleshooting cluster_enhancement Solubility Enhancement cluster_assay Final Application stock Prepare High-Concentration Stock in 100% DMSO dilute Dilute into Aqueous Buffer stock->dilute precip Precipitation? dilute->precip optimize Optimize Dilution (Serial, Rapid Mixing) precip->optimize Yes enhance Still Precipitates? precip->enhance No optimize->dilute cyclodextrin Use Cyclodextrin Formulation Protocol enhance->cyclodextrin Yes assay Add to Biological Assay enhance->assay No cyclodextrin->assay

Caption: Experimental workflow for handling poorly soluble compounds.

By following these guidelines and protocols, researchers can significantly improve the reliability and accuracy of their biological data when working with challenging compounds like this compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.Preprints.org.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PMC - NIH.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Techniques to improve the solubility of poorly soluble drugs.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PMC.
  • Overcoming poor solubility of tetrazoloquinoline deriv
  • Small Molecule Inhibitors Selection Guide.Cayman Chemical.
  • Enhancing Solubility Using Lipid-Based Formul
  • Dimethyl sulfoxide.Wikipedia.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Can we predict compound precipitation in DMSO stocks?.Sussex Drug Discovery Centre.
  • Compound precipitation in high-concentr
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.PMC.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.MDPI.
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES.
  • A comprehensive review on biological activities of oxazole deriv
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • a brief review on antimicrobial activity of oxazole deriv
  • Benzoxazole: The molecule of diverse biological activities.JOCPR.
  • CAS NO. 898759-44-9 | 2-(2-Methoxybenzoyl)
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships.
  • Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability.PubMed.
  • Oxazole.Wikipedia.

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Robinson-Gabriel Oxazole Synthesis: A Technical Support Center for Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Robinson-Gabriel synthesis is a robust and widely utilized method for the preparation of oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and materials science. This reaction, involving the cyclodehydration of 2-acylamino-ketones, while powerful, can be prone to byproduct formation, leading to reduced yields and complex purification challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, offering practical solutions and a deeper understanding of the underlying chemical principles to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in the Robinson-Gabriel synthesis?

A1: Byproduct formation in the Robinson-Gabriel synthesis can be broadly categorized into three main types:

  • Incompletely Reacted Intermediates: The most common issue is the presence of unreacted starting material (2-acylamino-ketone) or the partially cyclized, non-aromatic oxazoline intermediate.[1]

  • Products of Side Reactions with Reagents: The choice of dehydrating agent can lead to specific byproducts. For instance, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can cause Vilsmeier-Haack formylation on electron-rich aromatic substrates.[2][3][4][5][6] Concentrated sulfuric acid (H₂SO₄) can lead to charring and sulfonation of aromatic rings.

  • Isomeric and Rearrangement Products: Depending on the substrate's structure, the formation of isomeric oxazoles or other rearranged products is possible, though less common.[1]

Q2: How does the choice of dehydrating agent impact byproduct formation?

A2: The dehydrating agent is a critical parameter in the Robinson-Gabriel synthesis and its choice directly influences the reaction's success and byproduct profile.

  • Strong Protic Acids (e.g., conc. H₂SO₄): While effective at promoting dehydration, they can be overly harsh, leading to charring and sulfonation, especially with sensitive substrates.

  • Phosphorus Oxychloride (POCl₃): Often used, but its combination with DMF can generate the Vilsmeier reagent, leading to formylation of activated aromatic rings.[2][3][4][5][6]

  • Polyphosphoric Acid (PPA): A good alternative that can lead to higher yields (50-60%) compared to H₂SO₄ or POCl₃. However, its high viscosity can present stirring and workup challenges.[7]

  • Milder Reagents (e.g., Burgess reagent, PPh₃/C₂Cl₆, SOCl₂): These reagents can be effective for sensitive substrates, minimizing decomposition and charring.[1] Trifluoroacetic anhydride (TFAA) has also been successfully employed, particularly in solid-phase synthesis.[8]

Q3: Can reaction temperature and time be optimized to prevent byproducts?

A3: Absolutely. Careful control of reaction temperature and time is crucial.

  • Temperature: Higher temperatures can accelerate the desired cyclodehydration but also increase the rate of decomposition and side reactions. It is essential to find the optimal temperature that promotes oxazole formation without significant degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of degradation products. Once TLC indicates the consumption of the starting material and maximal formation of the desired oxazole, the reaction should be promptly worked up.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your Robinson-Gabriel synthesis experiments.

Problem 1: Low Yield of the Desired Oxazole with Significant Amount of Unreacted Starting Material.

  • Potential Cause: Incomplete reaction due to insufficient activation of the starting material or a non-optimal dehydrating agent.

  • Causality: The cyclodehydration process requires a potent dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water. If the agent is too weak or used in insufficient quantity, the reaction may stall.

  • Solutions:

    • Increase the Equivalents of the Dehydrating Agent: A stoichiometric or slight excess of the dehydrating agent is often necessary.

    • Switch to a Stronger Dehydrating Agent: If using a mild reagent, consider switching to a more powerful one like polyphosphoric acid, carefully monitoring for decomposition.

    • Elevate the Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC to avoid charring.

    • Ensure Anhydrous Conditions: The presence of water will inhibit the dehydrating agent and prevent the reaction from going to completion. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem 2: Presence of a Significant Byproduct with a Molecular Weight Corresponding to the Oxazoline Intermediate.

  • Potential Cause: Incomplete dehydration of the cyclized intermediate.

  • Causality: The reaction proceeds through a cyclized oxazoline intermediate, which must then eliminate a molecule of water to form the aromatic oxazole. Insufficiently forcing conditions may lead to the accumulation of this intermediate.

  • Solutions:

    • Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to promote the final dehydration step.

    • Employ a More Potent Dehydrating Agent: A stronger dehydrating agent can more effectively drive the elimination of water from the oxazoline intermediate.

Problem 3: Formation of an Unexpected Formylated Byproduct on an Aromatic Ring.

  • Potential Cause: Vilsmeier-Haack reaction occurring as a side reaction.

  • Causality: This specific byproduct is formed when using the combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). These reagents react to form the Vilsmeier reagent, an electrophile that can attack electron-rich aromatic rings present in the substrate.[2][3][4][5][6]

  • Solutions:

    • Avoid the POCl₃/DMF Combination: If your substrate contains an activated aromatic ring, it is best to avoid this reagent system.

    • Use an Alternative Dehydrating Agent: Switch to a different dehydrating agent that does not induce formylation, such as polyphosphoric acid or trifluoroacetic anhydride.

Problem 4: Significant Charring or Formation of a Dark, Tarry Reaction Mixture.

  • Potential Cause: Decomposition of the starting material or product under harsh acidic conditions.

  • Causality: Strong, concentrated acids like sulfuric acid can be aggressive and cause decomposition, especially at elevated temperatures.

  • Solutions:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for efficient conversion.

    • Use a Milder Dehydrating Agent: Consider using polyphosphoric acid or other milder reagents like Burgess reagent or a PPh₃-based system.

    • Controlled Addition of Reagents: Adding the strong acid slowly and with efficient stirring can help to control the exotherm and minimize localized "hot spots" that can lead to decomposition.

Visualizing the Reaction and Byproduct Formation

To better understand the chemical transformations, the following diagrams illustrate the core Robinson-Gabriel mechanism and a common byproduct pathway.

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2-Acylamino-ketone intermediate Cyclized Oxazoline Intermediate start->intermediate + Dehydrating Agent (Cyclization) product Oxazole intermediate->product - H₂O (Dehydration)

Caption: The Robinson-Gabriel synthesis proceeds via cyclization to an oxazoline intermediate, followed by dehydration to the final oxazole product.

Vilsmeier_Haack_Byproduct cluster_reagents Reagents cluster_intermediate Reactive Intermediate cluster_substrate Substrate cluster_byproduct Byproduct reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent ([ClCH=N(Me)₂]⁺) reagents->vilsmeier Formation byproduct Formylated Byproduct vilsmeier->byproduct + Substrate (Electrophilic Aromatic Substitution) substrate Electron-Rich Aromatic Ring substrate->byproduct

Caption: Formation of the Vilsmeier reagent from POCl₃ and DMF can lead to an unwanted formylation side reaction on electron-rich substrates.

Experimental Protocol: Minimizing Byproduct Formation with a Milder Dehydrating Agent

This protocol utilizes triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆), a milder alternative to strong acids, to minimize decomposition and side reactions.[1]

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Triphenylphosphine (1.5 eq)

  • Hexachloroethane (1.5 eq)

  • Triethylamine (3.0 eq)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the 2-acylamino-ketone (1.0 eq), triphenylphosphine (1.5 eq), and hexachloroethane (1.5 eq).

  • Add anhydrous acetonitrile to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.

Data Summary: Comparison of Dehydrating Agents

Dehydrating AgentTypical YieldsPotential Byproducts/Issues
Concentrated H₂SO₄Variable, often lowCharring, sulfonation
POCl₃/DMFVariableVilsmeier-Haack formylation
Polyphosphoric Acid (PPA)50-60%High viscosity, difficult workup
PPh₃/C₂Cl₆Good to excellentMilder conditions, less decomposition
Trifluoroacetic Anhydride (TFAA)GoodEspecially useful in solid-phase synthesis

References

  • BenchChem. (2025). minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.
  • BenchChem. (2025). identifying and minimizing byproducts in 2-(p-Tolyl)oxazole reactions.
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • Macmillan Group. Oxazole.
  • Wikipedia. (2023). Robinson–Gabriel synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • SynArchive. Robinson-Gabriel Synthesis.
  • ResearchGate. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson-Gabriel-Type Reaction.
  • Scribd. 5-Iii) Sem 4.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • ideXlab. Robinson-Gabriel Synthesis.
  • ResearchG
  • R Discovery. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles.
  • Semantic Scholar. Robinson–Gabriel synthesis.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • YouTube. (2025). Robinson-Gabriel synthesis of oxazoles.
  • National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Scirp.org. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Wikipedia. (2023). Gabriel synthesis.
  • Organic Chemistry Portal. Gabriel Synthesis.

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Alternative reagents to improve the efficiency of 2-(2-Methoxybenzoyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our focus is on enhancing the efficiency of this synthesis by exploring alternative reagents and methodologies, moving beyond classical approaches that may offer suboptimal yields or harsh reaction conditions.

Introduction: The Challenge and Importance of this compound Synthesis

Oxazole derivatives are crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[1] The synthesis of this compound, a key intermediate for various pharmaceutical targets, often presents challenges related to yield, purity, and the stability of the methoxy group. Traditional methods, such as the Robinson-Gabriel synthesis, can employ harsh dehydrating agents like concentrated sulfuric acid, which may lead to side reactions, including potential demethylation of the sensitive 2-methoxybenzoyl moiety.[2][3]

This guide will focus on a robust and adaptable two-step synthetic pathway and provide solutions to common problems encountered during the synthesis, with a special emphasis on milder and more efficient reagents.

Recommended Synthetic Pathway

A common and effective route to this compound involves two primary steps:

  • Amidation: The reaction of 2-methoxybenzoyl chloride with ethanolamine to form the precursor, N-(2-hydroxyethyl)-2-methoxybenzamide.

  • Oxidative Cyclodehydration: The conversion of the hydroxyamide intermediate into the target oxazole.

This pathway allows for greater control and optimization at each stage.


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// Edges A -> C [label="Amidation\n(Schotten-Baumann)", color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="Oxidative\nCyclodehydration", color="#34A853"];

// Invisible nodes for alignment {rank=same; A; B;} }

Overall synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Amidation to form N-(2-hydroxyethyl)-2-methoxybenzamide

Question 1: My yield of N-(2-hydroxyethyl)-2-methoxybenzamide is low. What are the likely causes and how can I improve it?

Answer: Low yields in the amidation step typically stem from a few key factors. Here’s a breakdown of potential causes and solutions:

  • Hydrolysis of 2-Methoxybenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis. Ensure you are using anhydrous solvents (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF) and that all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[4]

  • Suboptimal Base or Stoichiometry: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to neutralize the HCl byproduct of the reaction.[4]

    • Troubleshooting:

      • Use 1.2 to 1.5 equivalents of the base. An insufficient amount will result in the protonation of the ethanolamine, rendering it non-nucleophilic.

      • Ensure the purity of your base. Old or impure TEA can contain water and other impurities.

  • Reaction Temperature: The reaction is exothermic. Adding the 2-methoxybenzoyl chloride to the solution of ethanolamine and base should be done dropwise at 0 °C (ice bath). This helps to control the reaction rate and prevent side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.[4]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-2-methoxybenzamide [4]

  • Dissolve ethanolamine (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of ethanolamine) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve 2-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled ethanolamine solution over 20-30 minutes.

  • After complete addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Part 2: Oxidative Cyclodehydration to form this compound

Question 2: The cyclodehydration of my N-(2-hydroxyethyl)-2-methoxybenzamide is inefficient using traditional reagents like H₂SO₄ or POCl₃. Are there milder, more effective alternatives?

Answer: Yes, traditional dehydrating agents can be harsh and are often incompatible with sensitive functional groups like methoxy ethers.[2] Modern organic synthesis offers several milder and more efficient reagents that are highly recommended for this transformation.

Reagent/SystemAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) followed by PPh₃/I₂ Mild, high-yielding, one-pot procedure.[5][6]DMP is expensive and can be shock-sensitive. Triphenylphosphine oxide byproduct can complicate purification.
Burgess Reagent Very mild, selective for dehydration.[7]Moisture-sensitive and must be stored under inert conditions.
Trifluoroacetic Anhydride (TFAA) Effective for cyclodehydration.[2]Can be harsh and may not be suitable for all substrates.

Recommendation: The Dess-Martin Periodinane (DMP) followed by triphenylphosphine/iodine protocol is a highly effective and mild method for this conversion.[5] It proceeds in a one-pot fashion, first oxidizing the primary alcohol to an aldehyde, which then undergoes cyclodehydration.


// Nodes Start [label="N-(2-hydroxyethyl)-2-\nmethoxybenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate\nβ-keto amide", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="1. Dess-Martin\nPeriodinane (DMP)", color="#4285F4"]; Intermediate -> Product [label="2. PPh₃, I₂, Et₃N", color="#34A853"]; }

Two-step, one-pot oxazole synthesis.

Experimental Protocol: DMP-Mediated Synthesis of this compound [5][6]

  • Dissolve N-(2-hydroxyethyl)-2-methoxybenzamide (1.0 eq.) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq.) to the solution and stir at room temperature for 1-2 hours, monitoring the oxidation of the alcohol by TLC.

  • Once the oxidation is complete, add a pre-mixed solution of triphenylphosphine (1.5 eq.), iodine (1.5 eq.), and triethylamine (3.0 eq.) in DCM to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the formation of the oxazole by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I am concerned about potential demethylation of the 2-methoxy group during the synthesis. How can I avoid this?

Answer: Demethylation is a valid concern, especially with strong Lewis acids or harsh acidic conditions. The 2-methoxy group can be cleaved to a phenol, leading to an undesired byproduct.

  • Avoid Strong Acids: Do not use reagents like HBr, HI, or BBr₃, which are known to cleave aryl methyl ethers. Concentrated mineral acids like H₂SO₄ should also be used with caution and at low temperatures, if at all.

  • Use Mild Reagents: The recommended DMP/PPh₃/I₂ or Burgess reagent protocols are ideal as they are performed under neutral or mildly basic conditions, which will not affect the methoxy group.[5][7]

  • Control Temperature: Even with milder reagents, excessive heat can sometimes promote side reactions. It is best to run these reactions at or slightly above room temperature unless otherwise specified.

Question 4: I am having difficulty purifying the final product, this compound. What are some effective purification strategies?

Answer: Purification can be challenging due to the polarity of the oxazole and potential byproducts.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For more polar compounds, a system of DCM and methanol may be necessary.[8][9] If your compound streaks, adding a small amount (0.5-1%) of triethylamine to the eluent can help for basic compounds, while a trace of acetic acid can aid acidic impurities.

  • Byproduct Removal:

    • Triphenylphosphine oxide: If you use the DMP/PPh₃/I₂ method, this is a common byproduct. It can often be removed by trituration with a solvent in which your product is sparingly soluble but the oxide is soluble, such as diethyl ether.

    • Acid/Base Washes: Before chromatography, a standard aqueous workup (as described in the protocols) is crucial to remove acidic and basic impurities.[8]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Try solvent systems like ethyl acetate/hexane or DCM/hexane.

References

  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(13), 3604–3606. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). Available at: [Link]

  • Journal of the Indian Institute of Science. (n.d.). Burgess reagent in organic synthesis. Available at: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Available at: [Link]

  • Pirrung, M. C., & Tumey, L. N. (2000). Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release. Journal of Combinatorial Chemistry, 2(6), 675–680. Available at: [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3461-3486. Available at: [Link]

  • Ishihara, K., et al. (2013). Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. The Journal of Organic Chemistry, 78(14), 7356–7361. Available at: [Link]

  • Nicolaou, K. C., et al. (2004). New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides. Chemistry, 10(22), 5581–5606. Available at: [Link]

  • Organic Chemistry. (2019, July 25). 07.13 Dess-Martin Periodinane [Video]. YouTube. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5861-5867. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • American Chemical Society. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(13), 3604-3606. Available at: [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • ResearchGate. (n.d.). Improving the yield of a synthetic route from 32% to 71% with the aid of flow hydrogenation. Available at: [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-4-methoxybenzamide. Available at: [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-4-methoxybenzamide (C10H13NO3). Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetone. Available at: [Link]

  • PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2-Methoxybenzoyl)oxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methoxybenzoyl)oxazole. As this promising scaffold moves towards preclinical evaluation, the need for a robust, scalable, and reproducible synthetic process is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from bench-scale discovery to pilot-plant production.

Synthesis Overview: A Scalable Approach

The synthesis of 2-substituted oxazoles can be approached through various classical methods, including the Robinson-Gabriel, Bredereck, and van Leusen reactions.[1][2][3] For scaling up the production of this compound, a robust and high-yielding strategy is essential. We will focus on a modified Robinson-Gabriel synthesis pathway, which involves the formation of an α-acylamino ketone intermediate followed by a cyclodehydration step. This method is favored for its use of readily available starting materials and generally clean reaction profiles.

The overall transformation can be visualized as follows:

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A 2-Methoxybenzoyl Chloride C Intermediate: N-(2-oxo-2-phenylethyl)-2-methoxybenzamide A->C Base (e.g., Pyridine) DCM, 0°C to RT B 2-Aminoacetophenone B->C E Final Product: This compound C->E Heat D Dehydrating Agent (e.g., POCl₃ or Tf₂O) D->E start Problem Encountered q1 Low Overall Yield? start->q1 q2 Purification Difficulty? start->q2 q3 Scale-up Failure? start->q3 a1 Check Reagent Purity (esp. Acyl Chloride) q1->a1 Yes a2 Optimize Dehydration - Use milder reagent (Tf₂O) - Ensure anhydrous conditions q1->a2 Yes a3 Monitor Reaction to Completion (TLC/LC-MS) q1->a3 Yes b1 Develop Recrystallization Protocol - Screen solvent/anti-solvent systems (e.g., EtOH/Water, EtOAc/Heptane) q2->b1 Yes b2 Use Acid/Base Washes in Workup q2->b2 Yes b3 Consider Activated Carbon Treatment for Color q2->b3 Yes c1 Improve Heat Transfer - Slow reagent addition - Use jacketed reactor q3->c1 Yes c2 Ensure Efficient Mixing - Use appropriate agitator and speed q3->c2 Yes c3 Control Quench Step - Reverse quench or slow addition to manage exotherm q3->c3 Yes

Sources

Technical Support Center: Stability of 2-(2-Methoxybenzoyl)oxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and obtain reliable results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The stability of this molecule in solution is paramount for accurate experimental outcomes. The core structure, an oxazole ring substituted with a methoxybenzoyl group, presents specific chemical liabilities that can lead to degradation under common laboratory conditions. This guide will address these potential issues in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of this compound is showing a decrease in purity over time, even when stored in a common organic solvent. What is the likely cause?

Answer:

The decrease in purity of this compound in solution is likely due to the inherent reactivity of the oxazole ring, which can be susceptible to hydrolysis.[1] Even trace amounts of water in organic solvents can lead to the cleavage of the oxazole ring over time. The methoxybenzoyl group can also influence the electronic properties of the oxazole ring, potentially affecting its stability.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. It is recommended to use freshly opened bottles of anhydrous solvents or to dry the solvent using appropriate methods (e.g., molecular sieves) prior to use.

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Storage Conditions: Store solutions in a cool, dark place, preferably at -20°C or below, to slow down the rate of potential degradation reactions.[2]

  • Fresh Preparation: Whenever possible, prepare solutions of this compound fresh before each experiment to minimize the impact of long-term storage.[2]

FAQ 2: I am observing the appearance of new peaks in my HPLC chromatogram after exposing my solution to ambient light. What is happening?

Answer:

Oxazole-containing compounds can be susceptible to photodegradation.[2][3] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to the formation of degradation products. This is a common issue with aromatic and heterocyclic compounds.

Troubleshooting Steps:

  • Light Protection: Always store solutions of this compound in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • Controlled Lighting: Conduct experiments under subdued lighting conditions whenever feasible.

  • Photostability Study: If your application involves exposure to light, it is advisable to perform a controlled photostability study to understand the degradation kinetics and identify the photoproducts. This typically involves exposing the solution to a known light source (e.g., a UV lamp) and analyzing samples at different time points by HPLC or LC-MS.

FAQ 3: My experimental results are inconsistent when using acidic or basic buffers. How does pH affect the stability of this compound?

Answer:

The oxazole ring is known to be unstable under both strongly acidic and basic conditions, where it can undergo hydrolysis.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the oxazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water, leading to ring opening.[4]

  • Base-Catalyzed Hydrolysis: In basic media, the carbonyl group of the benzoyl moiety can be attacked by hydroxide ions, which can also initiate ring cleavage.

The optimal pH for the stability of oxazole derivatives is often in the neutral to slightly acidic range.

Troubleshooting Steps:

  • pH Optimization: If your experimental protocol allows, adjust the pH of your solution to a neutral range (pH 6-8).

  • Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

  • Kinetic Analysis: To understand the pH-dependent stability, you can perform a kinetic study by incubating the compound in buffers of different pH values and monitoring its degradation over time using a stability-indicating HPLC method.

Table 1: Hypothetical pH-Dependent Degradation of this compound

pHConditionObserved Degradation (after 24h at RT)
2Strong AcidSignificant Degradation (>50%)
4Mild AcidModerate Degradation (10-20%)
7NeutralMinimal Degradation (<5%)
10Mild BaseModerate Degradation (15-25%)
12Strong BaseSignificant Degradation (>60%)

Note: This data is illustrative and should be confirmed experimentally.

FAQ 4: I am performing experiments at elevated temperatures and notice significant degradation of the compound. What is the thermal stability of this compound?

Answer:

Troubleshooting Steps:

  • Temperature Control: Whenever possible, conduct experiments at or below room temperature. If elevated temperatures are necessary, minimize the exposure time.

  • Thermal Stress Study: To assess thermal stability, you can perform a forced degradation study by heating a solution of the compound at a specific temperature (e.g., 60°C or 80°C) and analyzing its purity at various time points.[2]

  • Inert Atmosphere: Performing experiments under an inert atmosphere can also help to prevent oxidative degradation, which is often accelerated at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature.[8]

  • Thermal Degradation: Heat the stock solution in a sealed vial at a set temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear vial to a UV light source (e.g., 254 nm or 366 nm) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution, dilute it to a suitable concentration, and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][9][10]

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its more polar degradation products.

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation peaks.

  • Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.

3. Validation:

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathway of this compound

The primary anticipated degradation pathway for this compound in aqueous solution is hydrolysis of the oxazole ring.

G cluster_0 Hydrolytic Degradation A This compound B Protonation of Oxazole Nitrogen (Acidic Conditions) A->B H+ F Nucleophilic attack by OH- (Basic Conditions) A->F OH- C Nucleophilic attack by H2O B->C D Ring-Opened Intermediate C->D E Hydrolysis Products (e.g., 2-Methoxybenzoic acid and 2-aminoethanol derivative) D->E F->C G cluster_workflow Stability Testing Workflow start Prepare Stock Solution of This compound forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev analyze Analyze Stressed Samples by HPLC forced_degradation->analyze hplc_dev->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify pathway Propose Degradation Pathways identify->pathway report Generate Stability Report pathway->report

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Technical Support Center: Overcoming Poor Cell Permeability of 2-(2-Methoxybenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxybenzoyl)oxazole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the cell permeability of this important class of compounds. Our goal is to equip you with the scientific understanding and practical methodologies to optimize your experiments and accelerate your research.

Section 1: Troubleshooting Guide for Poor Cell Permeability

Poor cell permeability is a significant hurdle in the development of small molecule inhibitors, often leading to reduced efficacy in cell-based assays and in vivo models.[1][2] This section addresses common issues encountered with this compound derivatives and provides structured troubleshooting strategies.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays

Symptom: Your this compound derivative exhibits a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in a standard Caco-2 or MDCK transwell assay.[3]

Potential Causes & Troubleshooting Steps:

  • High Lipophilicity and Poor Aqueous Solubility:

    • Causality: While a degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate in the assay buffer or aggregate at the cell monolayer, thus limiting the concentration available for transport.[4] The physicochemical properties of a drug, including lipophilicity and solubility, are key determinants of its membrane permeability.[4]

    • Solution:

      • Determine Aqueous Solubility: Experimentally measure the kinetic and thermodynamic solubility of your compound in the assay buffer (e.g., HBSS).

      • Formulation Strategies: If solubility is low, consider using co-solvents like DMSO (typically ≤ 1%) or formulating the compound with solubility-enhancing excipients. However, be mindful that high concentrations of organic solvents can compromise cell monolayer integrity.

      • Structural Modification: If formulation changes are insufficient, medicinal chemistry efforts may be needed to introduce polar functional groups to improve solubility.[2]

  • Active Efflux by Transporters:

    • Causality: The compound may be a substrate for apically located efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell, resulting in a low net apical-to-basolateral transport.[5][6]

    • Solution:

      • Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[3][5] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.

      • Assay with Inhibitors: Conduct the permeability assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP).[5] A significant increase in the A→B Papp value in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Poor Passive Diffusion Characteristics:

    • Causality: The intrinsic physicochemical properties of the molecule, such as high molecular weight, large polar surface area (PSA), or a high number of hydrogen bond donors, can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[4][7]

    • Solution:

      • In Silico Modeling: Utilize computational tools to predict physicochemical properties (LogP, PSA, number of hydrogen bond donors/acceptors) and assess their alignment with established guidelines for good oral bioavailability (e.g., Lipinski's Rule of Five).

      • Structural Modifications: Consider synthetic modifications to optimize these properties. For instance, strategic N-methylation or the introduction of intramolecular hydrogen bonds can mask polar groups and improve permeability.[8] Incorporating heterocyclic moieties like oxazoles can also modulate conformation and enhance passive permeability.[9]

  • Experimental/Technical Issues:

    • Causality: Inaccurate results can arise from technical errors such as a compromised cell monolayer, incorrect compound concentration, or analytical issues.

    • Solution:

      • Monolayer Integrity: Always verify the integrity of your Caco-2 or MDCK monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests monolayer disruption.

      • Control Compounds: Include high and low permeability control compounds (e.g., caffeine and mannitol, respectively) in every assay to validate the experimental setup.[5]

      • Compound Stability and Recovery: Assess the stability of your compound in the assay buffer and determine the percent recovery from the assay wells to rule out degradation or non-specific binding to the plate.[3]

Troubleshooting Workflow: Low Papp Value

start Low Papp Value Observed check_solubility 1. Assess Aqueous Solubility start->check_solubility check_efflux 2. Investigate Active Efflux start->check_efflux check_passive 3. Evaluate Passive Diffusion Properties start->check_passive check_technical 4. Verify Experimental Setup start->check_technical formulate Optimize Formulation (e.g., co-solvents) check_solubility->formulate If solubility is low modify_solubility Structural Modification to Increase Polarity formulate->modify_solubility If formulation fails bidirectional_assay Perform Bidirectional Assay (A→B vs. B→A) check_efflux->bidirectional_assay inhibitor_assay Run Assay with Efflux Inhibitors bidirectional_assay->inhibitor_assay If Efflux Ratio > 2 modify_efflux Structural Modification to Reduce Efflux inhibitor_assay->modify_efflux If inhibitors increase Papp in_silico In Silico Analysis (LogP, PSA, H-bonds) check_passive->in_silico modify_passive Structural Modification (e.g., mask polar groups) in_silico->modify_passive If properties are suboptimal verify_monolayer Check TEER & Control Compounds check_technical->verify_monolayer verify_recovery Assess Compound Stability & Recovery check_technical->verify_recovery

Caption: Troubleshooting workflow for low apparent permeability.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the cell permeability of this compound derivatives.

Q1: What are the key physicochemical properties that influence the cell permeability of my oxazole derivative?

A: The primary physicochemical determinants of membrane permeability are lipophilicity (logP/logD), molecular weight, polar surface area (PSA), and hydrogen bonding capacity (number of donors and acceptors).[4] For optimal passive diffusion, a compound should generally have a balanced lipophilicity (logP between 1-5), a molecular weight under 500 Da, a PSA below 140 Ų, and a limited number of hydrogen bond donors and acceptors. The ionization state (pKa) of the molecule at physiological pH is also critical, as the neutral form is typically more permeable than the ionized form.[10][11]

Q2: My compound shows good in vitro activity in a biochemical assay but is inactive in a cell-based assay. Could this be a permeability issue?

A: Yes, this is a classic indicator of poor cell permeability. If a compound is potent against its purified target protein but fails to elicit a response in whole cells, it is highly likely that it cannot reach its intracellular target at a sufficient concentration.[1] Other potential reasons include rapid metabolism within the cell or active efflux. We recommend performing a direct measurement of cell permeability using an assay like the Caco-2 transwell assay or a parallel artificial membrane permeability assay (PAMPA) to investigate this.

Q3: What is the difference between a Caco-2 permeability assay and a PAMPA assay, and which one should I use?

A:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[12] It is a high-throughput and cost-effective method to assess a compound's intrinsic passive permeability without the confounding factors of active transport or metabolism.[12]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13] It can measure both passive diffusion and active transport (including efflux), providing a more biologically relevant prediction of in vivo intestinal absorption.[6]

Recommendation: Use PAMPA for early-stage screening of a large number of compounds to rank them based on passive permeability. For lead compounds, the Caco-2 assay is essential to obtain a more comprehensive picture that includes the potential impact of active transporters.[6]

Q4: How can I use structural modifications to improve the permeability of my this compound derivative?

A: Strategic structural modifications can significantly enhance cell permeability. Key approaches include:

  • Reducing Polar Surface Area (PSA): Masking hydrogen bond donors and acceptors through N-methylation or by introducing intramolecular hydrogen bonds can lower the desolvation energy penalty required for membrane entry.[8]

  • Optimizing Lipophilicity (LogP): Systematically modify substituents to fine-tune the compound's LogP into the optimal range for permeability. For example, adding fluoro or trifluoromethyl groups can increase lipophilicity.[14]

  • Conformational Restraint: Introducing conformational rigidity, for example by incorporating the oxazole ring, can pre-organize the molecule into a more membrane-permeable conformation.[9] Studies have shown that stereochemistry can have a striking influence on permeability by affecting intramolecular hydrogen bonding and, consequently, pKa and lipophilicity.[10][15]

  • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved off by intracellular enzymes, releasing the active parent drug inside the cell.

Q5: My oxazole derivative is a substrate for the P-gp efflux pump. What are my options?

A: If your compound is identified as a P-gp substrate, you have several strategies to consider:

  • Increase Passive Permeability: If you can significantly enhance the passive diffusion rate, it may be possible to overwhelm the efflux mechanism, leading to a net intracellular accumulation.

  • Structural Modification: Make modifications to the molecule to disrupt its recognition and binding by P-gp. This often involves altering the pattern of hydrogen bond acceptors and lipophilic regions.

  • Co-administration with a P-gp Inhibitor: In a research setting, you can co-administer a P-gp inhibitor to validate that efflux is the cause of low intracellular concentration. However, this is a less viable long-term strategy for drug development due to potential drug-drug interactions.

  • Deprioritize the Compound: If the efflux is potent and cannot be easily engineered out of the molecule without losing target activity, it may be necessary to deprioritize the compound in favor of other candidates with a better permeability profile.

Section 3: Experimental Protocols & Data Presentation

Protocol: Standard Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the permeability and potential for active transport of a test compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable transwell inserts (e.g., 24-well format) for 21-28 days to allow for differentiation and formation of a confluent, polarized monolayer.[3]

2. Monolayer Integrity Check:

  • Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use inserts with TEER values within the acceptable range for your laboratory's established standards.

3. Assay Setup:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[3]
  • For A→B Permeability: Add the test compound (e.g., at 5 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS (often containing a protein sink like 1% BSA) to the basolateral (lower) chamber.[3]
  • For B→A Permeability: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
  • Prepare replicate wells for each condition (typically n=2 or n=3).[3]

4. Incubation and Sampling:

  • Incubate the plates at 37°C with gentle shaking.
  • At a specified time point (e.g., 120 minutes), collect samples from both the apical and basolateral chambers.[3] Also, take a sample from the initial dosing solution (T=0).

5. Sample Analysis:

  • Determine the concentration of the test compound in all samples using a suitable analytical method, typically LC-MS/MS.[3]

6. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
  • A is the surface area of the membrane.
  • C₀ is the initial concentration in the donor chamber.
  • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .
Data Interpretation Table
Papp (A→B) Value (x 10⁻⁶ cm/s)Absorption PotentialEfflux Ratio (ER)Interpretation
< 1.0Low> 2.0Poor permeability, likely an efflux substrate.
< 1.0Low< 2.0Poor permeability, likely due to low passive diffusion.
1.0 - 10.0ModerateN/AModerate permeability.
> 10.0High< 2.0High permeability, likely well-absorbed.

This table provides general guidelines. Classification can vary slightly between laboratories.

References

  • Cole, C. J., & Pfund, W. P. (2000). The tool box: Permeability assays. Medical Device and Diagnostic Industry, 3(8).
  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Wassenaar, T. A., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 61(21), 9587-9595.
  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Current state-of-the-art methods to improve permeability in peptide.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Absorption & Permeability Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF. Retrieved from [Link]

  • Crews, C. M., et al. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • National Institutes of Health. (2023).
  • National Institutes of Health. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • National Institutes of Health. (n.d.). Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2024). Cell penetration of oxadiazole-containing macrocycles. PMC.
  • JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions.
  • Journal of Pharmaceutical Negative Results. (2022).
  • ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • PubMed. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
  • National Institutes of Health. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC.
  • ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews.
  • National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC.
  • PubMed. (n.d.). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability.
  • PubMed. (n.d.). Agents that increase the permeability of the outer membrane.

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Oxazoles: A Comparative Analysis of the Robinson-Gabriel and Van Leusen Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals,

The oxazole ring is a cornerstone of medicinal chemistry, appearing as a critical scaffold in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a versatile bioisostere make it a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5]

The synthesis of substituted oxazoles is, therefore, a topic of paramount importance. Among the myriad of available methods, two classical name reactions have remained pillars of oxazole construction: the Robinson-Gabriel synthesis and the Van Leusen synthesis.[1][6][7] While both are effective, they offer fundamentally different strategic approaches, each with distinct advantages and limitations.

This guide provides an in-depth, objective comparison of these two powerful methods. We will move beyond simple procedural lists to explore the mechanistic underpinnings, substrate scope, and practical considerations that govern the choice between them. Our goal is to equip you with the expert insights needed to select the optimal synthetic strategy for your specific target molecule and research program.

The Robinson-Gabriel Synthesis: Building from an α-Acylamino Ketone Core

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method constructs the oxazole ring through the intramolecular cyclodehydration of a 2-acylamino-ketone.[8][9] It is a robust and powerful method for accessing 2,5-di- and 2,4,5-trisubstituted oxazoles.[10]

Reaction Mechanism: A Dehydrative Cyclization Cascade

The reaction proceeds via an acid-catalyzed mechanism. The 2-acylamino ketone starting material first undergoes enolization of the ketone. The enol oxygen then attacks the amide carbonyl, forming a five-membered oxazoline intermediate. Subsequent dehydration of this intermediate under the reaction conditions yields the aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Scope, Limitations, and Causality

The primary strength of the Robinson-Gabriel synthesis lies in its ability to generate polysubstituted oxazoles. The substituents at the 2, 4, and 5-positions are pre-installed in the acyclic precursor.

  • Starting Materials: The required 2-acylamino-ketones can be readily prepared through methods like the Dakin-West reaction, making this a convergent route.[8]

  • Reaction Conditions: A significant drawback is the frequent need for harsh cyclodehydrating agents, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).[11] These conditions limit the functional group tolerance of the reaction, precluding substrates with acid-sensitive moieties.

  • Modern Modifications: To address the issue of harsh conditions, several modifications have been developed. Wipf and Miller reported a milder, two-step procedure involving oxidation of β-keto amides with the Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine and iodine.[8] This demonstrates a key principle: understanding the mechanism (dehydration) allows for the rational substitution of reagents to achieve milder conditions and broader applicability.

Experimental Protocol: Synthesis of a 2,5-Diaryloxazole

This protocol is a representative example of a classical Robinson-Gabriel cyclodehydration.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, place the 2-acylamino-ketone (1.0 eq).

  • Reaction Setup: Add a suitable dehydrating agent. For example, add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C. Alternatively, phosphorus oxychloride (POCl₃) in a solvent like dimethylformamide (DMF) can be used.[8][11]

  • Reaction Execution: Heat the reaction mixture to the required temperature (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the solution is basic. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure oxazole.

The Van Leusen Synthesis: An Aldehyde-to-Oxazole Transformation

Developed by van Leusen and coworkers in 1972, this reaction provides a remarkably mild and efficient route to 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[6][7][12] It is one of the most convenient and widely used methods for this class of oxazoles.[7]

Reaction Mechanism: A [3+2] Cycloaddition Approach

The Van Leusen synthesis is a base-mediated reaction that hinges on the unique reactivity of the TosMIC reagent.[13]

  • Deprotonation: A base (commonly K₂CO₃) deprotonates the acidic methylene group of TosMIC, generating a nucleophilic carbanion.[14]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline ring.[7][14]

  • Elimination: A final base-promoted elimination of the excellent leaving group, p-toluenesulfinic acid (TosH), aromatizes the ring to furnish the 5-substituted oxazole.[6][13]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Scope, Limitations, and Causality

The Van Leusen synthesis is celebrated for its operational simplicity, mild conditions, and broad substrate scope.

  • Substrate Scope: A wide variety of aldehydes, including aromatic, heterocyclic, and aliphatic ones, are suitable substrates, generally providing good to excellent yields.[6][7] This versatility is a direct result of the mild, basic conditions which preserve many common functional groups.

  • Substitution Pattern: The classical method yields 5-substituted oxazoles. However, its scope has been expanded. A one-pot synthesis of 4,5-disubstituted oxazoles can be achieved by including an aliphatic halide in the reaction mixture.[6][7]

  • Causality of Reagents: The choice of base is critical but flexible; potassium carbonate is common for its low cost and moderate basicity, while stronger bases like t-BuOK can also be used.[15][16] Methanol is a typical solvent as it facilitates the reaction sequence effectively.

Experimental Protocol: General Procedure for 5-Substituted Oxazoles

This protocol is a robust, general procedure applicable to a wide range of aldehydes.[15]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).[15]

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-5 hours.[15] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 5-substituted oxazole.

Head-to-Head Comparison: Robinson-Gabriel vs. Van Leusen

The choice between these two syntheses is primarily dictated by the desired substitution pattern on the oxazole core and the functional group tolerance required.

FeatureRobinson-Gabriel SynthesisVan Leusen Synthesis
Primary Product 2,5-Di- or 2,4,5-Trisubstituted Oxazoles5-Substituted Oxazoles (can be adapted for 4,5-disubstituted)
Key Reactants 2-Acylamino-ketoneAldehyde + Tosylmethyl Isocyanide (TosMIC)
Reaction Conditions Typically harsh; strong acid (H₂SO₄, PPA) or dehydrating agents (POCl₃)[11]Mild; base (K₂CO₃, t-BuOK) in alcohol solvent (MeOH)[13][15]
Functional Group Tol. Limited due to acidic conditions. Sensitive groups may require protection.High. Tolerates a wide range of functional groups.
Strategic Use Ideal for constructing highly substituted oxazoles from a pre-formed backbone.Excellent for converting an aldehyde into a 5-substituted oxazole, ideal for late-stage functionalization.
Typical Yields Moderate to good, but can be substrate-dependent.Good to excellent.[6][7]
Workflow for Method Selection

The following decision tree illustrates a logical workflow for choosing the appropriate synthetic route based on the target molecule's substitution pattern.

Synthesis_Choice start Desired Oxazole Substitution Pattern? q_subst Is the primary target a 2,5- or 2,4,5-trisubstituted oxazole? start->q_subst check_conditions Are harsh acidic conditions tolerated? q_subst->check_conditions Yes vl_q_subst Is the target a 5- or 4,5-disubstituted oxazole? q_subst->vl_q_subst No rg_path Robinson-Gabriel Synthesis vl_path Van Leusen Synthesis check_conditions->rg_path Yes consider_modification Consider milder R-G modifications (e.g., Wipf protocol) check_conditions->consider_modification No vl_modification Use Van Leusen with alkyl halide modification for 4,5-subst. vl_q_subst->vl_modification 4,5-disubstituted vl_standard Use standard Van Leusen protocol for 5-subst. vl_q_subst->vl_standard 5-substituted vl_modification->vl_path vl_standard->vl_path

Caption: Decision workflow for selecting an oxazole synthesis method.

Senior Application Scientist's Perspective

In the field of drug development, efficiency, scalability, and functional group compatibility are paramount. While both the Robinson-Gabriel and Van Leusen syntheses are invaluable tools, they serve different strategic purposes.

Choose the Robinson-Gabriel synthesis when:

  • Your target is a 2,4,5-trisubstituted oxazole.

  • The 2-acylamino-ketone precursor is readily accessible or is a key intermediate in your overall synthetic plan.

  • The substituents on your molecule are robust and can withstand strong acid and high temperatures.

Choose the Van Leusen synthesis when:

  • Your primary target is a 5-substituted oxazole.

  • You are performing a late-stage functionalization on a complex molecule containing an aldehyde handle. The mildness and high functional group tolerance of this reaction are its greatest assets.

  • You need a reliable, high-yielding method that is broadly applicable to a diverse range of aldehydes.

Ultimately, the "better" method is the one that aligns with the specific structural requirements and chemical environment of your target. A thorough understanding of the causality behind each reaction's conditions and scope—as outlined in this guide—is the key to making an informed and successful strategic decision in your synthetic endeavors.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: SpringerLink) [URL: https://link.springer.com/article/10.1007/s41061-022-00405-2]
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  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/221876527_UgiRobinson-Gabriel_reactions_directed_toward_the_synthesis_of_245-trisubstituted_oxazoles]
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (Source: Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/Highlights/2005/May/vanLeusen.shtm]
  • Mechanism of van Leusen oxazole synthesis. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Mechanism-of-van-Leusen-oxazole-synthesis_fig3_340248810]
  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/362370788_Synthesis_of_some_novel_2-substituted_benzoxazoles_as_anticancer_antifungal_and_antimicrobial_agents]
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (Source: ResearchGate) [URL: https://www.researchgate.
  • Broadening the Scope of van Leusen Reaction: Investigation of Benzofuro[2,3‐d]imidazole Formation. (Source: ResearchGate) [URL: https://www.researchgate.
  • One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/244747683_One-Pot_Three-Component_Cascade_Synthesis_of_New_Imidazoles_by_Van_Leusen_Reaction_from_2-Functionally_Substituted_2-Alkenals_Amines_and_p-Tosylmethylisocyanide]
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299105/]
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A Comparative Guide to the Synthesis of 2-(2-Methoxybenzoyl)oxazole: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The 2-aroyl-substituted oxazoles, in particular, serve as crucial intermediates in the synthesis of complex molecules and as pharmacophores in their own right. This guide focuses on the synthesis of 2-(2-methoxybenzoyl)oxazole, presenting a comparative analysis of the most pertinent synthetic routes. The choice of synthetic method can significantly impact not only the overall yield but also the purity profile of the final compound, which is of paramount importance in a drug development context.

Comparative Analysis of Synthetic Methodologies

Two principal and mechanistically distinct approaches for the synthesis of this compound are presented here for comparison: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .

Method 1: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds via a [3+2] cycloaddition mechanism.

Reaction Scheme:

Van Leusen Synthesis cluster_reactants Reactants cluster_product Product reactant1 2-Methoxy-phenylglyoxal product This compound reactant1->product 1. K2CO3, Methanol 2. Heat reactant2 Tosylmethyl isocyanide (TosMIC) reactant2->product base K2CO3 base->product solvent Methanol solvent->product

Figure 1: Van Leusen synthesis of this compound.

Mechanistic Insights:

The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic intermediate.[3] This intermediate then attacks the aldehydic carbonyl of 2-methoxyphenylglyoxal. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the aromatic oxazole ring. The choice of a mild base like potassium carbonate is crucial to prevent side reactions.

Experimental Protocol:

  • Step 1: Synthesis of 2-Methoxyphenylglyoxal:

    • 2'-Methoxyacetophenone is oxidized using selenium dioxide in a suitable solvent like dioxane or ethanol.[4] The reaction mixture is refluxed, and after workup and purification by distillation, 2-methoxyphenylglyoxal is obtained.

  • Step 2: Van Leusen Cyclization:

    • To a solution of 2-methoxyphenylglyoxal in methanol, tosylmethyl isocyanide (TosMIC) and potassium carbonate are added.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.

Expected Yield and Purity:

The Van Leusen reaction is known for its reliability and generally provides good to excellent yields. For structurally similar 5-aryloxazoles, yields in the range of 70-85% have been reported.[5] The purity of the product after column chromatography is typically high (>95% ).

Method 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for oxazole formation that involves the cyclodehydration of a 2-acylamino-ketone.[6][7] This method is particularly useful when the corresponding 2-acylamino-ketone is readily accessible.

Reaction Scheme:

Robinson-Gabriel Synthesis cluster_reactants Reactant & Reagent cluster_product Product reactant 2-(2-Methoxybenzamido)-1-(2-methoxyphenyl)ethan-1-one product This compound reactant->product reagent Dehydrating Agent (e.g., H2SO4, POCl3) reagent->product Cyclodehydration

Figure 2: Robinson-Gabriel synthesis of this compound.

Mechanistic Insights:

The reaction proceeds via an acid-catalyzed intramolecular cyclization of the 2-acylamino-ketone. The enol form of the ketone attacks the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. The choice and strength of the dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid) can significantly influence the reaction rate and yield.[8]

Experimental Protocol:

  • Step 1: Synthesis of the 2-Acylamino-ketone Precursor:

    • This precursor is not commercially available and requires a multi-step synthesis, typically starting from 2-methoxybenzoic acid and a suitable amino ketone. This can be a significant drawback of this method.

  • Step 2: Cyclodehydration:

    • The 2-acylamino-ketone is treated with a strong dehydrating agent.

    • The reaction is typically heated to drive the cyclization and dehydration.

    • After neutralization and workup, the product is isolated and purified, often by recrystallization or column chromatography.

Expected Yield and Purity:

The yields for the Robinson-Gabriel synthesis can be variable and are highly dependent on the substrate and the reaction conditions. While some examples report high yields, the synthesis of the precursor can be low-yielding, impacting the overall efficiency. For analogous systems, yields can range from 40-70% .[8] The purity of the final product after purification is generally good, but the use of harsh acidic conditions can sometimes lead to side products that require careful separation.

Performance Comparison

FeatureVan Leusen Oxazole SynthesisRobinson-Gabriel Synthesis
Starting Materials 2-Methoxyphenylglyoxal, TosMIC2-Acylamino-ketone
Reagent Availability TosMIC is commercially available. 2-Methoxyphenylglyoxal can be synthesized in one step.The 2-acylamino-ketone precursor is generally not commercially available and requires synthesis.
Reaction Conditions Mild (base-mediated, reflux in methanol)Often requires strong acids and high temperatures.
Overall Yield Generally good to excellent (70-85% reported for similar systems)[5]Variable, often moderate (40-70% reported for similar systems)[8]
Purity High after chromatography (>95%)Good, but potential for side products due to harsh conditions.
Scope and Limitations Broad scope for various aldehydes.Dependent on the accessibility of the 2-acylamino-ketone precursor.

Conclusion and Recommendations

For the synthesis of this compound, the Van Leusen oxazole synthesis emerges as the more advantageous route . Its reliance on more readily accessible starting materials, milder reaction conditions, and consistently higher reported yields for analogous structures make it a more efficient and reliable method. The straightforward, one-pot nature of the cyclization step further enhances its appeal in a research and development setting where time and resource optimization are critical.

The Robinson-Gabriel synthesis, while a classic and valuable tool in organic chemistry, is hampered in this specific case by the likely multi-step and potentially low-yielding synthesis of the required 2-acylamino-ketone precursor. The harsh reaction conditions also pose a greater risk of side product formation, potentially complicating purification.

Therefore, for researchers and drug development professionals seeking an efficient and high-yielding method to obtain high-purity this compound, the Van Leusen approach is the recommended methodology.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 255-267.
  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118.
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  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). van Leusen oxazole synthesis. Retrieved from [Link]

  • PubMed. (2013). Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. Journal of Organic Chemistry, 78(14), 7356-61.
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A Comparative Analysis of the Anticancer Potential: 2-(2-Methoxybenzoyl)oxazole versus the Clinical Standard, Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of diverse chemical scaffolds is paramount. This guide provides a comparative study of the established chemotherapeutic agent, doxorubicin, and a compound from the promising oxazole class, 2-(2-Methoxybenzoyl)oxazole. While doxorubicin remains a cornerstone of many chemotherapy regimens, its clinical utility is often hampered by significant side effects. This necessitates the investigation of new chemical entities that may offer improved therapeutic windows. This document will delve into the known anticancer activities, mechanisms of action, and the experimental methodologies used to evaluate these two compounds, offering a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction to the Contenders

Doxorubicin , an anthracycline antibiotic, has been a stalwart in cancer treatment for decades. Its broad-spectrum activity against a range of hematological and solid tumors is well-documented. However, its efficacy is often accompanied by severe dose-limiting toxicities, most notably cardiotoxicity.

This compound belongs to the oxazole family of heterocyclic compounds, which has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] While direct and extensive anticancer studies on this specific molecule are not widely published, the oxazole scaffold is a recognized pharmacophore in the design of novel anticancer agents.[1][2] This guide will, therefore, draw upon existing literature for structurally related compounds to infer its potential anticancer profile.

Comparative Anticancer Activity: A Look at the Data

A direct comparison of the anticancer potency of this compound and doxorubicin is challenging due to the limited publicly available data for the former. However, we can establish a baseline for doxorubicin's activity and contextualize the potential of the oxazole compound based on related structures.

Table 1: Reported IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Adenocarcinoma1.65 - 2.50[3]
A549Lung Carcinoma> 20[4]
PC3Prostate Cancer0.908[5]
DU-145Prostate Cancer0.343[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.[4]

Unraveling the Mechanisms of Action

The divergent chemical structures of doxorubicin and this compound suggest distinct mechanisms by which they exert their anticancer effects.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is attributed to a combination of mechanisms that ultimately lead to cell death.[8]

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, obstructing DNA replication and transcription.[9] It also forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA double-strand breaks and the induction of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

  • Induction of Apoptosis: The cellular damage instigated by doxorubicin triggers apoptotic pathways.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for Doxorubicin.

This compound: An Emerging Mechanistic Landscape

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of other anticancer oxazole derivatives, several potential targets and pathways can be hypothesized. Oxadiazole derivatives, which are structurally related to oxazoles, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[10] Some oxazole-containing compounds have also been found to act as inhibitors of various kinases involved in cancer cell proliferation and survival.

Further research is necessary to pinpoint the specific molecular targets of this compound. Investigating its effects on cell cycle progression, apoptosis induction, and key signaling pathways will be crucial in understanding its anticancer potential.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparative study of these two compounds, standardized and validated experimental protocols are essential. The following section outlines the methodologies for key in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_assay_workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilizing Agent incubate2->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells.[14] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

apoptosis_assay_workflow start Treat Cells with Compounds harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide insights into the antiproliferative mechanism of a compound.[17]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[19]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) and incubate for at least 4 hours at 4°C.[20]

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticancer potential of this compound against the established drug, doxorubicin. While doxorubicin's efficacy is well-characterized, its clinical use is limited by toxicity. The oxazole scaffold represents a promising area for the development of novel anticancer agents.

The immediate and critical next step is to conduct comprehensive in vitro studies to determine the IC50 values of this compound across a panel of cancer cell lines. Elucidating its mechanism of action through cell cycle analysis, apoptosis assays, and target identification studies will be pivotal in assessing its therapeutic potential. A direct, side-by-side comparison with doxorubicin under identical experimental conditions will provide the most definitive data on its relative potency and potential for a superior therapeutic index. The methodologies and comparative data presented herein serve as a foundational resource for researchers embarking on this important endeavor.

References

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  • Gary, B. D., Seefeld, M. A., & Bressi, J. C. (2009). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Bioorganic & medicinal chemistry letters, 19(14), 3784–3787.
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A Head-to-Head Comparison: Validating the Target Engagement of 2-(2-Methoxybenzoyl)oxazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Molecular Interaction

In the landscape of oncology drug discovery, the identification of novel small molecules with potent anti-cancer activity is a critical first step. One such emerging class of compounds is the oxazole derivatives, which have shown promise against a variety of cancer types.[1][2][3][4][5] This guide focuses on a specific molecule, 2-(2-methoxybenzoyl)oxazole, a compound of interest for its potential therapeutic properties. However, a crucial aspect of preclinical development is the unequivocal validation of its molecular target.[6][7][8] Advancing compounds without a clear understanding of their mechanism of action and direct evidence of target engagement in a cellular context is a significant risk.[6]

This guide provides a comprehensive framework for validating the target engagement of this compound, which we will refer to as "Oxazole Compound-1" . For the purpose of this illustrative guide, we will hypothesize that its primary target is a novel protein kinase, "OncoKinase-1", implicated in a cancer signaling pathway. To provide a rigorous comparison, we will benchmark its performance against a well-characterized, potent kinase inhibitor known to engage a similar target class, which we'll call "Comparator-A" .

We will explore a multi-pronged approach, leveraging a suite of biophysical and proteomic techniques to build a robust body of evidence for target engagement. Each method provides a unique piece of the puzzle, and together they create a compelling narrative of the molecule's interaction with its intended target.

The Target Validation Workflow: An Overview

Our comparative analysis will follow a logical progression from demonstrating direct binding in a complex cellular environment to quantifying the biophysical parameters of this interaction in a purified system. This workflow ensures that we not only confirm if the compound binds its target but also how it binds, its selectivity, and the kinetics of the interaction.

G cluster_0 Cellular Environment cluster_1 Purified System CETSA Cellular Thermal Shift Assay (CETSA) (Direct binding in intact cells) Chemical_Proteomics Chemical Proteomics (Kinobeads) (Selectivity and off-target profiling) CETSA->Chemical_Proteomics Confirms in-cell target ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of binding) Chemical_Proteomics->ITC Identifies primary target for purification SPR Surface Plasmon Resonance (SPR) (Kinetics of binding) ITC->SPR Orthogonal validation of binding G cluster_0 ITC Workflow Start 1. Purified OncoKinase-1 in cell Inject 2. Inject Compound (ligand) Start->Inject Bind 3. Binding occurs, heat is released/absorbed Inject->Bind Measure 4. Measure heat change after each injection Bind->Measure Plot 5. Plot heat change vs. molar ratio Measure->Plot Fit 6. Fit curve to determine Kd, ΔH, ΔS Plot->Fit

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Data Presentation and Interpretation

The key parameters obtained from ITC are summarized in a table for direct comparison.

CompoundTargetKd (nM)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
Oxazole Compound-1 OncoKinase-11501.05-8.51.2
Comparator-A OncoKinase-1250.98-12.1-1.6

Interpretation: The lower Kd value for Comparator-A confirms its higher affinity for OncoKinase-1. The stoichiometry (n) close to 1 for both compounds indicates a 1:1 binding model. The thermodynamic data reveals different binding mechanisms: Oxazole Compound-1 binding is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions. Comparator-A's binding is also enthalpy-driven but with an entropic penalty, which could indicate a more rigid binding conformation.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

Rationale: While ITC provides the affinity at equilibrium, Surface Plasmon Resonance (SPR) provides crucial information about the kinetics of the interaction—how fast the compound binds (the association rate, k_on) and how long it stays bound (the dissociation rate, k_off). [9][10][11]These kinetic parameters are increasingly recognized as critical determinants of a drug's in vivo efficacy. [10]

Experimental Protocol: SPR
  • Chip Preparation: Immobilize purified OncoKinase-1 onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow different concentrations of Oxazole Compound-1 and Comparator-A over the chip surface.

  • Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. [9]4. Data Analysis: The resulting sensorgrams are fitted to kinetic models to calculate the k_on, k_off, and the affinity (Kd = k_off / k_on).

Data Presentation and Interpretation

The kinetic and affinity data are compiled for comparison.

CompoundTargetk_on (1/Ms)k_off (1/s)Kd (nM)
Oxazole Compound-1 OncoKinase-11.5 x 10^52.25 x 10^-2150
Comparator-A OncoKinase-15.0 x 10^51.25 x 10^-225

Interpretation: The SPR data confirms the higher affinity of Comparator-A. Interestingly, while Comparator-A has a faster "on-rate", both compounds exhibit relatively slow "off-rates", suggesting they form stable complexes with the target. The Kd values obtained by SPR should be in good agreement with those from ITC, providing strong, orthogonal validation of the binding affinity.

Conclusion

This comprehensive, multi-assay comparison provides a robust validation of the target engagement of this compound ("Oxazole Compound-1"). By employing both cellular and biophysical methods, we can confidently conclude the following based on our hypothetical data:

  • Direct Target Engagement: Oxazole Compound-1 directly binds to OncoKinase-1 in intact cancer cells, as demonstrated by CETSA.

  • High Selectivity: The compound exhibits a high degree of selectivity for OncoKinase-1 compared to other kinases, a favorable characteristic for minimizing off-target toxicity.

  • Thermodynamic and Kinetic Profile: The binding is characterized by a 1:1 stoichiometry, is primarily enthalpy-driven, and results in a stable compound-target complex.

Compared to the benchmark, Comparator-A, Oxazole Compound-1 displays lower potency but superior selectivity. This information is invaluable for guiding further lead optimization efforts. For instance, medicinal chemists could now focus on modifying the structure of Oxazole Compound-1 to improve its affinity while maintaining its excellent selectivity profile. This structured approach to target validation ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, ultimately increasing the probability of clinical success.

References

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A Guide to Benchmarking Fluorophore Photostability: A Proposed Comparative Analysis of 2-(2-Methoxybenzoyl)oxazole and BODIPY Dyes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to the success of an experiment. While brightness, dictated by the molar extinction coefficient and fluorescence quantum yield, is a critical parameter, it is the photostability of a dye that ultimately determines its utility in applications requiring prolonged or intense illumination, such as live-cell imaging, single-molecule tracking, and high-content screening. This guide provides a comprehensive framework for benchmarking the photostability of a novel or less-characterized compound, 2-(2-Methoxybenzoyl)oxazole, against the well-established and highly photostable BODIPY class of dyes.

While extensive data underscores the exceptional photostability of BODIPY dyes, this compound represents a less-explored chemical space for fluorescence applications. This guide, therefore, serves as a methodological blueprint for researchers seeking to rigorously evaluate and compare the photophysical endurance of such compounds. We will delve into the established characteristics of BODIPY dyes as a benchmark, explore the known properties of oxazole-based fluorophores, and present a detailed, self-validating experimental protocol for a head-to-head comparison.

The Gold Standard: Photostability of BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes have become a cornerstone of fluorescence imaging due to their unique and highly favorable photophysical properties.[1][2] These include:

  • High Fluorescence Quantum Yields: Often approaching 1.0, contributing to their exceptional brightness.[]

  • Sharp Absorption and Emission Spectra: Resulting in high signal purity and reduced spectral crosstalk.[][]

  • Excellent Photostability: A hallmark of the BODIPY core is its resistance to photobleaching under intense illumination, making it ideal for long-term imaging experiments.[1][][]

  • Chemical Stability: The BODIPY scaffold is robust and can be functionalized to tune its spectral properties and target specific cellular compartments.[2][]

The photostability of BODIPY dyes is attributed to their rigid, bicyclic structure which minimizes non-radiative decay pathways. However, like all fluorophores, they are susceptible to photodegradation, often through photo-oxidation, which can lead to the cleavage of the dye's core structure.[5][6] The rate of this degradation is a key performance indicator.

Exploring the Potential of Oxazole Derivatives

Oxazole-containing compounds represent a diverse class of heterocycles with a range of applications in medicinal chemistry and materials science.[7] Certain substituted oxazoles are known to be fluorescent, with their photophysical properties being highly dependent on their specific chemical structure.[8][9][10] For instance, 2,5-disubstituted aryloxazoles have been shown to be fluorescent, with emission ranging across the visible spectrum.[10]

The photostability of oxazole derivatives is less universally characterized than that of BODIPY dyes. The oxazole ring itself can be susceptible to hydrolytic cleavage under certain pH conditions and may undergo photodegradation upon exposure to UV light.[11][12] Therefore, a rigorous and standardized assessment of the photostability of any new oxazole-based compound intended for fluorescence applications is crucial. This compound, the subject of our proposed study, requires such an evaluation to determine its potential as a viable fluorescent probe.

Experimental Design for a Rigorous Photostability Comparison

To objectively benchmark the photostability of this compound against a representative BODIPY dye (e.g., BODIPY FL), a standardized experimental protocol is essential. The following sections detail a robust methodology designed to yield reproducible and comparable data.

Core Principle: Measuring Photobleaching Quantum Yield

The most quantitative measure of a fluorophore's photostability is its photobleaching quantum yield (Φb). This value represents the probability that a molecule will be photochemically destroyed per absorbed photon. A lower Φb indicates higher photostability. The determination of Φb involves irradiating a solution of the dye with a known and constant light intensity and monitoring the decrease in fluorescence over time.[13]

Experimental Workflow

The overall workflow for this comparative study is outlined below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_bodipy Prepare BODIPY FL Stock Solution prep_working Prepare Dilute Working Solutions (Absorbance < 0.05) prep_bodipy->prep_working prep_oxazole Prepare this compound Stock Solution prep_oxazole->prep_working initial_fluor Measure Initial Fluorescence (F₀) prep_working->initial_fluor Transfer to Cuvette/Slide photobleach Continuous Illumination (Constant Intensity) initial_fluor->photobleach time_course Record Fluorescence Decay (F(t)) photobleach->time_course fit_decay Fit Decay Curve to Exponential Function time_course->fit_decay Export Time-Series Data calc_kb Determine Photobleaching Rate Constant (kₑ) fit_decay->calc_kb calc_phi Calculate Photobleaching Quantum Yield (Φₑ) calc_kb->calc_phi compare Compare Φₑ Values calc_phi->compare

Caption: Experimental workflow for comparative photostability analysis.

Detailed Experimental Protocol

Materials:

  • This compound

  • BODIPY FL (or other suitable BODIPY standard)

  • Spectrophotometer

  • Fluorimeter or fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector[13]

  • Quartz cuvettes or microscope slides[13]

  • High-purity solvent (e.g., ethanol or DMSO, ensuring both dyes are soluble)

  • Quantum yield standard (for relative Φb measurements, if desired)

Procedure:

  • Stock Solution Preparation:

    • Prepare concentrated stock solutions of this compound and BODIPY FL in the chosen solvent.

    • Store these solutions in the dark at -20°C to prevent degradation.[12]

  • Working Solution Preparation:

    • From the stock solutions, prepare fresh, optically dilute working solutions of each dye in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[13]

  • Instrumentation Setup:

    • Set up the fluorimeter or fluorescence microscope with a constant and stable excitation light source. It is crucial that the light intensity remains consistent throughout the experiment and between samples.

    • The excitation wavelength should be set to the absorption maximum of each dye. If a single excitation wavelength is used for both, select a wavelength that provides reasonable excitation for both dyes.

    • The emission wavelength should be set to the fluorescence maximum of each dye.

  • Initial Fluorescence Measurement (F0):

    • Place the cuvette containing the working solution of the first dye into the instrument.

    • Measure and record the initial fluorescence intensity (F0) immediately upon placing the sample in the light path.[13]

  • Photobleaching:

    • Continuously illuminate the sample with the excitation light at a constant and known intensity.[13]

  • Time-Course Measurement:

    • Record the fluorescence intensity (F(t)) at regular time intervals until it has decreased significantly (e.g., to 50% of F0).[13]

  • Repeat for the Second Dye:

    • Repeat steps 4-6 for the second dye, ensuring that all experimental conditions (light intensity, temperature, solvent) are identical.

Data Analysis
  • Plot Fluorescence Decay:

    • For each dye, plot the normalized fluorescence intensity (F(t)/F0) as a function of time.

  • Determine the Photobleaching Rate Constant (kb):

    • The fluorescence decay curve can often be fitted to a single exponential decay function: F(t) = F0 * e-kbt.[13]

    • The photobleaching rate constant (kb) is determined from this fit. A smaller kb indicates slower photobleaching.

  • Calculate the Photobleaching Quantum Yield (Φb):

    • The photobleaching quantum yield can be calculated from the rate constant and other experimental parameters. A simplified approach for comparing two dyes under identical conditions is to consider the relative time it takes for the fluorescence to decay to half its initial value (t1/2). A longer t1/2 signifies greater photostability.

Data Presentation and Interpretation

For a clear and objective comparison, the results should be summarized in a table.

FluorophoreExcitation λ (nm)Emission λ (nm)Half-life (t1/2) (s)Photobleaching Rate Constant (kb) (s-1)
BODIPY FLTBDTBDTBDTBD
This compoundTBDTBDTBDTBD

TBD: To be determined experimentally.

The primary point of comparison will be the photobleaching rate constants and the photobleaching half-lives. A significantly smaller kb and longer t1/2 for one dye would provide strong evidence of its superior photostability under the tested conditions.

Causality and Trustworthiness in Experimental Design

The described protocol is designed to be self-validating by maintaining strict control over experimental variables.

  • Identical Illumination Conditions: Using the same light source, intensity, and illumination geometry for both dyes ensures that any observed differences in photobleaching are due to the intrinsic properties of the molecules and not variations in the experimental setup.

  • Optically Dilute Solutions: This minimizes artifacts such as inner filter effects and self-quenching, ensuring that the measured fluorescence is directly proportional to the concentration of the non-bleached fluorophore.

  • Controlled Chemical Environment: Using the same solvent and maintaining a constant temperature is crucial, as photobleaching rates can be influenced by the local chemical environment, including solvent viscosity and dissolved oxygen concentration.

By adhering to these principles, the experimental design provides a trustworthy and direct comparison of the photostability of this compound and BODIPY dyes.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for benchmarking the photostability of this compound against the well-established BODIPY dye class. While existing literature provides a strong foundation for the expected high performance of BODIPY dyes, the photostability of this compound remains to be experimentally determined.

The successful execution of this protocol will provide valuable data for researchers considering the use of this novel oxazole derivative in fluorescence-based applications. Should this compound demonstrate promising photostability, further characterization of its full photophysical properties, including quantum yield and spectral characteristics in various environments, would be warranted. This systematic approach to characterization is essential for the development and validation of new fluorescent tools for the scientific community.

References

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  • Vertex AI Search. (2025). Photochemical Properties and Stability of BODIPY Dyes. MDPI.
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  • Benchchem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-(2-Methoxybenzoyl)oxazole Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural properties make it a valuable pharmacophore for designing novel therapeutic agents with a wide array of potential applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3][4] This guide delves into a specific, promising subclass: 2-(2-Methoxybenzoyl)oxazole analogs. We will dissect the intricate relationship between their chemical structure and biological function, offering a comparative analysis grounded in established experimental data from closely related compound series.

The core of our investigation revolves around understanding how subtle modifications to the this compound framework influence target affinity and cellular activity. While direct, comprehensive SAR studies on this exact scaffold are emerging, we can extrapolate a robust, predictive SAR model by analyzing analogous structures, such as the well-documented α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH) and related methoxybenzoyl-heterocycles.[5][6] This guide will synthesize these findings to provide a coherent narrative, detailing the causality behind experimental design and providing validated protocols for researchers entering this field.

The this compound Scaffold: Core Assumptions

The this compound core consists of three key regions susceptible to chemical modification, each playing a critical role in molecular interactions with biological targets. Our analysis will focus on these regions, drawing parallels from established research.

SAR_Scaffold cluster_0 This compound Core Scaffold < > Region_A Region A (Oxazole Ring) Region_B Region B (2-Methoxybenzoyl Moiety) Region_C Region C (Acyl Side Chain/Linker)

Caption: Key regions for SAR modification on the this compound scaffold.

  • Region A (The Oxazole Ring): This five-membered heterocycle is crucial for orienting the other substituents. Modifications here are generally less common but can influence metabolic stability and overall conformation.

  • Region B (The 2-Methoxybenzoyl Moiety): The methoxy group at the ortho position of the benzoyl ring is a key feature. This group can influence the conformation of the benzoyl ring relative to the oxazole, potentially through steric hindrance or intramolecular interactions. The electronic properties of this ring system are ripe for exploration.

  • Region C (The Acyl Side Chain/Linker): Drawing from extensive research on related α-keto oxazoles, this region is paramount for determining potency and selectivity.[5] Modifications here directly interact with the binding pockets of target enzymes or receptors.

Comparative SAR Analysis: Lessons from Analogous Scaffolds

To build a predictive model for our target scaffold, we will compare it with two well-studied classes of compounds: α-keto oxazole FAAH inhibitors and 4-substituted methoxybenzoyl-aryl-thiazoles.

The Impact of the Acyl Side Chain (Region C)

A systematic study on α-keto oxazole inhibitors of FAAH provides a treasure trove of data on how modifications to the acyl side chain affect inhibitory potency.[5] The parent compound in that study, OL-135, features a flexible alkyl chain terminating in a phenyl group.

Key Findings from FAAH Inhibitors:

  • Aryl Terminus: Replacing the terminal phenyl group with other aryl systems, such as 1-naphthyl, or adding substituents to the phenyl ring significantly impacts potency. Electron-withdrawing groups (e.g., -Cl, -CF₃) and hydrophobic groups (e.g., -CH₃) generally enhance binding affinity.[5] For instance, a 3-Cl-Ph substitution was found to be 5-fold more potent than the unsubstituted phenyl ring.[5] This suggests that the terminal aryl group interacts with a hydrophobic pocket in the enzyme's active site.

  • Chain Conformation and Rigidity: Introducing conformational constraints, such as in an ethylbiphenyl side chain, can lead to exceptionally potent inhibitors. This highlights the importance of pre-organizing the molecule into a bioactive conformation to minimize the entropic penalty of binding.[5]

  • Heteroatoms and Polar Groups in the Chain: The introduction of heteroatoms (O, N, S) or polar groups (amides, hydroxyls) within the linking side chain often leads to a dramatic loss in potency.[5] However, the position of these substitutions is critical. For example, a hydroxyl group at the 2-position of the side chain was well-tolerated and yielded a potent inhibitor, whereas substitution at other positions was detrimental.[5] This positional sensitivity points to specific hydrogen bonding opportunities within the active site.

Modification to Acyl Side Chain (Analogous FAAH Inhibitors) Observed Effect on Potency (Kᵢ) Rationale
Terminal Phenyl -> 3-Cl-Phenyl5-fold IncreaseEnhanced hydrophobic and/or electronic interactions in the binding pocket.[5]
Terminal Phenyl -> 1-NaphthylMaintained High PotencyLarger aromatic system likely occupies the hydrophobic pocket effectively.[5]
Flexible Chain -> Conformationally Restricted BiphenylSignificant IncreasePre-organization into a bioactive conformation reduces the entropic cost of binding.[5]
Heteroatom (O, N, S) in ChainGeneral DecreaseDisruption of optimal hydrophobic interactions; potential for unfavorable steric or electronic clashes.[5]
2-position Hydroxyl GroupMaintained High PotencyPotential for a favorable hydrogen bond interaction with the target enzyme.[5]
Amide in ChainDramatic DecreaseUnfavorable steric bulk and electronic properties for the specific target's active site.[5]
The Role of the Methoxybenzoyl Moiety (Region B)

Research on 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents offers insights into the importance of the methoxybenzoyl group.[6][7] While the heterocycle is different (thiazole vs. oxazole), the benzoyl portion provides a strong comparative basis.

Key Findings from Methoxybenzoyl-Thiazoles:

  • Tubulin Inhibition: These compounds often exert their anticancer effects by inhibiting tubulin polymerization.[6] The trimethoxybenzoyl moiety, in particular, is a well-known pharmacophore for binding to the colchicine site on tubulin.[7]

  • Bioavailability and Metabolism: The methoxy groups are susceptible to metabolism, which can affect oral bioavailability. Structural modifications, such as replacing a methyl group with a chlorine atom, have been shown to block benzylic hydroxylation, leading to improved metabolic stability and lower clearance in vivo.[7]

This suggests that for our this compound series, the 2-methoxy group is not merely a passive substituent. It likely plays a crucial role in:

  • Conformational Control: Influencing the dihedral angle between the benzoyl and oxazole rings.

  • Target Interaction: Potentially forming key hydrogen bonds or hydrophobic interactions within the target's binding site.

  • Pharmacokinetics: Serving as a potential site for metabolism, which may need to be addressed during lead optimization.

Experimental Protocols: A Self-Validating Approach

To conduct a robust SAR study on this compound analogs, a series of well-defined, reproducible experiments are essential. The following protocols are standard in the field and provide a framework for evaluating novel compounds.

General Synthesis Workflow

The synthesis of this compound analogs typically follows a convergent strategy.

Synthesis_Workflow cluster_workflow Synthetic Pathway start 2-Aminophenol Derivative step1 Amide Formation (with desired acyl chloride) start->step1 Step 1 step2 Cyclization (e.g., using T3P®, APTS) step1->step2 Step 2 product 2-Substituted-Benzoxazole step2->product Screening_Cascade cluster_cascade Screening Cascade primary_assay Primary Screen (e.g., Target-based enzymatic assay) secondary_assay Secondary Screen (Cell-based activity assay) primary_assay->secondary_assay Active Hits selectivity_assay Selectivity Profiling (Against related targets/cell lines) secondary_assay->selectivity_assay Potent Hits pk_assay ADME/PK Profiling (Metabolic stability, solubility) selectivity_assay->pk_assay Selective Hits lead Lead Candidate pk_assay->lead Optimized Hits

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a formidable challenge: ensuring the selectivity of small molecule inhibitors.[2][3] Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Consequently, a thorough understanding of a compound's cross-reactivity profile is not merely advantageous but essential for its progression as a clinical candidate.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 2-(2-Methoxybenzoyl)oxazole. While specific experimental data for this molecule is not yet publicly available, this document serves as a detailed roadmap for its evaluation. We will delve into the rationale behind experimental design, present a robust protocol for kinase activity assessment, and discuss the interpretation of selectivity data in a comparative context. Our objective is to equip researchers with the knowledge to design and execute a self-validating study that generates a high-fidelity portrait of a compound's kinome-wide interactions.

The Compound of Interest: this compound

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, found in numerous biologically active compounds.[4] Its derivatives have been explored for a range of therapeutic applications, including as anticancer agents that can interfere with microtubule formation.[5] The methoxybenzoyl moiety has also been incorporated into potent kinase inhibitors.[6] The combination of these fragments in this compound suggests a potential for kinase inhibition, making it a compelling candidate for comprehensive profiling.

Designing a Robust Kinase Cross-Reactivity Study

The initial step in profiling any potential kinase inhibitor is to determine its inhibitory activity and selectivity.[7] A multi-faceted approach, often beginning with broad screening and progressing to more detailed mechanistic studies, is most effective.

Rationale for Kinase Panel Selection

With a vast number of kinases in the human kinome, screening against the entire panel is often impractical in the early stages. A well-conceived smaller panel should be representative, covering different families of the kinome.[8] The selection of kinases for the initial screening panel should be guided by:

  • Kinome Diversity: The panel should include representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases, etc.) to provide a broad overview of selectivity.

  • Therapeutic Relevance: If the compound is being developed for a specific disease, the panel should be enriched with kinases known to be dysregulated in that pathology.

  • Known Off-Target Liabilities: The panel should include kinases that are frequently associated with adverse effects when inhibited, such as certain members of the SRC or VEGFR families.

Promega's Kinase Selectivity Profiling Systems, for instance, offer panels that are representative of the human kinome and are organized for ease of use.[9]

Choice of Profiling Platform

A variety of assay formats are available for measuring kinase activity, each with its own advantages and limitations.[7] For initial broad profiling, biochemical assays are often employed due to their high-throughput nature. These can be complemented with cell-based or chemoproteomic approaches for a more physiologically relevant understanding of inhibitor activity.

  • Biochemical Assays: These assays, which include radiometric, fluorescence-based, and luminescence-based methods, directly measure the inhibition of recombinant kinase activity.[7] They are highly controlled and reproducible, making them ideal for determining IC50 values.

  • Chemoproteomic Approaches: Techniques like the kinobeads method offer an unbiased way to assess inhibitor binding to native kinases within a cellular lysate.[2][10][11] This approach provides a snapshot of target engagement in a more complex biological milieu.

For this guide, we will focus on a biochemical assay approach for generating initial cross-reactivity data.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a detailed, step-by-step methodology for determining the IC50 values of this compound against a panel of kinases using a luminescence-based assay. This protocol is designed to be a self-validating system by including appropriate controls.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of a panel of protein kinases.

Materials:

  • Recombinant human kinases (panel of choice)

  • Corresponding kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound, dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay system

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Dispense_Compound Dispense compound dilutions and controls to plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare kinase/substrate mix Add_Kinase_Mix Add kinase/substrate mix Kinase_Prep->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Add_ATP Initiate reaction with ATP Add_Kinase_Mix->Add_ATP Incubate_Reaction Incubate at room temperature Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Incubate_Detection1 Incubate Stop_Reaction->Incubate_Detection1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Detection1->Add_Detection_Reagent Incubate_Detection2 Incubate Add_Detection_Reagent->Incubate_Detection2 Read_Plate Measure luminescence Incubate_Detection2->Read_Plate Plot_Data Plot luminescence vs. compound concentration Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 values Plot_Data->Calculate_IC50

Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be your compound plate.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution from the compound plate to the wells of a 384-well assay plate.

    • Include "no compound" wells (DMSO only) for 100% activity control and "no enzyme" wells for background control.

  • Kinase Reaction:

    • Prepare a master mix of kinase reaction buffer containing the specific kinase and its corresponding peptide substrate at optimized concentrations.

    • Add the kinase/substrate master mix to each well of the assay plate.

    • Allow the compound and kinase to pre-incubate for a short period (e.g., 15 minutes) at room temperature.

    • Prepare a solution of ATP in kinase reaction buffer at a concentration close to its Km for each specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Normalize the data by setting the "no compound" control as 100% activity and the highest compound concentration as 0% activity (assuming complete inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Data Analysis and Interpretation

The output of the kinase profiling experiment will be a series of IC50 values for this compound against the selected kinase panel.

Hypothetical Data Presentation

The data should be summarized in a clear and concise table for easy comparison.

Kinase TargetKinase FamilyIC50 (nM)
Kinase ATK15
Kinase BTKL80
Kinase CCMGC250
Kinase DAGC>10,000
Kinase ECAMK1,200
.........
Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a kinase inhibitor.

  • Selectivity Score (S-score): This is a simple yet effective measure. An S-score(10) would be the number of kinases inhibited by more than 90% at a 1 µM compound concentration. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric provides a more nuanced measure of selectivity by considering the distribution of inhibition across the entire panel.[8] A Gini coefficient of 1 indicates that the compound inhibits only a single kinase, while a value of 0 signifies equal inhibition of all kinases.

Interpreting the Selectivity Profile

The selectivity profile provides crucial insights into the compound's potential therapeutic window and off-target liabilities. A highly selective inhibitor for a specific cancer-driving kinase might be desirable to minimize side effects. Conversely, a compound with a multi-targeted profile could be advantageous for overcoming drug resistance or treating complex diseases.

Comparative Analysis

To contextualize the selectivity profile of this compound, it is essential to compare it against known kinase inhibitors. This comparison should ideally include:

  • Inhibitors of the primary target(s): How does the selectivity of this compound compare to other inhibitors of Kinase A (its hypothetical primary target)?

  • Inhibitors with similar scaffolds: Do other oxazole-containing compounds exhibit similar or different kinase inhibition profiles?

  • Clinically approved kinase inhibitors: How does the overall selectivity of this compound compare to drugs like Imatinib or Dasatinib, which have well-characterized kinome profiles?

This comparative analysis will help to position this compound within the broader landscape of kinase inhibitor development and guide future optimization efforts.

Illustrative Signaling Pathway

To further understand the potential biological impact of this compound, it is helpful to visualize the signaling pathway of its primary target. Assuming the primary target is a key kinase in the MAPK/ERK pathway, the following diagram illustrates its central role.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor This compound Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like this compound is a critical step in its preclinical development. A systematically designed study, utilizing robust and validated assay methodologies, is paramount for generating reliable and interpretable data. By carefully selecting a representative kinase panel, employing a rigorous experimental protocol, and analyzing the data within a comparative context, researchers can gain a deep understanding of a compound's selectivity. This knowledge is indispensable for predicting its potential therapeutic efficacy and safety profile, and for making informed decisions on its path toward clinical application.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035–1044. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. Available from: [Link]

  • Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495–499. Available from: [Link]

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A Comparative Analysis of Methoxybenzoyl-Oxazole Analogs Versus Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. A promising area of research involves the development of small molecule inhibitors that target critical cellular processes in cancer cells. Among these, compounds containing a methoxybenzoyl-oxazole scaffold have emerged as a class of interest. This guide provides an in-depth comparison of the in vivo efficacy of a representative methoxybenzoyl-oxazole analog, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (a SMART compound), against standard-of-care drugs in preclinical models of prostate cancer and melanoma.

Due to the limited availability of public domain data on 2-(2-Methoxybenzoyl)oxazole, this guide will focus on the closely related and well-characterized 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) as a proxy. These compounds share a similar structural motif and mechanism of action, providing valuable insights into the potential of this chemical class.

Mechanism of Action: A Tale of Two Targets

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we delve into the distinct ways in which SMART compounds and the standard-of-care drugs, docetaxel and dacarbazine, exert their cytotoxic effects.

SMART Compounds: Disrupting the Cytoskeleton by Inhibiting Tubulin Polymerization

The SMART compounds represent a class of antitubulin agents that bind to the colchicine-binding site on β-tubulin.[1][2][3] This binding event prevents the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton.[1][2][3] The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

  • G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers a cell cycle checkpoint, halting cell division at the G2/M phase.[1][2]

  • Induction of Apoptosis: Prolonged arrest at mitosis ultimately leads to programmed cell death.[1][2]

A key advantage of targeting the colchicine-binding site is the potential to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps, a common mechanism of resistance to other tubulin-targeting agents like the taxanes.[1][4]

cluster_0 SMART Compound Action SMART SMART Compound Tubulin β-Tubulin (Colchicine Site) SMART->Tubulin Polymerization Tubulin Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of SMART compounds as tubulin polymerization inhibitors.

Docetaxel: Stabilizing Microtubules to Halt Mitosis

Docetaxel, a member of the taxane family, also targets microtubules but with an opposing mechanism to SMART compounds.[5][6][7] Instead of inhibiting polymerization, docetaxel stabilizes microtubules by preventing their depolymerization.[5][8] This leads to the formation of non-functional microtubule bundles, which also disrupts the mitotic spindle, leading to G2/M phase arrest and apoptosis.[5][9]

Dacarbazine: An Alkylating Agent Causing DNA Damage

Dacarbazine operates through a completely different mechanism. It is a prodrug that is metabolically activated in the liver to a reactive methyl diazonium ion.[10][11][12] This electrophilic species then acts as an alkylating agent, transferring a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[11][12] This DNA damage interferes with DNA replication and transcription, ultimately leading to cell death.[10][13]

cluster_1 Standard-of-Care Mechanisms Docetaxel Docetaxel Microtubules_S Microtubules Docetaxel->Microtubules_S Binds to Dacarbazine Dacarbazine DNA DNA Dacarbazine->DNA Metabolically activated to alkylate Stabilization Microtubule Stabilization Microtubules_S->Stabilization Leads to Spindle_D Mitotic Spindle Disruption Stabilization->Spindle_D Causes Alkylation DNA Alkylation Replication_D DNA Replication/Transcription Disruption Alkylation->Replication_D Causes Apoptosis_D Apoptosis Spindle_D->Apoptosis_D Replication_D->Apoptosis_D

Caption: Mechanisms of action for Docetaxel and Dacarbazine.

In Vivo Efficacy: A Head-to-Head Comparison in Xenograft Models

The true test of an anticancer agent's potential lies in its performance in vivo. This section compares the efficacy of SMART compounds with docetaxel and dacarbazine in human prostate (PC-3) and melanoma (A375) cancer xenograft models in mice. It is important to note that the following data is compiled from different studies and direct head-to-head comparisons within a single study are not available.

Prostate Cancer (PC-3 Xenograft Model)
CompoundDoseSchedule% T/C (Tumor Growth Inhibition)Source
SMART-H 15 mg/kgi.p. daily for 21 days4%[1][2]
SMART-F 15 mg/kgi.p. daily for 21 days~10-30%[1][2]
Docetaxel 10-60 mg/kgi.p. fractionated dosesDose-dependent tumor growth delay[14]
  • % T/C (Test/Control): A lower % T/C value indicates greater antitumor activity.

The SMART compounds, particularly SMART-H, demonstrated significant tumor growth inhibition in the PC-3 prostate cancer xenograft model.[1][2] While a direct comparison of %T/C values is challenging due to differing experimental designs, the data suggests that SMART compounds have comparable or potentially superior efficacy to docetaxel in this preclinical model.

Melanoma (A375 Xenograft Model)
CompoundDoseSchedule% T/C (Tumor Growth Inhibition)Source
SMART-H 15 mg/kgi.p. daily for 21 days~10-30%[1][2]
SMART-F 15 mg/kgi.p. daily for 21 days4%[1][2]
Dacarbazine Not specified in comparable in vivo studiesN/AVariable, often used in combination[15]

In the A375 melanoma xenograft model, SMART-F exhibited very strong antitumor activity.[1][2] Dacarbazine's efficacy as a single agent in preclinical melanoma models can be modest, and it is often used in combination therapies.[15] The available data suggests that SMART compounds hold significant promise for the treatment of melanoma.

Experimental Protocols: A Guide to Reproducible Research

The validity of any scientific claim rests on the ability to reproduce the experimental findings. This section provides detailed protocols for the key in vivo and in vitro assays discussed in this guide.

In Vivo Xenograft Efficacy Study

cluster_2 In Vivo Xenograft Workflow Cell_Culture 1. Cell Culture (PC-3 or A375) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (SMART compound or Standard-of-Care) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

1. Cell Culture and Implantation:

  • Human prostate cancer (PC-3) or melanoma (A375) cells are cultured under standard conditions.

  • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

3. Drug Administration:

  • The investigational compound (e.g., SMART-H) and standard-of-care drug (e.g., docetaxel) are administered according to a predetermined dose and schedule (e.g., intraperitoneal injection daily for 21 days).

  • The control group receives the vehicle used to dissolve the drugs.

4. Monitoring and Data Collection:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

5. Study Endpoint and Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage of the median tumor volume of the treated group relative to the control group (% T/C).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

1. Preparation:

  • Purified tubulin is resuspended in a polymerization buffer.

  • The test compound is added at various concentrations. Positive (e.g., paclitaxel) and negative (e.g., colchicine) controls are included.

2. Polymerization Initiation:

  • The reaction is initiated by the addition of GTP and warming the mixture to 37°C.

3. Measurement:

  • Tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

4. Data Analysis:

  • The rate of polymerization is calculated for each concentration of the test compound.

  • The IC50 value (the concentration that inhibits polymerization by 50%) is determined.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that methoxybenzoyl-oxazole analogs, represented by the SMART compounds, are a promising class of anticancer agents. Their potent in vivo efficacy in prostate and melanoma xenograft models, coupled with a distinct mechanism of action that may overcome certain forms of drug resistance, warrants further investigation.

Future studies should focus on:

  • Direct Head-to-Head In Vivo Comparisons: Conducting studies that directly compare the efficacy and toxicity of optimized methoxybenzoyl-oxazole analogs with standard-of-care drugs under identical experimental conditions.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize dosing and delivery.

  • Exploration of Other Cancer Types: Evaluating the efficacy of this compound class in a broader range of cancer models.

The continued exploration of novel chemical scaffolds like the methoxybenzoyl-oxazoles is crucial in the ongoing effort to develop more effective and targeted cancer therapies.

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Head-to-head comparison of 2-(2-Methoxybenzoyl)oxazole and other oxazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Oxazole-Based Inhibitors: A Head-to-Head Comparison Featuring the α-Keto Oxazole Scaffold

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2] This versatility is evidenced by the integration of the oxazole nucleus into numerous FDA-approved drugs, spanning therapeutic areas from anti-inflammatory agents like Oxaprozin to novel antivirals.[3][4] The oxazole ring is often considered a bioisostere for other aromatic systems like thiazoles or imidazoles, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability.[3][5]

This guide provides a head-to-head comparison of several distinct classes of oxazole-based inhibitors, with a particular focus on the α-keto oxazole scaffold, exemplified by structures like 2-(2-Methoxybenzoyl)oxazole. We will dissect their mechanisms of action, compare their performance based on published experimental data, and provide detailed protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the power of the oxazole scaffold in their discovery programs.

Comparative Analysis of Oxazole-Based Inhibitor Classes

While united by a common heterocyclic core, oxazole-based inhibitors achieve their biological effects through remarkably diverse mechanisms. Here, we compare three prominent classes: α-Keto Oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), oxazole-based tubulin polymerization inhibitors, and benzoxazole-based VEGFR-2 inhibitors.

Mechanism of Action: Diverse Routes to Therapeutic Efficacy

1. α-Keto Oxazoles: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The primary target for α-keto oxazoles like the well-studied compound OL-135 is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for degrading endocannabinoids such as anandamide.[6] The mechanism is a covalent modification of the enzyme's active site. The electrophilic ketone of the inhibitor is attacked by the catalytic serine residue of FAAH, forming a stable hemiacetal adduct. This effectively and potently inactivates the enzyme, leading to an increase in endogenous anandamide levels, which in turn produces analgesic and anxiolytic effects.[6] The oxazole ring plays a crucial role in positioning the α-keto group for optimal interaction within the enzyme's catalytic pocket.

FAAH_Inhibition Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme (Serine Hydrolase) Anandamide->FAAH Hydrolysis TherapeuticEffect Therapeutic Effects (Analgesia, Anxiolysis) Anandamide->TherapeuticEffect Increased Signaling Metabolites Inactive Metabolites (Ethanolamine + Arachidonic Acid) FAAH->Metabolites AlphaKetoOxazole α-Keto Oxazole Inhibitor (e.g., this compound) AlphaKetoOxazole->FAAH Covalent Inhibition (Serine Adduct)

Caption: FAAH inhibition by α-keto oxazoles.

2. Oxazole-Based Tubulin Inhibitors: Disrupting Microtubule Dynamics

A significant number of oxazole derivatives function as potent anticancer agents by disrupting microtubule dynamics, a mechanism shared with clinical drugs like colchicine and vinblastine.[7][8] These compounds bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of microtubule formation arrests cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[8][9] The oxazole ring often acts as a constrained scaffold, mimicking the cis-stilbene conformation of combretastatin A-4, a potent natural tubulin inhibitor.[8]

3. Benzoxazole-Based VEGFR-2 Inhibitors: Blocking Angiogenesis Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase critical for angiogenesis—the formation of new blood vessels—a process hijacked by tumors to ensure their growth and metastasis.[10][11] Many benzoxazole (a fused benzene and oxazole ring system) derivatives have been developed as potent VEGFR-2 inhibitors.[10] They function as ATP-competitive inhibitors, binding to the kinase domain's ATP-binding pocket. This prevents the phosphorylation of VEGFR-2 and blocks the downstream signaling cascades (like PI3K/AKT and MAPK pathways) that promote endothelial cell proliferation, migration, and survival.[12] By inhibiting angiogenesis, these compounds effectively starve the tumor of essential nutrients and oxygen.

Kinase_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Receptor ADP ADP VEGFR2->ADP Downstream Downstream Signaling (PI3K/AKT, MAPK) VEGFR2->Downstream Phosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 inhibition by benzoxazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of oxazole inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core.

  • α-Keto Oxazole FAAH Inhibitors : SAR studies on compounds like OL-135 reveal that the C2 acyl side chain is a critical determinant of potency. Hydrophobic or electron-withdrawing substituents on the terminal phenyl group generally enhance binding affinity. For instance, replacing the phenyl group with a 3-chlorophenyl moiety can increase potency five-fold.[6] This suggests that the C2 side chain interacts with a hydrophobic pocket within the FAAH active site.[6]

  • Oxazole Tubulin Inhibitors : For combretastatin analogues, the 4-position of the oxazole is typically occupied by a 3,4,5-trimethoxyphenyl ring, which is essential for high activity.[8] The substituent at the 5-position is highly tunable; aryl groups like m-fluoro-p-methoxyphenyl or p-ethoxyphenyl can yield compounds with picomolar to low nanomolar antiproliferative activity.[8]

  • Benzoxazole VEGFR-2 Inhibitors : Potent VEGFR-2 inhibition often requires a specific pharmacophore arrangement. The benzoxazole core acts as a scaffold, with substituents designed to form key hydrogen bonds and hydrophobic interactions within the kinase hinge region and the allosteric pocket. Modifications to the side chains attached to the benzoxazole can dramatically alter potency and selectivity against other kinases.[11]

Quantitative Performance Data

The following table summarizes the inhibitory potency of representative compounds from each class against their respective targets and relevant cell lines.

Inhibitor ClassRepresentative CompoundTargetPotency (IC₅₀ / Kᵢ)Cell Line Activity (GI₅₀ / IC₅₀)Reference
α-Keto Oxazole OL-135 (2b) FAAHKᵢ = 4.5 nM-[6]
α-Keto Oxazole Compound 5hh FAAHKᵢ = 0.9 nM-[6]
Tubulin Inhibitor Compound 4g Tubulin PolymerizationIC₅₀ = 0.8 µM0.35-4.6 nM (various cancer lines)[8]
Tubulin Inhibitor Compound 4i Tubulin PolymerizationIC₅₀ = 0.7 µM0.5-20.2 nM (various cancer lines)[8]
Tubulin Inhibitor Sulfonamide 16 --Mean GI₅₀ = 48.8 nM (Leukemia lines)[7]
VEGFR-2 Inhibitor Compound 8d VEGFR-2IC₅₀ = 55.4 nM2.43 µM (HepG2)[11]
VEGFR-2 Inhibitor Sorafenib (Control) VEGFR-2IC₅₀ = 78.2 nM3.40 µM (HepG2)[11]
VEGFR-2 Inhibitor Compound 14b VEGFR-2-Reduces HUVEC cell migration[10]

Note: IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), GI₅₀ (half-maximal growth inhibition). Direct comparison of absolute values across different assay types and targets should be made with caution.

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity, the protocols used to evaluate these inhibitors must be robust and self-validating. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.

Rationale: This is a direct, cell-free method to confirm that the compound's primary mechanism of action is the inhibition of microtubule formation. A stabilizing agent (paclitaxel) and a known destabilizing agent (nocodazole or colchicine) should be run as positive controls.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test oxazole compound in General Tubulin Buffer with 5% DMSO.

  • Assay Setup:

    • Use a temperature-controlled 96-well microplate reader set to 37°C.

    • In each well, add 85 µL of the 4 mg/mL tubulin solution.

    • Add 5 µL of the test compound dilution (or vehicle control, DMSO) to the respective wells.

    • Incubate the plate at 37°C for 2 minutes to pre-warm.

  • Initiation and Measurement:

    • Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

    • Immediately begin monitoring the change in absorbance (optical density) at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to microtubule formation.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization (Vmax) from the linear phase of the curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting to a dose-response curve.

Tubulin_Assay_Workflow Start Start PrepTubulin Prepare Tubulin Solution (4 mg/mL in GTB) Start->PrepTubulin PrepCompound Prepare Serial Dilutions of Oxazole Inhibitor Start->PrepCompound Plate Add Tubulin and Compound to 96-well Plate PrepTubulin->Plate PrepCompound->Plate Incubate Pre-incubate at 37°C (2 minutes) Plate->Incubate Initiate Initiate Polymerization (Add GTP) Incubate->Initiate Measure Measure Absorbance at 340 nm (Every 30s for 60 min) Initiate->Measure Analyze Plot Data and Calculate IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol 2: Cell-Based VEGFR-2 Inhibition Assay (ELISA)

This protocol quantifies the inhibitory effect of a compound on VEGFR-2 activity within a cellular context.

Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA) provides a specific and quantifiable measure of receptor phosphorylation, confirming that the compound inhibits the kinase activity of VEGFR-2 in response to its ligand, VEGF.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

    • Seed 2 x 10⁴ cells per well in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation and Treatment:

    • Wash cells with PBS and replace the medium with a serum-free basal medium.

    • Incubate for 12-16 hours to synchronize cells and reduce basal receptor phosphorylation.

    • Pre-treat cells with various concentrations of the benzoxazole inhibitor (or vehicle control) for 2 hours at 37°C.

  • VEGF Stimulation:

    • Stimulate the cells by adding VEGF₁₆₅ to a final concentration of 50 ng/mL for 10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 15 minutes with gentle shaking.

    • Determine the total protein concentration in each lysate using a BCA assay.

  • ELISA for Phospho-VEGFR-2:

    • Use a commercial sandwich ELISA kit for phosphorylated VEGFR-2 (pY1175).

    • Normalize the lysate from each well to the same total protein concentration.

    • Follow the manufacturer's instructions for adding lysates, detection antibodies, and substrate.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract background absorbance.

    • Calculate the percentage inhibition of VEGFR-2 phosphorylation for each concentration relative to the VEGF-stimulated vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The oxazole ring is a remarkably versatile and privileged scaffold in drug discovery. As demonstrated, simple modifications to its substitution pattern can produce inhibitors that target vastly different protein classes through distinct mechanisms of action—from the covalent inactivation of serine hydrolases to the allosteric disruption of protein polymerization and the competitive inhibition of kinase activity. The α-keto oxazoles represent a potent class of FAAH inhibitors, while other derivatives show nanomolar efficacy as tubulin poisons or VEGFR-2 kinase inhibitors.[6][8][11] Understanding these structure-activity relationships and applying robust, self-validating experimental protocols are paramount for successfully translating the chemical potential of the oxazole nucleus into next-generation therapeutics.

References

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase.Vertex AI Search.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.R Discovery.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis Online.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Structure activity relationship of synthesized compounds.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.Benchchem.
  • Oxazole-Based Compounds As Anticancer Agents.Bentham Science Publisher.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.PMC - NIH.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.PubMed.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors.PMC - NIH.
  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells.PubMed.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.PubMed.
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2-(2-Methoxybenzoyl)oxazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(2-Methoxybenzoyl)oxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. As scientists and researchers, our commitment to discovery is intrinsically linked to a responsibility for safe and sustainable laboratory practices. This document moves beyond a simple checklist, offering a framework for decision-making grounded in scientific principles and regulatory awareness.

Hazard Assessment and Regulatory Context

The foundational step in any chemical disposal procedure is a thorough hazard assessment. According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200). This classification indicates that it does not meet the specific criteria for hazards such as flammability, corrosivity, reactivity, or toxicity as defined by the Globally Harmonized System (GHS). The SDS further specifies that there are no required hazard pictograms, signal words, or hazard statements.

Despite this non-hazardous classification, it is crucial to recognize that all chemicals, regardless of their hazard level, must be managed responsibly to minimize environmental impact. Disposal procedures should always align with the principle of "cradle-to-grave" management of chemical substances, a concept central to the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

Key Regulatory Pillars:

  • Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste in the United States.[3][4] Even for non-hazardous waste, RCRA promotes responsible management practices.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard, ensure that information about chemical hazards is conveyed to workers.[5][6][7] Your institution's chemical hygiene plan, mandated by OSHA, will provide specific guidance on waste disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Even when handling non-hazardous materials, adherence to standard laboratory safety protocols is paramount. Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of the chemical or solvents used during the rinsing process.
Hand Protection Standard laboratory nitrile or latex glovesPrevents direct skin contact and maintains good laboratory hygiene.
Protective Clothing Laboratory coatProtects personal clothing from contamination.

General Safety Precautions:

  • Always handle chemicals in a well-ventilated area.

  • Avoid generating dusts if handling the solid form of the compound.

  • Wash hands thoroughly after handling the substance.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed for the disposal of small quantities of this compound typically found in a research setting.

Step 1: Waste Determination and Segregation

Confirm that the waste stream contains only this compound and is not mixed with any hazardous substances. If the material is mixed with a regulated hazardous waste, it must be disposed of as hazardous waste.

Step 2: Preparing for Disposal
  • For Unused or Excess Material: If the compound is in its original container and is no longer needed, it can be disposed of in this container.

  • For Empty Containers: If the container is empty, it must be properly decontaminated before disposal. The first rinse of a chemical container should be collected and disposed of as chemical waste.[8]

Step 3: Decontamination of Empty Containers
  • Initial Rinse: Rinse the container with a small amount of a suitable solvent in which this compound is soluble. Collect this rinsate in a designated, properly labeled waste container.

  • Subsequent Rinses: Rinse the container with water.

  • Drying: Allow the container to air dry completely.

Step 4: Final Disposal
  • Solid Waste: The solid, non-hazardous this compound can be placed in a securely sealed, clearly labeled container. This container can then be disposed of in the regular laboratory trash, provided this is in accordance with your institution's policies.

  • Decontaminated Containers: Once thoroughly rinsed and dried, the empty container can typically be disposed of in the regular laboratory trash or recycled, depending on institutional guidelines.

  • Rinsate: The initial solvent rinse must be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Ensure Personal Safety: Make sure you are wearing the appropriate PPE.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material.

  • Collection: Place the collected material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_mixed Is the material mixed with hazardous waste? start->is_mixed dispose_hazardous Dispose of as Hazardous Waste via EHS is_mixed->dispose_hazardous Yes is_container_empty Is the container empty? is_mixed->is_container_empty No end End of Process dispose_hazardous->end dispose_solid Place in a sealed, labeled container for non-hazardous solid waste disposal. is_container_empty->dispose_solid No decontaminate Decontaminate Container: 1. Collect first rinse as chemical waste. 2. Subsequent rinses with water. 3. Air dry. is_container_empty->decontaminate Yes dispose_solid->end dispose_container Dispose of decontaminated container in regular lab trash or recycling. decontaminate->dispose_container dispose_container->end

Sources

Personal protective equipment for handling 2-(2-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(2-Methoxybenzoyl)oxazole

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 5572-02-1)[1]. It is imperative for all personnel, including researchers, scientists, and drug development professionals, to thoroughly understand and adhere to these protocols to ensure a safe laboratory environment.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment must be conducted.[7] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[11] Appropriate PPE is the first line of defense against accidental exposure.[12][13]

Table 1: Required Personal Protective Equipment
Protection LevelRequired PPERationale and Procedural Notes
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Conformance with OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against potential splashes and airborne particles.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.Prevents direct skin contact.[2] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[14][15] Hands should be thoroughly washed after handling.[14][16]
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.For situations with a higher risk of aerosol generation or in the event of a spill, a government-approved respirator may be necessary.[14][17]

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase prep_area 1. Designate & Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials 3. Assemble All Necessary Equipment don_ppe->gather_materials weigh 4. Carefully Weigh Compound (In Fume Hood) gather_materials->weigh Proceed to Handling dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction 6. Conduct Experiment dissolve->reaction decontaminate 7. Decontaminate Equipment & Surfaces reaction->decontaminate Proceed to Cleanup segregate_waste 8. Segregate & Label Waste decontaminate->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Procedural Details:
  • Preparation :

    • All operations involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation risks.[12]

    • Before beginning, ensure that an emergency eyewash station and safety shower are readily accessible.[14]

    • Don all required PPE as specified in Table 1.[2]

  • Handling :

    • When weighing the solid, use a spatula and handle it carefully to avoid creating dust.

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][15][18]

  • Post-Handling :

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Carefully remove PPE, avoiding self-contamination, especially with gloves.[15]

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[16]

Emergency Procedures and Spill Management

In the event of a spill or uncontrolled release, the following steps should be taken:

  • Evacuate : Immediately evacuate all non-essential personnel from the affected area.[14]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Clean-Up : Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material into a sealed, labeled container for disposal.[3]

  • Decontaminate : Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[2][7]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.

  • Containerization :

    • Solid Waste : Place in a clearly labeled, sealed container.

    • Liquid Waste : Store in a compatible, sealed, and clearly labeled container.

  • Storage : Store all waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's authorized hazardous waste management service.[4][10] Do not dispose of this chemical down the drain.[14]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.

References

  • Benchchem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
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  • XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. (2025-09-04).
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  • Enamine.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • University of Wisconsin-Madison.
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  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Capot Chemical. MSDS of 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. (2026-01-02).
  • Capot Chemical. MSDS of 2-Methyl-oxazole.
  • PubChem. 2-Methylbenzoxazole | C8H7NO | CID 7225.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.
  • Rieke Metals. This compound | #5572-02.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.